molecular formula C56H93N14O10S7+ B1244842 Thioviridamide

Thioviridamide

Cat. No.: B1244842
M. Wt: 1346.9 g/mol
InChI Key: TZZVQGHYMBASEV-VZCXRCSSSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Thioviridamide is a structurally unique, sulfur-rich cyclic peptide that functions as a potent and selective inducer of apoptosis (programmed cell death) in transformed cells. It was first isolated from the actinomycete Streptomyces olivoviridis . Its molecular formula is C56H93N14O10S7, with a molecular weight of approximately 1346.9 Da . The compound features a complex planar structure characterized by seven amide linkages and five thioamide linkages, which include two novel amino acids: β-hydroxy-N1,N3-dimethylhistidinium and S-(2-aminovinyl)cysteine . Research-grade this compound has demonstrated potent and selective cytotoxicity against adenovirus-transformed cells, such as Ad12-3Y1 rat fibroblasts (IC50 = 3.9 ng/ml) and E1A-3Y1 cells (IC50 = 32 ng/ml) . Treatment with this compound leads to observable cellular markers of apoptosis, including condensed chromatin and fragmented nuclei . It is classified as a ribosomally synthesized and post-translationally modified peptide (RiPP), and its distinctive thioamide moieties are considered critical for its bioactivity . This compound provides researchers with a valuable chemical tool for studying the mechanisms of programmed cell death, exploring the biological role of thioamide bonds in natural products, and investigating new oncological pathways. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C56H93N14O10S7+

Molecular Weight

1346.9 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[(2Z)-15-butan-2-yl-6-[(1,3-dimethylimidazol-1-ium-4-yl)-hydroxymethyl]-12-methyl-9-(2-methylpropyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-4-methylsulfanyl-1-sulfanylidenebutan-2-yl]amino]-3-methyl-1-sulfanylidenebutan-2-yl]-2-hydroxy-2-methyl-4-oxopentanamide

InChI

InChI=1S/C56H92N14O10S7/c1-17-29(6)41-49(78)58-31(8)44(73)63-37(22-27(2)3)46(75)67-42(43(72)39-24-69(14)26-70(39)15)48(77)57-19-21-87-25-38(47(76)66-41)64-45(74)32(9)59-50(81)33(10)60-51(82)34(11)61-52(83)35(12)62-53(84)36(18-20-86-16)65-54(85)40(28(4)5)68-55(79)56(13,80)23-30(7)71/h19,21,24,26-29,31-38,40-43,72,80H,17-18,20,22-23,25H2,1-16H3,(H11-,57,58,59,60,61,62,63,64,65,66,67,68,73,74,75,76,77,78,79,81,82,83,84,85)/p+1/b21-19-

InChI Key

TZZVQGHYMBASEV-VZCXRCSSSA-O

Isomeric SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N/C=C\SCC(C(=O)N1)NC(=O)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(CCSC)NC(=S)C(C(C)C)NC(=O)C(C)(CC(=O)C)O)C(C2=C[N+](=CN2C)C)O)CC(C)C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC=CSCC(C(=O)N1)NC(=O)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(CCSC)NC(=S)C(C(C)C)NC(=O)C(C)(CC(=O)C)O)C(C2=C[N+](=CN2C)C)O)CC(C)C)C

Synonyms

thioviridamide

Origin of Product

United States

Foundational & Exploratory

Thioviridamide: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces olivoviridis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioviridamide is a structurally novel cyclic peptide antibiotic belonging to the growing class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] First isolated from the fermentation broth of the actinomycete Streptomyces olivoviridis, this molecule has garnered significant interest due to its potent and selective pro-apoptotic activity against various cancer cell lines.[1][2] Structurally, this compound is characterized by a unique macrocyclic core, the presence of five rare thioamide bonds, and two novel amino acid residues: β-hydroxy-N1,N3-dimethylhistidinium and S-(2-aminovinyl)cysteine.[3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its key biological and chemical properties.

Discovery and Biological Activity

This compound was first identified during a screening program for novel antitumor antibiotics.[2] Extracts from the culture broth of Streptomyces olivoviridis demonstrated selective cytotoxicity against adenovirus-transformed rat fibroblasts.[2] Further investigation revealed that this compound induces apoptosis, characterized by condensed chromatin and fragmented nuclei in treated cancer cells.[2]

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of cancer cell lines. Notably, its selective action against cells expressing the adenovirus E1A oncogene is a key feature of its biological profile.

Cell LineTransformationIC50 (ng/mL)IC50 (nM)
Ad12-3Y1Adenovirus 123.9~2.8
E1A-3Y1Adenovirus E1A32~23
HCT-116Human Colon CarcinomaNot Reported for this compound*-

Note: While the IC50 for this compound against HCT-116 is not explicitly stated in the provided results, a related compound, thioholgamide A, shows an IC50 of 30 nM against this cell line.[1]

Physicochemical and Structural Properties

This compound is a complex cyclic peptide with a unique molecular architecture. Its detailed structure was elucidated through a combination of high-resolution mass spectrometry and advanced NMR techniques.[3]

PropertyValue
Molecular FormulaC56H93N14O10S7+
Molecular Weight1334.5 g/mol (Monoisotopic Mass)
Key Structural Features- Cyclic undecapeptide- Five thioamide linkages- β-hydroxy-N1,N3-dimethylhistidinium residue- S-(2-aminovinyl)cysteine residue
UV Absorption Maximum270-272 nm

Note on the N-Terminus: The originally reported N-terminal 2-hydroxy-2-methyl-4-oxopentanoyl group has been suggested to be an artifact of using acetone during the extraction process.[4] The true native compound likely possesses a pyruvyl or related group at its N-terminus.[4]

Biosynthesis of this compound

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). Its biosynthesis originates from a precursor peptide encoded by the tvaA gene within the this compound biosynthetic gene cluster (tva).[5] The precursor peptide undergoes a series of enzymatic modifications, including thioamidation, hydroxylation, methylation, and macrocyclization, to yield the mature natural product.

Thioviridamide_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modifications tvaA_gene tvaA gene Precursor_Peptide Precursor Peptide (TvaA) tvaA_gene->Precursor_Peptide Transcription & Translation Thioamidation Thioamidation (TvaH, etc.) Precursor_Peptide->Thioamidation Hydroxylation_Methylation Hydroxylation & Methylation (TvaJ, etc.) Thioamidation->Hydroxylation_Methylation Macrocyclization Macrocyclization & AviCys Formation Hydroxylation_Methylation->Macrocyclization Leader_Peptide_Cleavage Leader Peptide Cleavage Macrocyclization->Leader_Peptide_Cleavage Mature_this compound Mature This compound Leader_Peptide_Cleavage->Mature_this compound

Caption: High-level overview of the this compound biosynthetic pathway.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, isolation, and purification of this compound.

Fermentation of Streptomyces olivoviridis

This protocol is adapted from the heterologous expression of the tva gene cluster and can be used as a starting point for the cultivation of the native producer.[5]

4.1.1. Media Composition (per liter)

  • Glucose: 25 g

  • Soybean meal: 15 g

  • Dry yeast: 2 g

  • CaCO₃: 4 g

  • pH adjusted to 6.2 before sterilization

4.1.2. Cultivation Conditions

  • Inoculate a suitable volume of the sterile fermentation medium with a seed culture of Streptomyces olivoviridis.

  • Incubate in Erlenmeyer flasks on a rotary shaker.

  • Maintain the temperature at 27°C.

  • Continue fermentation for 4-7 days.

Extraction and Purification Workflow

The following workflow outlines the general procedure for isolating this compound from the fermentation broth.

Extraction_Purification_Workflow Start Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant (Discard) Centrifugation->Supernatant Acetone_Extraction Mycelial Extraction (Acetone) Mycelial_Cake->Acetone_Extraction Evaporation Evaporation of Acetone Acetone_Extraction->Evaporation Solvent_Partitioning Solvent Partitioning (Ethyl Acetate, pH 3) Evaporation->Solvent_Partitioning Crude_Extract Crude this compound Extract Solvent_Partitioning->Crude_Extract Chromatography Chromatographic Purification (e.g., Silica Gel, ODS) Crude_Extract->Chromatography HPLC Preparative RP-HPLC Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

4.2.1. Detailed Protocol

  • Harvesting: Separate the mycelia from the culture broth by centrifugation.

  • Extraction: Extract the mycelial cake with acetone. The supernatant is typically discarded.

  • Concentration: Evaporate the acetone from the extract under reduced pressure.

  • Solvent Partitioning: Resuspend the aqueous residue and perform a liquid-liquid extraction with ethyl acetate at an acidic pH (e.g., pH 3).[5]

  • Chromatography: The crude ethyl acetate extract is then subjected to a series of chromatographic steps. This may include normal-phase chromatography (e.g., silica gel) followed by reversed-phase chromatography (e.g., ODS).

  • Final Purification: The final purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Analysis

The following HPLC conditions can be used for the analysis of this compound.[5]

ParameterCondition
ColumnYMC-Pack R-ODS-7
Mobile Phase80% Methanol / 0.2% H₃PO₄
Flow Rate2 mL/min
DetectionUV at 274 nm
Retention Time~12.4 min

Structure Elucidation Data

The structure of this compound was determined using extensive 1D and 2D NMR spectroscopy.[3] While a complete list of chemical shifts is beyond the scope of this guide, a representative summary of key correlations is provided below. The full dataset can be found in the primary literature.

ExperimentPurpose
COSY Established proton-proton correlations within amino acid spin systems.
HMQC/HSQC Correlated protons with their directly attached carbons.
HMBC Identified long-range proton-carbon correlations, crucial for sequencing the peptide backbone and identifying inter-residue connections.
CT-HMBC & HMBC-HOHAHA Utilized to resolve ambiguities and confirm the planar structure.

Conclusion

This compound represents a fascinating and promising class of natural products. Its unique chemical structure, ribosomal biosynthetic origin, and potent biological activity make it a valuable subject for further research in medicinal chemistry, synthetic biology, and oncology. The methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals interested in exploring the potential of this compound and its analogs. The heterologous expression of its biosynthetic gene cluster opens up avenues for bioengineering and the production of novel derivatives with potentially enhanced therapeutic properties.

References

Unlocking Novel Therapeutics: A Technical Guide to the Identification and Characterization of the Thioviridamide Biosynthesis Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification and characterization of the thioviridamide biosynthesis gene cluster. This compound, a potent peptide antibiotic with selective apoptosis-inducing activity in transformed cells, represents a promising scaffold for novel therapeutic development.[1][2] Its unique structure, featuring five backbone thioamide bonds and a C-terminal S-(2-aminovinyl)cysteine (AviCys) residue, is the product of a fascinating ribosomal peptide biosynthetic pathway.[1][3] Understanding the genetic basis of its production is paramount for harnessing its therapeutic potential through synthetic biology and bioengineering approaches.

The this compound Biosynthesis Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a dedicated set of genes, known as a biosynthetic gene cluster (BGC), located in the genome of the producing organism, Streptomyces olivoviridis.[1][4][5] This cluster, designated as the tva cluster, is responsible for the ribosomal synthesis of a precursor peptide and its subsequent extensive post-translational modifications.

Identification of the tva Gene Cluster

The initial identification of the tva gene cluster was achieved through a combination of genome sequencing of S. olivoviridis and subsequent heterologous expression in a host organism.[1][4][5] Draft genome sequencing revealed a gene, tvaA, encoding the precursor peptide for this compound.[1][4] Analysis of the genomic region surrounding tvaA unveiled a series of open reading frames (ORFs) with predicted functions related to peptide modification, regulation, and transport, hallmarks of a BGC. The definitive confirmation of the cluster's function was achieved by cloning the entire putative tva gene cluster and expressing it in Streptomyces lividans, a well-characterized heterologous host, which then resulted in the production of this compound.[1][4]

Key Genes and Their Putative Functions

The tva gene cluster from Streptomyces olivoviridis encompasses a series of genes, from tvaA to tvaO, each playing a crucial role in the intricate biosynthetic process.[3] The functions of these genes have been deduced through sequence homology to known enzymes and, in some cases, confirmed through genetic knockout experiments in related pathways.

GeneProtein Size (aa)Homologous Protein (Origin)Deduced Function
tvaA 75-Precursor peptide
tvaB -SARP family regulatory proteinPutative transcriptional regulator
tvaC --Putative dehydratase
tvaD --Putative dehydratase
tvaE --Putative dehydrogenase
tvaF -CypD-like decarboxylaseInvolved in AviCys formation
tvaG -MethyltransferaseN-methylation of histidine
tvaH -YcaO domain-containing proteinThioamide bond formation (amide activation)
tvaI -TfuA-like proteinThioamide bond formation (sulfur donor)
tvaJ -Dioxygenaseβ-hydroxylation of histidine
tvaK -ABC transporterExport/Resistance
tvaL -ABC transporterExport/Resistance
tvaM -Regulatory proteinPutative regulatory role
tvaN -Regulatory proteinPutative regulatory role
tvaO --Unknown

Note: This table is a composite based on available data and predictions. Further experimental validation is required to confirm the precise function of each gene product.[1][6][7]

The Biosynthetic Pathway: From Precursor Peptide to Bioactive Molecule

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). This means its synthesis begins with the translation of the tvaA gene into a precursor peptide, which then undergoes a series of enzymatic modifications to yield the final natural product. While the exact sequence of events is still under investigation, a proposed pathway can be inferred from the functions of the encoded enzymes and studies of homologous systems.

A pivotal step is the formation of the five characteristic thioamide bonds. This transformation is catalyzed by a complex involving a YcaO domain-containing protein (TvaH) and a TfuA-like protein (TvaI).[7] It is hypothesized that TvaH activates the amide backbone of the precursor peptide, likely through ATP-dependent phosphorylation, making it susceptible to nucleophilic attack by a sulfur species delivered by TvaI.[1][7]

// Nodes Ribosome [label="Ribosome", fillcolor="#F1F3F4", fontcolor="#202124"]; tvaA [label="tvaA gene", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrecursorPeptide [label="TvaA Precursor Peptide", fillcolor="#FBBC05", fontcolor="#202124"]; Thioamidation [label="Thioamidation\n(TvaH, TvaI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration\n(TvaC, TvaD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylation [label="N-methylation\n(TvaG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydroxylation [label="β-hydroxylation\n(TvaJ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AviCys [label="AviCys Formation\n(TvaE, TvaF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges tvaA -> Ribosome [label="Transcription &\nTranslation"]; Ribosome -> PrecursorPeptide; PrecursorPeptide -> Thioamidation; Thioamidation -> Dehydration; Dehydration -> Methylation; Methylation -> Hydroxylation; Hydroxylation -> AviCys; AviCys -> this compound; } dot Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Gene Cluster Identification and Characterization

The following protocols provide a generalized framework for the identification and characterization of the this compound BGC, based on established methodologies.

Genome Mining for Putative BGCs

This protocol outlines the bioinformatic approach to identify putative this compound-like BGCs in sequenced bacterial genomes.

  • Database Search: Utilize the Basic Local Alignment Search Tool (BLAST) to search protein databases (e.g., NCBI GenBank) with the amino acid sequence of a key biosynthetic enzyme, such as the YcaO domain protein TvaH, as the query.[6]

  • Genomic Neighborhood Analysis: For significant hits, analyze the genomic region surrounding the homologous gene for the presence of other genes typically found in RiPP BGCs. Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and MultiGeneBlast can automate this process.[6][8]

  • Precursor Peptide Identification: Search the identified genomic region for small ORFs encoding a potential precursor peptide with a C-terminal sequence homologous to that of TvaA.[3]

  • Comparative Genomics: Compare the architecture of the newly identified putative BGC with the known tva cluster to predict the structure of the potential natural product.[6]

// Nodes Start [label="Start: Query Protein Sequence\n(e.g., TvaH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BLAST [label="BLAST Search\n(Protein Database)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homologs [label="Identify Homologous Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; GenomicAnalysis [label="Analyze Genomic Neighborhood\n(antiSMASH, MultiGeneBlast)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BGC [label="Putative BGC Identified", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PrecursorSearch [label="Search for Precursor Peptide Gene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Comparative [label="Comparative Genomics\nwith known BGCs", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Candidate BGC for\nExperimental Validation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> BLAST; BLAST -> Homologs; Homologs -> GenomicAnalysis; GenomicAnalysis -> BGC; BGC -> PrecursorSearch [label="Yes"]; BGC -> Homologs [label="No"]; PrecursorSearch -> Comparative; Comparative -> End; } dot Caption: Workflow for genome mining of this compound-like BGCs.

Heterologous Expression of the tva Gene Cluster

This protocol describes the expression of the identified BGC in a heterologous host to confirm its function and produce the natural product.

  • Vector Construction: Clone the entire putative tva gene cluster into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a plasmid with a strong, inducible promoter compatible with the chosen host.

  • Host Transformation: Introduce the expression construct into a genetically tractable and well-characterized heterologous host, typically Streptomyces lividans or Streptomyces coelicolor. Protoplast transformation or conjugation are common methods.

  • Cultivation and Induction: Grow the transformed host under conditions that support its growth and induce the expression of the cloned genes. This may involve specific media compositions and the addition of an inducing agent if an inducible promoter is used.

  • Extraction of Metabolites: After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent, such as ethyl acetate.[1]

  • Analytical Chemistry: Analyze the crude extract for the presence of the target compound using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).[6] Compare the retention time and mass spectrum with an authentic standard of this compound if available.

  • Structural Elucidation: For novel compounds, purify the molecule using chromatographic techniques and determine its structure using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[6]

Gene Inactivation to Elucidate Function

This protocol details the process of knocking out a specific gene within the BGC to investigate its role in the biosynthetic pathway.

  • Mutant Construction: Create a gene disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene.

  • Homologous Recombination: Introduce the disruption cassette into the producing organism (either the native producer or the heterologous host) and select for transformants that have integrated the cassette into their genome via homologous recombination, thereby replacing the target gene.

  • Genotypic Verification: Confirm the successful gene knockout using polymerase chain reaction (PCR) and/or Southern blot analysis.

  • Phenotypic Analysis: Cultivate the mutant strain under the same conditions as the wild-type strain and analyze its metabolic profile using LC-MS.

  • Metabolite Comparison: Compare the metabolites produced by the mutant to those of the wild-type. The absence of the final product and the potential accumulation of a biosynthetic intermediate can provide strong evidence for the function of the inactivated gene.[7]

Quantitative Data and Future Outlook

While extensive quantitative data on this compound production is not widely published, studies on related this compound-like molecules (TLMs) have reported production yields in the range of 0.38 to 2 mg per liter of culture.[6] These yields highlight the potential for optimizing production through metabolic engineering and fermentation process development.

The identification and characterization of the this compound biosynthesis gene cluster have opened new avenues for the discovery and development of novel anticancer agents. The methodologies outlined in this guide provide a roadmap for researchers to explore the vast, untapped reservoir of microbial natural products. Future efforts in this field will likely focus on:

  • Elucidating the precise enzymatic mechanisms of thioamide bond formation and other key post-translational modifications.

  • Engineering the biosynthetic pathway to create novel this compound analogs with improved therapeutic properties.

  • Scaling up production of this compound and its derivatives for preclinical and clinical evaluation.

By leveraging the power of genomics and synthetic biology, the scientific community is poised to unlock the full therapeutic potential of the this compound family of natural products.

References

The Intricate Architecture of Thioviridamide: A Technical Guide to its Structure and Unique Thioamide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product with potent anticancer and antibiotic properties.[1][2] Isolated from Streptomyces olivoviridis, its unique chemical structure, characterized by a macrocyclic core and a series of backbone thioamide bonds, has garnered significant attention in the scientific community.[3][4] This technical guide provides an in-depth exploration of the chemical structure of this compound, with a particular focus on its defining thioamide linkages. It also details experimental methodologies for its study and outlines its mechanism of action.

Chemical Structure of this compound

This compound is a complex cyclic peptide with the molecular formula C₅₆H₉₃N₁₄O₁₀S₇⁺.[3][5] Its structure was elucidated through a combination of high-resolution mass spectrometry and various two-dimensional NMR techniques.[3][4] The molecule is composed of eleven amino acid residues, including two novel amino acids: β-hydroxy-N¹,N³-dimethylhistidinium and S-(2-aminovinyl)cysteine.[3] A defining feature of this compound is the presence of five thioamide bonds in its backbone, replacing the more common amide bonds.[1][3]

The presence of these thioamide groups imparts unique physicochemical properties to the molecule. Thioamides are known to have a longer C=S bond length compared to the C=O bond in amides and possess different hydrogen bonding capabilities, acting as stronger hydrogen bond donors but weaker acceptors.[2] These characteristics influence the peptide's conformation and its interactions with biological targets.

Visualization of this compound's Structure

Thioviridamide_Structure N_Term N-terminal 2-hydroxy-2-methyl-4-oxopentanoyl group Val Val N_Term->Val Thioamide Met Met(S=O) Val->Met Thioamide Ala1 Ala Met->Ala1 Thioamide Ala2 Ala Ala1->Ala2 Thioamide Ala3 Ala Ala2->Ala3 Thioamide Pro Pro Ala3->Pro Amide AviCys S-(2-aminovinyl)cysteine Ala3->AviCys S-linkage hdmHis β-hydroxy-N1,N3- dimethylhistidinium Pro->hdmHis Amide Macrocycle Macrocycle Leu Leu hdmHis->Leu Amide Ile Ile Leu->Ile Amide Ile->AviCys Amide AviCys->Pro Amide Experimental_Workflow cluster_isolation Isolation from Native Producer cluster_heterologous Heterologous Expression Fermentation Fermentation of S. olivoviridis Extraction Mycelial Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Cloning Cloning of tva Gene Cluster Transformation Transformation into S. lividans Cloning->Transformation Expression Culture and Expression Transformation->Expression Analysis Product Analysis (HPLC, MS) Expression->Analysis Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria targets ComplexV Complex V (F1Fo-ATP Synthase) This compound->ComplexV inhibits GCN2 GCN2 Activation ComplexV->GCN2 leads to ATF4 ATF4 Upregulation GCN2->ATF4 ISR Integrated Stress Response (ISR) ATF4->ISR Apoptosis Apoptosis ISR->Apoptosis

References

Mechanism of action of Thioviridamide as an apoptosis inducer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Thioviridamide as an Apoptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a ribosomally synthesized and post-translationally modified peptide (RiPP) isolated from Streptomyces olivoviridis, demonstrates potent pro-apoptotic activity, particularly in cancer cells transformed with the adenovirus E1A oncogene.[1][2] Its mechanism of action is centered on the direct inhibition of mitochondrial F1Fo-ATP synthase (Complex V).[1] This primary insult triggers a cascade of cellular stress responses, including the induction of the Integrated Stress Response (ISR) and significant oxidative stress, which collectively culminate in the activation of both intrinsic and extrinsic apoptotic pathways.[1][3] Key events include the loss of mitochondrial membrane potential, release of cytochrome c, and activation of initiator and executioner caspases.[3][4]

Core Mechanism of Action: Mitochondrial Targeting

The foundational event in this compound-induced apoptosis is the direct targeting of mitochondria. Research on the closely related analogue, prethis compound, has identified the mitochondrial F1Fo-ATP synthase as a primary binding target.[1]

  • Inhibition of ATP Synthase: Prethis compound binds to and inhibits the F1Fo-ATP synthase complex.[1] This action disrupts oxidative phosphorylation, leading to a decline in cellular ATP production and inducing a state of metabolic stress.

  • Induction of Mitochondrial Dysfunction: The inhibition of the respiratory chain leads to broader mitochondrial dysfunction. This is characterized by a significant loss of the mitochondrial membrane potential (ΔΨm).[4]

  • Generation of Reactive Oxygen Species (ROS): A direct consequence of disrupted mitochondrial respiration is the increased production of reactive oxygen species (ROS), leading to oxidative stress.[4][5][6] This surge in ROS is a critical driver of the subsequent apoptotic signaling, as co-treatment with antioxidants like Vitamin E or N-acetyl cysteine can abrogate the cytotoxic effects.[3]

Signaling Pathways Activated by this compound

The Integrated Stress Response (ISR)

The inhibition of mitochondrial ATP synthase and the resulting cellular stress activate the GCN2-ATF4 pathway, a key component of the Integrated Stress Response (ISR).[1]

  • GCN2-ATF4 Pathway Activation: this compound-induced mitochondrial stress leads to the activation of the kinase GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[7][8] This event promotes the selective translation of Activating Transcription Factor 4 (ATF4).[1][9]

  • ISR-Mediated Cell Death: The sustained activation of the ATF4-mediated stress response is a likely contributor to the induction of apoptosis.[1][7][10]

Intrinsic (Mitochondrial) Apoptotic Pathway

This compound and its analogues are potent activators of the intrinsic apoptotic pathway, which is initiated at the mitochondrion.

  • Role of Bcl-2 Family Proteins: The loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors are tightly regulated by the Bcl-2 family of proteins.[11][12][13] While direct modulation of specific Bcl-2 proteins by this compound has not been explicitly detailed, the observed release of cytochrome c from the mitochondria into the cytosol is a hallmark event controlled by the balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL) members of this family.[4][12]

  • Cytochrome C Release: Treatment with the this compound analogue, thioalbamide, results in the translocation of cytochrome c from the mitochondria to the cytosol.[4]

  • Initiator Caspase-9 Activation: In the cytosol, cytochrome c facilitates the formation of the apoptosome, which in turn leads to the cleavage and activation of pro-caspase-9, the initiator caspase of the intrinsic pathway.[3]

Extrinsic (Death Receptor) Apoptotic Pathway

Evidence also points to the activation of the extrinsic apoptotic pathway.

  • Initiator Caspase-8 Activation: Treatment with thioalbamide has been shown to induce the cleavage and activation of pro-caspase-8, the key initiator caspase in the death receptor pathway.[3] This suggests that this compound's effects may also involve signaling cascades originating from the cell surface, although the precise upstream events remain to be fully elucidated.

Common Execution Pathway

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases.

  • Executioner Caspase-3 Activation: The activation of initiator caspases-8 and -9 leads to the proteolytic cleavage and activation of the executioner caspase, caspase-3.[14][15]

  • PARP Cleavage: Activated caspase-3 proceeds to cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a key event that facilitates cellular disassembly and serves as a biochemical hallmark of apoptosis.[14]

Quantitative Data: Cytotoxicity

This compound exhibits selective and potent cytotoxicity against various cancer cell lines, with IC50 values in the low nanomolar range.

CompoundCell LineIC50 ValueCitation
This compoundAd12-3Y1 (rat fibroblast, adenovirus E1A transformed)3.9 ng/mL[2]
This compoundE1A-3Y1 (rat fibroblast, adenovirus E1A transformed)32 ng/mL[2]

Visualized Mechanisms and Workflows

Signaling Pathway of this compound-Induced Apoptosis

G cluster_drug Drug Action cluster_mito Mitochondrion cluster_stress Cellular Stress Response cluster_caspase Caspase Cascade This compound This compound ATP_Synthase F1Fo-ATP Synthase (Complex V) This compound->ATP_Synthase Inhibits Casp8 Pro-Caspase-8 → Caspase-8 This compound->Casp8 Activates (Thioalbamide data) MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ATP_Synthase->MMP_Loss ROS ↑ Reactive Oxygen Species (ROS) ATP_Synthase->ROS ISR Integrated Stress Response (GCN2-ATF4 Pathway) ATP_Synthase->ISR Activates CytoC_Release Cytochrome c Release MMP_Loss->CytoC_Release ROS->MMP_Loss Contributes to Casp9 Pro-Caspase-9 → Caspase-9 CytoC_Release->Casp9 Activates Apoptosis Apoptosis ISR->Apoptosis Contributes to Casp3 Pro-Caspase-3 → Caspase-3 Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Assessment

G cluster_flow Flow Cytometry Analysis cluster_wb Western Blot Analysis start Cancer Cell Culture treat Treat with this compound (vs. Vehicle Control) start->treat harvest Harvest Cells (Adherent & Suspension) treat->harvest stain_annexin Stain with Annexin V-FITC & Propidium Iodide (PI) harvest->stain_annexin stain_jc1 Stain with JC-1 Dye harvest->stain_jc1 lysis Cell Lysis & Protein Quantification harvest->lysis flow_analysis Analyze on Flow Cytometer stain_annexin->flow_analysis Early/Late Apoptosis stain_jc1->flow_analysis ΔΨm sds_page SDS-PAGE & Transfer to Membrane lysis->sds_page Protein Cleavage blotting Probe with Antibodies (Cleaved Caspase-3, PARP) sds_page->blotting Protein Cleavage detection Detect Protein Bands blotting->detection Protein Cleavage G node_drug This compound node_target Inhibition of Mitochondrial ATP Synthase node_drug->node_target Causes node_stress Mitochondrial Dysfunction & Oxidative/ISR Stress node_target->node_stress Leads to node_pathway Activation of Caspase Cascade node_stress->node_pathway Triggers node_result Apoptotic Cell Death node_pathway->node_result Executes

References

The Bioactivity of Thioviridamide in Transformed Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioviridamide, a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Streptomyces olivoviridis, has emerged as a potent and selective antitumor agent.[1][2][3] Its unique chemical structure, characterized by the presence of multiple thioamide bonds, contributes to its significant bioactivity against a range of transformed cell lines.[3][4][5][6] This technical guide provides an in-depth overview of the bioactivity of this compound and its analogs, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Induction of Apoptosis and the Integrated Stress Response

This compound and its related compounds exert their cytotoxic effects primarily through the induction of apoptosis.[1][2][7] Studies have demonstrated that these molecules can trigger both the extrinsic and intrinsic apoptotic pathways, leading to characteristic morphological changes such as chromatin condensation and nuclear fragmentation in treated cancer cells.[1][2][7]

A key aspect of this compound's selectivity towards transformed cells appears to be linked to the expression of specific oncogenes, such as the adenovirus E1A oncogene.[1][2][8] This suggests a potential synthetic lethal interaction that can be exploited for targeted cancer therapy.

Recent mechanistic studies on prethis compound, a related compound, have shed more light on the upstream signaling events. It is proposed that these polythioamide-containing peptides target mitochondria by binding to and inhibiting the respiratory chain complex V (F1Fo-ATP synthase).[9] This inhibition disrupts cellular energy homeostasis and leads to the activation of the Integrated Stress Response (ISR) through the GCN2-ATF4 pathway, ultimately culminating in programmed cell death.[9]

Quantitative Bioactivity Data

The cytotoxic and antiproliferative activities of this compound and its analogs have been quantified against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the reported IC50 values.

Table 1: IC50 Values of this compound in Transformed Rat Fibroblasts

Cell LineOncogeneIC50 (ng/mL)Reference
Ad12-3Y1Adenovirus E1A3.9[1][2]
E1A-3Y1Adenovirus E1A32[1][2]

Table 2: IC50 Values of Thioalbamide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A549Alveolar Adenocarcinoma48 - 72[3]
HeLaUterine Cervical Carcinoma48 - 72[3]
PA-TU-8988TPancreatic Adenocarcinoma48 - 72[3]
MCF7Breast Adenocarcinoma (luminal)48 - 72[3]
MDA-MB-231Breast Adenocarcinoma (basal)48 - 72[3]
MCF 10A (non-tumor)Breast Epithelial>300[3]

Table 3: IC50 Values of Thioholgamides in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
Thioholgamide AHCT-116Colon Carcinoma30[10]
Thioholgamide BHCT-116Colon Carcinoma510[10]
Thioholgamide ASW480Colon Carcinoma110[10]
Thioholgamide AJurkatAcute T-cell Leukemia530[10]
Thioholgamide AKB-3.1Cervix Carcinoma540[10]

Experimental Protocols

The evaluation of this compound's bioactivity involves a range of standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at a concentration known to induce apoptosis.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's instructions.

  • Counterstaining: Counterstain the nuclei with a DNA-specific stain such as DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence within the nucleus.

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-STAT3, p-NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-induced Apoptosis

Thioviridamide_Mechanism This compound This compound Mitochondria Mitochondria This compound->Mitochondria ComplexV Complex V (F1Fo-ATP Synthase) This compound->ComplexV Inhibition ISR Integrated Stress Response (ISR) ComplexV->ISR Activation GCN2 GCN2 ISR->GCN2 ATF4 ATF4 GCN2->ATF4 Activation Apoptosis Apoptosis ATF4->Apoptosis Induction

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate Incubate (e.g., 72 hours) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Thioviridamide: A Technical Guide to Its Producing Organism, Cultivation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide is a potent peptide antibiotic with unique structural features, notably the presence of five thioamide bonds, which contribute to its significant biological activity, including the induction of apoptosis in transformed cells.[1][2] This technical guide provides an in-depth overview of the producing organism, Streptomyces olivoviridis, its culture characteristics for the production of this compound, and a detailed look at the biosynthetic pathway of this promising natural product.

This compound Producing Organism: Streptomyces olivoviridis

The primary producer of this compound is the actinomycete Streptomyces olivoviridis.[1] Members of the genus Streptomyces are well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities.

Isolation of Streptomyces olivoviridis

Standard methods for the isolation of Streptomyces from environmental samples, such as soil, can be employed. A general protocol is outlined below.

Experimental Protocol: Isolation of Streptomyces from Soil

  • Sample Preparation:

    • Air-dry a soil sample at 28°C for 7-10 days.

    • Grind the dried soil using a sterile mortar and pestle.

    • Prepare a 1:10 dilution by suspending 10 g of the dried soil in 100 mL of sterile distilled water.

    • Heat-treat the soil suspension at 55°C for 15 minutes to reduce the population of non-spore-forming bacteria.

  • Serial Dilution and Plating:

    • Perform a serial dilution of the heat-treated soil suspension down to 10-4.

    • Plate 100 µL of each dilution onto a suitable isolation medium, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.

    • Supplement the media with antifungal agents like nystatin (50 µg/mL) and antibacterial agents like nalidixic acid (20 µg/mL) to inhibit the growth of fungi and other bacteria.

  • Incubation and Identification:

    • Incubate the plates at 28-30°C for 7-14 days.

    • Observe the plates for the characteristic chalky, filamentous colonies of Streptomyces.

    • Isolate individual colonies and purify by re-streaking onto fresh media.

    • Morphological and molecular identification (e.g., 16S rRNA gene sequencing) can be used to confirm the isolate as Streptomyces olivoviridis.

Culture Characteristics and Fermentation

While specific optimization data for this compound production in the native Streptomyces olivoviridis is not extensively published, a successful heterologous production system in Streptomyces lividans provides a robust starting point for culture conditions.

Culture Media and Conditions

The following table summarizes a medium and culture parameters successfully used for the production of this compound in a heterologous S. lividans host.[3] These conditions can be adapted and optimized for S. olivoviridis.

ParameterRecommended Condition
Medium Component Concentration
Glucose2.5%
Soybean Meal1.5%
Dry Yeast0.2%
CaCO₃0.4%
pH 6.2
Temperature 27°C
Agitation Rotary Shaker
Incubation Time 4 days

Experimental Protocol: Cultivation for this compound Production

  • Medium Preparation:

    • Prepare the production medium as detailed in the table above.

    • Dispense the medium into Erlenmeyer flasks.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation:

    • Prepare a seed culture of S. olivoviridis by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C for 48-72 hours.

    • Inoculate the production flasks with the seed culture (typically 5-10% v/v).

  • Fermentation:

    • Incubate the flasks on a rotary shaker at 27°C for 4 days.[3]

    • Monitor the culture for growth and secondary metabolite production.

Optimization of Fermentation Parameters

For maximizing the yield of this compound from S. olivoviridis, systematic optimization of various physical and chemical parameters is recommended. General strategies for optimizing Streptomyces fermentations include:

  • Carbon Source: Testing different carbon sources (e.g., starch, glycerol, maltose) and their concentrations.

  • Nitrogen Source: Evaluating various organic and inorganic nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).

  • pH: Determining the optimal initial pH of the medium and monitoring its change during fermentation.

  • Temperature: Assessing the effect of different incubation temperatures on growth and production.

  • Aeration: Optimizing the agitation speed and flask fill volume to ensure adequate oxygen supply.

Extraction and Purification of this compound

A multi-step process is employed for the extraction and purification of this compound from the fermentation broth.

Experimental Protocol: Extraction and Purification

  • Mycelial Extraction:

    • Harvest the mycelium from the culture broth by centrifugation.

    • Extract the mycelial cake with acetone.

    • Evaporate the acetone from the extract under reduced pressure.

  • Solvent Partitioning:

    • Adjust the pH of the aqueous residue to 3.0.

    • Extract the acidified solution with ethyl acetate.

    • Collect the ethyl acetate phase, which contains the crude this compound.

  • Chromatographic Purification:

    • Concentrate the ethyl acetate extract to dryness.

    • Redissolve the crude extract in a suitable solvent.

    • Purify the this compound using High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a mobile phase such as 80% methanol containing 0.2% H₃PO₄.[3]

    • Monitor the elution profile by UV absorbance at 274 nm.[3]

    • Collect the fractions containing the purified this compound.

Biosynthesis of this compound

This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[4] Its biosynthesis originates from a precursor peptide encoded by the tvaA gene within the this compound biosynthetic gene cluster (tva).[3]

The tva Biosynthetic Gene Cluster

The tva gene cluster in S. olivoviridis contains the necessary genes for the synthesis and modification of the precursor peptide into the final this compound molecule.[3]

This compound Biosynthetic Pathway

The biosynthesis of this compound involves the following key steps:

  • Ribosomal Synthesis of Precursor Peptide (TvaA): The tvaA gene is translated into a precursor peptide.

  • Post-translational Modifications: A series of enzymes encoded by the tva gene cluster catalyze extensive modifications of the TvaA precursor peptide. These modifications include:

    • Thioamidation: The hallmark of this compound, where five amide bonds in the peptide backbone are converted to thioamide bonds.

    • Formation of Novel Amino Acids: The biosynthesis involves the creation of unique amino acid residues, such as β-hydroxy-N1,N3-dimethylhistidinium and S-(2-aminovinyl)cysteine.[2]

  • Cleavage of Leader Peptide: The leader peptide portion of the modified precursor is proteolytically cleaved to release the mature this compound.

Diagram: this compound Biosynthetic Pathway

Thioviridamide_Biosynthesis cluster_0 Ribosome cluster_1 Post-Translational Modification cluster_2 Final Processing tvaA_gene tvaA gene ribosome Translation tvaA_gene->ribosome precursor_peptide TvaA Precursor Peptide ribosome->precursor_peptide ptms Thioamidation, Novel Amino Acid Formation precursor_peptide->ptms modified_precursor Modified Precursor Peptide ptms->modified_precursor cleavage Leader Peptide Cleavage modified_precursor->cleavage This compound Mature this compound cleavage->this compound Thioviridamide_Workflow cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification & Analysis inoculation Inoculation of S. olivoviridis fermentation Fermentation (4 days, 27°C) inoculation->fermentation centrifugation Centrifugation fermentation->centrifugation mycelial_extraction Mycelial Extraction (Acetone) centrifugation->mycelial_extraction solvent_partitioning Solvent Partitioning (Ethyl Acetate, pH 3) mycelial_extraction->solvent_partitioning hplc HPLC Purification solvent_partitioning->hplc analysis Structural Analysis (NMR, MS) hplc->analysis This compound Pure this compound analysis->this compound

References

Spectroscopic Scrutiny of Thioviridamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide, a potent apoptosis-inducing cyclic peptide isolated from Streptomyces olivoviridis, represents a fascinating and complex natural product with significant potential in anticancer research.[1][2] Its unique structure, characterized by a poly-thioamidated backbone and novel amino acid residues, necessitates a sophisticated analytical approach for complete characterization. This technical guide provides a detailed overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the cornerstone techniques for its structure elucidation.

Mass Spectrometry Analysis

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was pivotal in determining the molecular formula of this compound as C₅₆H₉₃N₁₄O₁₀S₇⁺.[1] This technique is well-suited for non-volatile and thermally labile molecules like cyclic peptides. Tandem MS (MS/MS) experiments are crucial for sequencing and identifying structural motifs.

Key Fragmentation Patterns

The fragmentation of this compound and related thiopeptide antibiotics in MS/MS analysis reveals characteristic patterns that are instrumental in its structural elucidation. The presence of multiple thioamide linkages is a defining feature, and their fragmentation provides valuable structural information. A common fragmentation pathway involves the neutral loss of hydrogen sulfide (H₂S), which is indicative of a thioamide group. Another key fragmentation signature is the presence of an S-(2-aminovinyl)cysteine (AviCys) containing macrocycle.

Precursor Ion (m/z) Molecular Formula Key Fragment Ions (m/z) Interpretation
1345.5244C₅₆H₉₃N₁₄O₁₀S₇⁺VariesSequential losses of amino acid residues, neutral loss of H₂S, characteristic macrocycle fragments.

Table 1: Summary of High-Resolution Mass Spectrometry Data for this compound.

Experimental Protocol: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS)

A general protocol for the HR-FAB-MS analysis of a natural product like this compound is as follows:

  • Sample Preparation: A solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

  • Matrix Selection: A non-volatile liquid matrix, such as glycerol, thioglycerol, or 3-nitrobenzyl alcohol (3-NBA), is chosen to dissolve and protect the analyte. A small amount of the sample solution is mixed with the matrix on a metal target.

  • Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon) in the ion source of the mass spectrometer. This causes the desorption and ionization of the analyte molecules, typically forming [M+H]⁺ ions.

  • Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a time-of-flight or magnetic sector analyzer), where their mass-to-charge ratio (m/z) is determined with high accuracy.

  • Tandem MS (MS/MS): For structural elucidation, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or helium). The resulting fragment ions are then mass-analyzed to provide sequence and structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly a suite of two-dimensional (2D) techniques, was essential for the complete structural elucidation of this compound.[1] These experiments allow for the determination of through-bond and through-space correlations between protons (¹H) and carbons (¹³C), enabling the assembly of the complex cyclic peptide structure.

Key NMR Experiments for Structure Elucidation
  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms. The chemical shifts of carbons in thioamides are characteristically found in the downfield region (around 200-210 ppm).

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, which helps in tracing out amino acid spin systems.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different structural fragments, such as amino acid residues and the N-acyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs.

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is very useful for identifying complete amino acid residues.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close in proximity, providing information about the 3D structure and stereochemistry of the molecule.

Quantitative NMR Data
Structural Moiety ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thioamide NH8.0 - 10.0-
Thioamide C=S-200 - 210
α-protons (amino acids)3.5 - 5.550 - 65
β-protons (amino acids)1.5 - 4.025 - 45
Aromatic protons6.5 - 8.5110 - 140
Methyl groups0.8 - 2.510 - 25

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound and Related Thiopeptides.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for the NMR analysis of a cyclic peptide like this compound:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or a mixture). The choice of solvent is critical to ensure good solubility and minimize exchange of labile protons (e.g., amide protons).

  • NMR Instrument: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for analyzing small sample quantities.

  • 1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired to get an initial overview of the molecule.

  • 2D NMR Acquisition: A series of 2D NMR experiments (COSY, HSQC, HMBC, TOCSY, and NOESY) are performed. The parameters for each experiment (e.g., acquisition times, number of scans, mixing times for TOCSY and NOESY) are optimized to obtain high-quality spectra.

  • Data Processing and Analysis: The acquired data is processed using specialized software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. The processed spectra are then analyzed to assign all proton and carbon signals and to identify the through-bond and through-space correlations that ultimately lead to the complete structure elucidation.

Visualizing the Analytical Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the spectroscopic analysis of this compound and the logical relationship between the different spectroscopic techniques in determining its structure.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation Isolation Isolation from Streptomyces olivoviridis Purification Purification (e.g., HPLC) Isolation->Purification HRMS HR-FAB-MS Purification->HRMS OneD_NMR 1D NMR (¹H, ¹³C) Purification->OneD_NMR MSMS Tandem MS (MS/MS) HRMS->MSMS Planar_Structure Planar Structure Determination MSMS->Planar_Structure TwoD_NMR 2D NMR (COSY, HSQC, HMBC, TOCSY, NOESY) OneD_NMR->TwoD_NMR TwoD_NMR->Planar_Structure Stereochemistry Stereochemical Analysis TwoD_NMR->Stereochemistry Planar_Structure->Stereochemistry Final_Structure Complete 3D Structure Stereochemistry->Final_Structure

Spectroscopic analysis workflow for this compound.

Structure_Elucidation_Logic cluster_data Spectroscopic Data cluster_interpretation Structural Information HRMS_data HR-MS (Molecular Formula) Amino_Acid_ID Amino Acid Identification HRMS_data->Amino_Acid_ID MSMS_data MS/MS (Sequence Tags, Fragmentation) Sequence Peptide Sequence MSMS_data->Sequence NMR_1D_data 1D NMR (Functional Groups) NMR_1D_data->Amino_Acid_ID NMR_2D_data 2D NMR (Connectivity, Proximity) NMR_2D_data->Amino_Acid_ID NMR_2D_data->Sequence Connectivity Connectivity of Structural Fragments NMR_2D_data->Connectivity ThreeD_Structure 3D Conformation NMR_2D_data->ThreeD_Structure Amino_Acid_ID->Connectivity Sequence->Connectivity Final_Structure Final Structure of This compound Connectivity->Final_Structure ThreeD_Structure->Final_Structure

Logical flow of spectroscopic data for structure elucidation.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. The synergistic use of high-resolution mass spectrometry and a comprehensive suite of 2D NMR experiments has been indispensable in piecing together its intricate cyclic structure, which includes novel amino acids and a thioamidated backbone. This detailed spectroscopic understanding is fundamental for ongoing research into its mechanism of action, structure-activity relationships, and the development of this compound and its analogs as potential therapeutic agents.

References

A Technical Guide to the Natural Analogs of Thioviridamide and Their Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide, a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Streptomyces olivoviridis, has garnered significant attention in the scientific community due to its potent cytotoxic activity against various cancer cell lines. Its unique structure, characterized by multiple thioamide bonds and an S-(2-aminovinyl)-cysteine (AviCys) moiety, presents a compelling scaffold for the development of novel anticancer therapeutics. The exploration of its natural analogs has revealed a family of structurally diverse compounds with often enhanced and more selective biological activities. This technical guide provides an in-depth overview of the known natural analogs of this compound, their producing microbial strains, a compilation of their biological activities, detailed experimental protocols for their production and evaluation, and a summary of their biosynthetic pathways.

Natural Analogs of this compound and Producing Strains

Genome mining efforts have led to the discovery of several natural analogs of this compound, each with unique structural modifications and produced by different bacterial strains. These discoveries highlight the biosynthetic plasticity of the underlying gene clusters and offer a rich source of novel chemical entities for drug discovery.

Natural AnalogProducing Strain(s)Key Structural Differences from this compound
Thioholgamide A & B Streptomyces malaysiense MUSC 136T (DSM 100712)[1][2]Amino acid substitutions, N-terminal pyruvyl moiety, one fewer thioamide bond.[1]
Thioalbamide Amycolatopsis alba DSM 44262[3][4]N-terminal lactyl moiety, three noncontiguous thioamide linkages.[5]
Thiostreptamide S4 Streptomyces sp. NRRL S-4, Streptomyces sp. NRRL S-15[3][6]N-terminal pyruvyl group, four noncontiguous thioamide linkages.[5][6]
Thiostreptamide S87 Streptomyces sp. NRRL S-87[3][6]N-terminal pyruvyl group, four thioamide linkages.[5][6]
Neothis compound Streptomyces sp. MSB090213SC12 (heterologous expression)[7]Polythioamide cyclic peptide with strong cytotoxicity.[7]
JBIR-140 Heterologous expression of this compound BGC in Streptomyces avermitilis SUKA17N-terminal lactyl moiety.[5]

Quantitative Biological Activity

The natural analogs of this compound exhibit a range of cytotoxic activities against various cancer cell lines, with some demonstrating improved potency and selectivity compared to the parent compound. The following table summarizes the available quantitative data.

CompoundCell LineIC50 ValueReference
This compound Ad12-3Y1 (adenovirus E1A-transformed rat fibroblasts)3.9 ng/mL[8]
E1A-3Y1 (adenovirus E1A-transformed rat fibroblasts)32 ng/mL[8]
Thioholgamide A HCT-116 (human colon carcinoma)30 nM[1][9]
HCT-116 (human colon carcinoma)176 nM[10]
Huh7 (human hepatoma)141 nM[10]
MCF7 (human breast adenocarcinoma)480 nM[10]
A549 (human lung carcinoma)1.16 µM[10]
RIL175157 nM[10]
Thioalbamide Breast Cancer Cell Lines48 - 72 nM[5]
MCF 10A (non-tumor breast epithelial)> 6-fold higher than cancer cells[4][5]
Neothis compound SKOV-3 (human ovarian adenocarcinoma)Moderate cytotoxicity[7]
Meso-1 (malignant pleural mesothelioma)Moderate cytotoxicity[7]
Jurkat (immortalized human T lymphocyte)Moderate cytotoxicity[7]

Experimental Protocols

Fermentation for Production of this compound Analogs

A solid version of bottromycin production medium (BPM) has been successfully used for the production of various this compound-like molecules.[5]

Bottromycin Production Medium (BPM) Composition (per liter):

  • Glucose: 10 g

  • Soluble Starch: 15 g

  • Soy Flour: 5 g

  • Yeast Extract: 4 g

  • NaCl: 2 g

  • CaCO₃: 2 g

  • Agar: 20 g (for solid medium)

  • Distilled Water: 1 L

  • Adjust pH to 7.2 before autoclaving.

Fermentation Protocol:

  • Prepare the solid BPM in petri dishes or flasks.

  • Inoculate the agar surface with a fresh culture of the producing strain.

  • Incubate at 28-30°C for 7-10 days.

Isolation and Purification

The following is a general protocol for the isolation and purification of this compound analogs from solid fermentation cultures.

  • Extraction:

    • The solid agar culture is macerated and extracted with an organic solvent such as ethyl acetate or methanol.[5] Acetone has also been used, but it can lead to the formation of artifacts at the N-terminus of the molecule.[5]

    • The organic extract is then concentrated under reduced pressure.

  • Chromatographic Purification:

    • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of chloroform and methanol.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the target compounds are further purified by RP-HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the purified this compound analogs in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Biosynthesis of this compound and its Analogs

This compound and its analogs are RiPPs, meaning they are derived from a ribosomally synthesized precursor peptide that undergoes extensive post-translational modifications. The biosynthetic gene cluster (BGC) for this compound, designated as the tva cluster, has been identified in S. olivoviridis.[3][6] Homologous gene clusters are responsible for the production of the various analogs.

The key biosynthetic steps include:

  • Thioamidation: The conversion of backbone amide bonds to thioamide bonds is a hallmark of this class of compounds. This transformation is catalyzed by a YcaO superfamily protein (TvaH) in an ATP-dependent manner.[3]

  • Formation of S-(2-aminovinyl)-cysteine (AviCys): This unusual macrocyclic structure is formed through the dehydration of a serine or threonine residue to a dehydroamino acid, followed by the oxidative decarboxylation of a C-terminal cysteine and subsequent cyclization.

  • N-terminal Modification: The N-terminal pyruvyl or lactyl moieties are derived from an N-terminal serine residue through dehydration and, in the case of the lactyl group, subsequent reduction.[5]

  • Other Modifications: The BGCs often contain genes for other modifications, such as hydroxylation and methylation of amino acid residues.

Visualizations

Thioviridamide_Biosynthesis_Workflow cluster_precursor Precursor Peptide Synthesis cluster_ptm Post-Translational Modifications cluster_final Maturation and Export Ribosome Ribosome TvaA Precursor Peptide (TvaA) (Leader-Core) Ribosome->TvaA Translation Thioamidation Thioamidation (TvaH - YcaO) TvaA->Thioamidation Dehydration Ser/Thr Dehydration Thioamidation->Dehydration Oxidative_Decarboxylation C-term Cys Oxidative Decarboxylation Dehydration->Oxidative_Decarboxylation Cyclization Cyclization (AviCys formation) Oxidative_Decarboxylation->Cyclization Histidine_Mod Histidine Modification (Hydroxylation, Methylation) Cyclization->Histidine_Mod N_term_Mod N-terminal Serine Dehydration Histidine_Mod->N_term_Mod Leader_Cleavage Leader Peptide Cleavage N_term_Mod->Leader_Cleavage Export Export Leader_Cleavage->Export Mature_this compound Mature this compound Export->Mature_this compound

Simplified workflow for the biosynthesis of this compound.

Experimental_Workflow cluster_production Production cluster_isolation Isolation & Purification cluster_evaluation Biological Evaluation Fermentation Solid-State Fermentation (Producing Strain on BPM Agar) Extraction Solvent Extraction (Ethyl Acetate or Methanol) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Chrom Silica Gel Chromatography Crude_Extract->Silica_Chrom HPLC Reversed-Phase HPLC Silica_Chrom->HPLC Pure_Compound Pure Analog HPLC->Pure_Compound Cell_Culture Cancer Cell Culture Pure_Compound->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination

General experimental workflow for this compound analog discovery.

References

The Role of the tva Gene Cluster in Thioviridamide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP) with potent apoptosis-inducing activity in cancer cells. Its unique structure, characterized by five thioamide bonds, a macrocyclic ring containing an S-(2-aminovinyl)cysteine (AviCys) residue, and a β-hydroxy-N1,N3-dimethylhistidinium moiety, is assembled through a series of enzymatic modifications encoded by the tva biosynthetic gene cluster (BGC) from Streptomyces olivoviridis. This technical guide provides an in-depth overview of the tva gene cluster, the proposed biosynthetic pathway of this compound, and detailed experimental protocols for its heterologous expression and analysis.

The tva Biosynthetic Gene Cluster

The biosynthesis of this compound is directed by a dedicated tva gene cluster. The core of this cluster is the tvaA gene, which encodes the precursor peptide that undergoes extensive post-translational modifications by the other enzymes in the cluster. The functions of the genes within the tva cluster have been predicted based on homology to known enzymes.[1][2]

Organization of the tva Gene Cluster

The tva gene cluster from Streptomyces olivoviridis NA05001 consists of a series of genes, designated tvaA through tvaO, which are believed to be involved in the biosynthesis, regulation, and transport of this compound.[1]

tva_gene_cluster cluster_tva tva Gene Cluster tvaA tvaA (Precursor Peptide) tvaB tvaB (Regulator) tvaC tvaC (Resistance) tvaD tvaD (Unknown) tvaE tvaE (Resistance) tvaF tvaF (Decarboxylase) tvaG tvaG (Methyltransferase) tvaH tvaH (YcaO) tvaI tvaI (TfuA-like) tvaJ tvaJ (Dioxygenase) tvaK tvaK (Protease) tvaL tvaL (Transporter) tvaM tvaM (Regulator) tvaN tvaN (Regulator) tvaO tvaO (Unknown)

Figure 1: Organization of the tva gene cluster.
Putative Functions of the tva Genes

The following table summarizes the predicted functions of the genes within the tva cluster based on sequence homology.

GeneProposed FunctionHomology
tvaAPrecursor peptide-
tvaBRegulatory proteinSARP family regulator
tvaCResistance proteinAminoglycoside phosphotransferase
tvaDUnknownHypothetical protein
tvaEResistance proteinAminoglycoside phosphotransferase
tvaFDecarboxylaseEpiD-like, involved in AviCys formation
tvaGMethyltransferaseS-adenosylmethionine-dependent methyltransferase
tvaHThioamide bond formationYcaO domain-containing protein
tvaIThioamide bond formationTfuA-like protein
tvaJDioxygenaseFe(II)/α-ketoglutarate-dependent dioxygenase
tvaKProteaseCysteine protease for leader peptide cleavage
tvaLTransporterMembrane protein
tvaMRegulatory protein-
tvaNRegulatory protein-
tvaOUnknownHypothetical protein

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the post-translational modification of the TvaA precursor peptide. While the exact sequence of events has not been fully elucidated for this compound itself, studies on the related thioamitide, thiostreptamide S4, provide a plausible model for the pathway.[3]

thioviridamide_biosynthesis cluster_pathway Proposed this compound Biosynthetic Pathway precursor TvaA Precursor Peptide thioamidation Thioamidation precursor->thioamidation TvaH (YcaO) TvaI (TfuA-like) aviCys AviCys Formation thioamidation->aviCys TvaF (Decarboxylase) methylation Histidine N-methylation aviCys->methylation TvaG (Methyltransferase) hydroxylation Histidine β-hydroxylation methylation->hydroxylation TvaJ (Dioxygenase) cleavage Leader Peptide Cleavage hydroxylation->cleavage TvaK (Protease) acylation N-terminal Acylation cleavage->acylation Unknown product This compound acylation->product

Figure 2: Proposed biosynthetic pathway of this compound.

Data Presentation

Effects of Key Gene Deletions on Thioamitide Biosynthesis

The following table summarizes the observed effects of gene deletions in the biosynthesis of the related thioamitide, thiostreptamide S4, which serves as a model for this compound biosynthesis.[3]

Gene KnockoutObserved Effect on ProductionImplied Function
tsaH (YcaO homolog of tvaH)Abolition of all detectable metabolitesEssential for thioamide bond formation
tsaI (TfuA homolog of tvaI)Abolition of all detectable metabolitesEssential for thioamide bond formation, likely as a sulfur donor
tsaG (Methyltransferase homolog of tvaG)Production of intermediates lacking histidine methylationResponsible for the bis-N-methylation of the histidine residue
Analytical Data for this compound

The structure of this compound has been elucidated using mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

Analytical TechniqueReported Data
High-Resolution FAB-MSMolecular Formula: C56H93N14O10S7+
HPLCRetention time of 12.4 min (YMC-Pack R-ODS-7 column, 80% MeOH–0.2% H3PO4, 2 ml/min)
1H and 13C NMRConfirmed the presence of a 2-hydroxy-2-methyl-4-oxopentanoyl group, eleven amino acid residues including β-hydroxy-N1,N3-dimethylhistidinium and S-(2-aminovinyl)cysteine, and five thioamide linkages.

Experimental Protocols

The following protocols are representative methods for the cloning, expression, and analysis of this compound, compiled from the experimental sections of published research.[1][2]

Cloning of the tva Gene Cluster for Heterologous Expression

This protocol describes the cloning of the tva gene cluster into an E. coli-Streptomyces shuttle vector.

  • Cosmid Library Construction: A cosmid library of S. olivoviridis NA05001 genomic DNA is constructed in a suitable vector (e.g., pWE15).

  • Screening of the Cosmid Library: The library is screened using a probe designed from the tvaA gene sequence to identify cosmids containing the tva gene cluster.

  • Subcloning into Shuttle Vector:

    • A fragment containing the entire tva gene cluster (from tvaA to tvaO) is excised from the identified cosmid using appropriate restriction enzymes (e.g., EcoRI and XbaI).

    • The fragment is ligated into an E. coli-Streptomyces shuttle vector, such as pWHM3, that has been digested with the same restriction enzymes.

    • The resulting plasmid (e.g., pWHM3-TVA) is transformed into a methylation-deficient E. coli strain (e.g., JM110) for propagation.

  • Verification: The integrity and orientation of the cloned gene cluster are confirmed by restriction digestion and DNA sequencing.

Heterologous Expression and Fermentation

This protocol outlines the introduction of the tva expression plasmid into S. lividans and subsequent fermentation for this compound production.

  • Protoplast Preparation of S. lividans:

    • S. lividans TK23 is grown in YEME medium to the mid-log phase.

    • Mycelia are harvested, washed, and treated with lysozyme to generate protoplasts.

  • Transformation:

    • The expression plasmid (e.g., pWHM3-TVA) is introduced into the S. lividans protoplasts via polyethylene glycol-mediated transformation.

    • Transformed protoplasts are regenerated on R2YE medium.

  • Selection of Transformants: Transformants are selected on media containing an appropriate antibiotic (e.g., thiostrepton for pWHM3-based vectors).

  • Fermentation:

    • A seed culture of the recombinant S. lividans strain is grown in a suitable vegetative medium.

    • The seed culture is used to inoculate a production medium, and the culture is incubated with shaking for several days to allow for this compound production.

Extraction and Purification of this compound

This protocol describes a method for extracting and purifying this compound from the fermentation culture.

  • Extraction:

    • The mycelia are separated from the culture broth by centrifugation.

    • The mycelia are extracted with acetone.

    • The acetone extract is evaporated, and the residue is extracted with ethyl acetate at pH 3.

  • Purification:

    • The ethyl acetate extract is concentrated and subjected to silica gel column chromatography.

    • Fractions containing this compound are identified by analytical HPLC.

    • The active fractions are further purified by preparative HPLC to yield pure this compound.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Column: YMC-Pack R-ODS-7 or equivalent C18 column.

    • Mobile Phase: Isocratic elution with 80% methanol and 0.2% phosphoric acid.

    • Flow Rate: 2 ml/min.

    • Detection: UV absorbance at 274 nm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., FAB-MS or ESI-MS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HMBC) NMR experiments are performed to elucidate the detailed chemical structure of this compound.

Mandatory Visualizations

Experimental Workflow for Heterologous Expression and Analysis

The following diagram illustrates the logical workflow from cloning the tva gene cluster to the analysis of the produced this compound.

experimental_workflow cluster_workflow Heterologous Expression and Analysis Workflow cloning Cloning of tva Cluster into Shuttle Vector transformation Transformation into S. lividans cloning->transformation fermentation Fermentation and Production transformation->fermentation extraction Extraction of This compound fermentation->extraction purification HPLC Purification extraction->purification analysis Structural Analysis (MS, NMR) purification->analysis

Figure 3: Logical workflow for this compound production and analysis.

Conclusion

The tva gene cluster in Streptomyces olivoviridis is responsible for the biosynthesis of the structurally unique and biologically active RiPP, this compound. The cluster encodes a precursor peptide and a suite of modifying enzymes that install the characteristic thioamide bonds, a complex macrocycle, and other unusual amino acid modifications. While the general functions of the tva genes have been inferred, further biochemical characterization of the individual Tva enzymes is required to fully elucidate the catalytic mechanisms and substrate specificities involved in this intricate biosynthetic pathway. The heterologous expression system described provides a valuable platform for such studies and for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties.

References

Methodological & Application

Application Notes & Protocols for Heterologous Expression of Thioviridamide in Streptomyces lividans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the heterologous expression of the anti-cancer agent thioviridamide in the model organism Streptomyces lividans. This compound, a unique peptide antibiotic originally isolated from Streptomyces olivoviridis, exhibits selective cytotoxicity against cancer cells by inducing apoptosis.[1][2][3] Its complex structure, featuring five thioamide bonds, makes chemical synthesis challenging, positioning heterologous expression as a viable alternative for production and analog generation.[1][4]

This protocol is based on the successful identification and expression of the this compound biosynthetic gene cluster (tva) from S. olivoviridis NA05001 in S. lividans TK23.[1][2]

Experimental Overview

The overall workflow for the heterologous expression of this compound involves the identification and cloning of the tva biosynthetic gene cluster, construction of an expression vector, transformation of the vector into a suitable Streptomyces host, fermentation of the recombinant strain, and subsequent extraction and analysis of the produced this compound.

experimental_workflow cluster_0 Gene Cluster Identification & Cloning cluster_1 Vector Construction & Host Transformation cluster_2 Production & Analysis A Draft Genome Sequencing of S. olivoviridis B Identification of tvaA Precursor Peptide Gene A->B C Cloning of the tva Biosynthetic Gene Cluster B->C D Ligation into E. coli-Streptomyces Shuttle Vector (pWHM3) C->D E Transformation into E. coli JM110 (Passaging) D->E F Introduction into S. lividans TK23 E->F G Fermentation of Recombinant S. lividans F->G H Extraction of this compound G->H I LC-MS Analysis H->I vector_construction cluster_0 Vector Preparation cluster_1 Ligation & Transformation A tva Gene Cluster Fragment (XbaI/HindIII ends) D Ligate tva Fragment into pWHM3 A->D B pWHM3 Shuttle Vector C Digest pWHM3 with XbaI/HindIII B->C C->D E pWHM3-TVA Expression Vector D->E F Transform into E. coli JM110 E->F G Transform into S. lividans TK23 F->G biosynthesis_pathway A tvaA Gene B TvaA Precursor Peptide A->B Transcription & Translation C Post-Translational Modifications (TvaB-L enzymes) B->C D Thioamide Bond Formation (TvaH) C->D E AviCys Formation C->E F Mature this compound D->F Maturation E->F Maturation

References

Application Notes and Protocols for the Purification of Thioviridamide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product isolated from the bacterium Streptomyces olivoviridis.[1][2][3] It belongs to a rare class of polythioamide-containing compounds and has garnered significant interest due to its potent biological activities. This compound exhibits selective pro-apoptotic and antiproliferative effects against various cancer cell lines and also possesses antibiotic properties.[1][2][4][5]

Structurally, this compound is a unique cyclic undecapeptide featuring five backbone thioamide groups, an S-(2-aminovinyl)cysteine (AviCys) residue, and a novel β-hydroxy-N1,N3-dimethylhistidinium (hdmHis) residue.[1][6] The presence of multiple thioamide groups provides a distinct chromophore, with a characteristic UV absorbance maximum around 265-274 nm, which is advantageous for detection during purification.[1][3]

Due to the complexity of the crude extract from bacterial fermentation, a robust and high-resolution purification technique is required. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the isolation and purification of this compound and its analogs.[7][8][9] This document provides detailed protocols for the extraction and subsequent purification of this compound using RP-HPLC.

Principle of Purification

The purification strategy relies on the principles of reversed-phase chromatography. In RP-HPLC, the stationary phase (typically C18-modified silica) is nonpolar, while the mobile phase is polar. This compound, being a relatively hydrophobic peptide, is retained on the column and separated from more polar impurities.[8] A gradient of increasing organic solvent (acetonitrile) is used to elute the bound molecules, with compounds eluting in order of increasing hydrophobicity. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase helps to sharpen peaks and improve the resolution of peptidic compounds.[10]

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound

This protocol describes the initial extraction of this compound from a Streptomyces olivoviridis fermentation culture.

Materials:

  • Streptomyces olivoviridis culture broth

  • Methanol (HPLC grade) or Ethyl Acetate (HPLC grade)

  • Deionized water

  • Centrifuge and appropriate tubes/bottles

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • Harvesting: Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.

  • Extraction: Extract the mycelial cake with methanol or ethyl acetate.[3][11] Note: The use of acetone as an extraction solvent should be avoided, as it can cause a non-enzymatic modification of the N-terminus of this compound, leading to the formation of an artifact.[4][5]

  • Concentration: Concentrate the organic extract in vacuo using a rotary evaporator to obtain a crude residue.

  • Solvent Partitioning: Resuspend the crude residue in water and perform a liquid-liquid extraction with ethyl acetate. The ethyl acetate-soluble fraction will contain this compound.[11]

  • Drying: Evaporate the ethyl acetate fraction to dryness to yield the crude extract for HPLC purification.

  • Optional Silica Gel Chromatography: For extracts with high complexity, a preliminary purification step using silica gel column chromatography can be performed to remove highly polar or nonpolar impurities before proceeding to RP-HPLC.[11]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This protocol provides parameters for both analytical and preparative scale RP-HPLC for the final purification of this compound.

Materials:

  • Crude this compound extract (from Protocol 1)

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)

  • HPLC system with UV-Vis or Photodiode Array (PDA) detector

  • C18 HPLC column (analytical or preparative scale)

  • Fraction collector (for preparative scale)

Procedure:

  • Sample Preparation: Dissolve the crude extract in a minimal volume of 50:50 Solvent A:Solvent B. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 10 column volumes or until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the bound compounds using a linear gradient of increasing Solvent B, as detailed in Table 1.

  • Detection and Fraction Collection: Monitor the elution profile at 274 nm to specifically detect this compound.[3] For peptides in general, monitoring at 214 nm is also recommended.[12] For preparative runs, collect fractions corresponding to the target peak.

  • Purity Analysis and Pooling: Analyze the collected fractions using analytical HPLC to assess purity. Pool the fractions containing pure this compound.

  • Final Step: The pooled fractions can be lyophilized to obtain pure this compound as a solid powder.

Data Presentation

The following tables summarize the recommended HPLC parameters and expected results for the purification of this compound.

Table 1: HPLC System and Operating Conditions

ParameterAnalytical ScalePreparative Scale
Instrumentation Analytical HPLC with UV/PDA DetectorPreparative HPLC with UV/PDA Detector & Fraction Collector
Column C18, 5 µm, 300 Å, 4.6 x 250 mmC18, 10 µm, 300 Å, ≥ 20 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15-20 mL/min (or as per column specification)
Gradient Program 5-65% B over 40 min, then to 95% B over 5 min30-70% B over 60 min
Column Temperature Ambient or 40 °CAmbient or 40 °C
Detection Wavelength 274 nm (primary), 214 nm (secondary)274 nm
Injection Volume 10-50 µL1-5 mL (depending on concentration and column size)

Table 2: Summary of Expected Results

ParameterExpected Value / Observation
Approx. Retention Time (Analytical) 12-25 minutes (highly dependent on specific gradient and column)[3]
Purity after Preparative HPLC >95% (as determined by analytical HPLC peak area)
Reported Yield 0.38 - 11.3 mg per liter of culture (yields are highly variable depending on the producing strain and fermentation conditions)[4][13]
Confirmation Purity and identity should be confirmed by mass spectrometry (Expected M+ for C₅₆H₉₃N₁₄O₁₀S₇⁺: 1345.52 Da) and, if sufficient material is obtained, by NMR spectroscopy.[4][6][14]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in HPLC method optimization.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Chromatographic Purification Fermentation S. olivoviridis Fermentation Harvest Cell Harvesting (Centrifugation) Fermentation->Harvest Extraction Mycelial Extraction (Methanol or Ethyl Acetate) Harvest->Extraction Concentration Concentration (in vacuo) Extraction->Concentration Partition Solvent Partitioning (EtOAc/H2O) Concentration->Partition Crude Crude Extract Partition->Crude HPLC Preparative RP-HPLC Crude->HPLC Analysis Purity Analysis (Analytical HPLC) HPLC->Analysis Pure Pure this compound (>95%) Analysis->Pure

Caption: Workflow for the isolation and purification of this compound.

G cluster_Parameters Adjustable HPLC Parameters cluster_Outcomes Separation Outcomes Gradient Gradient Slope Resolution Resolution Gradient->Resolution Steeper -> Lower Shallower -> Higher RunTime Run Time Gradient->RunTime Steeper -> Shorter Shallower -> Longer FlowRate Flow Rate FlowRate->Resolution Higher -> Lower FlowRate->RunTime Higher -> Shorter Column Column Chemistry (e.g., C18, C8) Column->Resolution Affects Selectivity Purity Peak Purity Resolution->Purity Higher -> Higher

References

Application Notes and Protocols for Testing Thioviridamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product originally isolated from Streptomyces olivoviridis.[1][2] It belongs to a class of thioamide-containing molecules that have demonstrated potent antiproliferative and pro-apoptotic activity in various cancer cell lines.[3][4] Understanding the cytotoxicity of this compound and its underlying mechanisms is crucial for its potential development as a therapeutic agent.

These application notes provide a comprehensive overview of standard cell culture assays to evaluate the cytotoxic effects of this compound. Detailed protocols for key assays are provided to ensure reproducibility and accuracy in research settings.

Mechanism of Action

This compound and its analogs exert their cytotoxic effects by targeting mitochondrial function. The proposed mechanism involves the inhibition of F1Fo-ATP synthase, a critical enzyme in cellular energy production. This inhibition leads to a disruption of mitochondrial respiration and triggers an integrated stress response (ISR) mediated by the GCN2-ATF4 signaling pathway, ultimately culminating in apoptotic cell death.[4]

Data Presentation: Cytotoxicity of this compound and its Analogs

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its closely related analogs, Thioholgamide A and Thioalbamide, across a range of cancer cell lines. This data provides a comparative view of their cytotoxic potency.

CompoundCell LineCell TypeIC50 Value
This compound Ad12-3Y1Rat Fibroblast (Adenovirus transformed)3.9 ng/mL
E1A-3Y1Rat Fibroblast (Adenovirus transformed)32 ng/mL
Thioholgamide A HCT-116Human Colon Carcinoma30 nM
SW480Human Colon Adenocarcinoma0.11 µM
JurkatHuman T-cell Leukemia0.53 µM
KB-3.1Human Cervical Carcinoma0.54 µM
Thioalbamide A549Human Lung Carcinoma48 - 72 nM
HeLaHuman Cervical Carcinoma48 - 72 nM
PA-TU-8988THuman Pancreatic Carcinoma48 - 72 nM
MCF7Human Breast Adenocarcinoma48 - 72 nM
MDA-MB-231Human Breast Adenocarcinoma48 - 72 nM
MCF 10AHuman Mammary Gland (Non-tumorigenic)~6-fold higher than cancer cell lines

Experimental Protocols

Herein, we provide detailed protocols for three fundamental assays to assess the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC assay for apoptosis detection.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit)

  • Stop solution (provided with the kit)

  • Multi-well plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a maximum LDH release control by treating a set of wells with lysis buffer 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Apoptosis Detection using Annexin V-FITC Assay

The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF7) cell_seeding Seed Cells in Plates (96-well or 6-well) cell_culture->cell_seeding thioviridamide_prep This compound Solution (Serial Dilutions) treatment Treat Cells with this compound thioviridamide_prep->treatment cell_seeding->treatment incubation Incubate (24, 48, or 72 hours) treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay annexin_v_assay Annexin V Assay (Apoptosis) incubation->annexin_v_assay data_acquisition Data Acquisition (Plate Reader / Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition annexin_v_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc apoptosis_quant Apoptosis Quantification data_acquisition->apoptosis_quant

Caption: Workflow for assessing this compound cytotoxicity.

This compound Signaling Pathway

G cluster_mito This compound This compound ATP_synthase F1Fo-ATP Synthase This compound->ATP_synthase inhibition Mitochondrion Mitochondrion ISR Integrated Stress Response (ISR) ATP_synthase->ISR triggers GCN2 GCN2 Kinase ISR->GCN2 activates ATF4 ATF4 Transcription Factor GCN2->ATF4 activates Apoptosis Apoptosis ATF4->Apoptosis induces

References

Application Notes and Protocols for Thioviridamide-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product with potent pro-apoptotic activity in various cancer cell lines.[1] It exhibits selectivity for cancer cells, particularly those expressing the adenovirus E1A oncogene.[2][3] These application notes provide a detailed overview of the methods for inducing and detecting apoptosis using this compound, complete with experimental protocols and data presentation guidelines.

Mechanism of Action

This compound induces apoptosis by targeting mitochondrial F1Fo-ATP synthase.[4][5] Inhibition of this complex leads to the activation of the Integrated Stress Response (ISR) through the GCN2-ATF4 pathway, ultimately culminating in programmed cell death.[4] Morphological changes observed in cells undergoing this compound-induced apoptosis include chromatin condensation and the formation of fragmented nuclei.[2][3]

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines
Cell LineDescriptionIC50
Ad12-3Y1Rat fibroblasts transformed with adenovirus oncogenes3.9 ng/mL[2]
E1A-3Y1Rat fibroblasts expressing adenovirus E1A oncogene32 ng/mL[2]
SW480Human colon carcinoma0.11 µM
JurkatHuman acute T cell leukemia0.53 µM
KB-3-1Human cervix carcinoma0.54 µM
SKOV-3Human ovarian adenocarcinomaModerately sensitive
U937Human histiocytic lymphomaModerately sensitive
Data for Thioholgamide A, a structural analog of this compound.[6]
Table 2: Representative Quantitative Apoptosis Assay Data
AssayParameter MeasuredControl (Untreated)This compound (IC50)
Annexin V/PI Staining % Early Apoptotic Cells (Annexin V+/PI-)< 5%30-40%
% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)< 2%15-25%
Caspase-3/7 Activity Fold Increase in Caspase Activity1.03.0 - 5.0
TUNEL Assay % TUNEL-Positive Cells< 2%25-35%
Mitochondrial Membrane Potential (TMRE) % Cells with Depolarized Mitochondria< 5%40-50%
The data presented in this table is illustrative and represents typical results expected from apoptosis assays following this compound treatment. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • Cancer cell line of interest (e.g., Ad12-3Y1, HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Seed cells into appropriate culture plates (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Principle: Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • After this compound treatment, collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore or chromophore, which can be quantified.

Protocol:

  • After this compound treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add the caspase-3/7 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence or absorbance using a microplate reader.

DNA Fragmentation Analysis by TUNEL Assay

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

Protocol:

  • Grow and treat cells on coverslips or in chamber slides.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

  • Incubate the cells with the TUNEL reaction mixture (containing TdT and a fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.

  • Wash the cells with PBS.

  • Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: A decrease in mitochondrial membrane potential is an early event in apoptosis. Cationic fluorescent dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE), accumulate in healthy mitochondria with a high membrane potential. In apoptotic cells, the collapse of ΔΨm prevents the accumulation of these dyes.

Protocol:

  • Grow and treat cells in a 96-well black-walled plate.

  • Add TMRE to the culture medium at a final concentration of 50-200 nM.

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells with PBS or a buffer provided in a commercial kit.

  • Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = ~549/575 nm). A decrease in fluorescence indicates mitochondrial depolarization.

Visualizations

Thioviridamide_Signaling_Pathway cluster_mito This compound This compound ATP_Synthase F1Fo-ATP Synthase This compound->ATP_Synthase inhibits Mitochondrion Mitochondrion ISR Integrated Stress Response (ISR) ATP_Synthase->ISR triggers GCN2 GCN2 ISR->GCN2 activates ATF4 ATF4 GCN2->ATF4 activates Apoptosis Apoptosis ATF4->Apoptosis induces Experimental_Workflow_Apoptosis_Detection cluster_assays Apoptosis Assays start Cell Seeding treatment This compound Treatment start->treatment harvest Cell Harvesting treatment->harvest annexin Annexin V/PI Staining harvest->annexin caspase Caspase Activity Assay harvest->caspase tunel TUNEL Assay harvest->tunel mmp Mitochondrial Membrane Potential Assay harvest->mmp analysis Data Analysis (Flow Cytometry, Microscopy, Plate Reader) annexin->analysis caspase->analysis tunel->analysis mmp->analysis

References

Application Notes & Protocols for the Analytical Characterization of Thioviridamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product isolated from Streptomyces olivoviridis.[1][2] It belongs to a rare class of thioamide-containing cyclic peptides and has garnered significant interest due to its potent and selective antiproliferative and pro-apoptotic activities against various cancer cell lines.[2][3][4][5][6][7] The complex structure of this compound, which includes five thioamide bonds, novel amino acid residues like β-hydroxy-N1,N3-dimethylhistidinium and S-(2-aminovinyl)cysteine (AviCys), and a macrocyclic ring, presents a significant challenge for its characterization and structural elucidation.[1][8]

These application notes provide a detailed overview of the primary analytical techniques and protocols for the comprehensive characterization of this compound and its analogs. The methodologies described herein are essential for researchers involved in the discovery, development, and quality control of this promising class of anticancer compounds.[2][3]

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition and identifying the presence of key structural motifs in this compound.

Quantitative Data Summary
CompoundMolecular FormulaIonCalculated m/zObserved m/zTechniqueReference
This compoundC56H93N14O10S7[M]+-C56H93N14O10S7+HR-FAB-MS[1]
Thioalbamide (TLM 2)C61H97N14O11S4[M]+1329.63391329.6349HR-LC-MS[2]
Thiostreptamide S4 (TLM 3)-[M]+-1377.55LC-MS[2]
Thiostreptamide S87 (TLM 4)C56H85N14O10S6[M]+1305.48921305.4871HR-LC-MS[2]

TLM: this compound-Like Molecule

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of this compound and its analogs using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Extract the compound from the producing strain (e.g., Streptomyces culture) using an appropriate solvent like methanol, ethyl acetate, or acetone. Note that acetone extraction may lead to the formation of an N-terminal artifact.[2][5][6][7]
  • Evaporate the solvent and redissolve the extract in a suitable solvent compatible with the HPLC mobile phase (e.g., 50% methanol or acetonitrile).
  • Centrifuge the sample to remove any particulate matter before injection.

2. HPLC Conditions:

  • Column: A reversed-phase column, such as an Agilent 300SB-C8 or a YMC-Pack R-ODS-7, is suitable.[9][10]
  • Mobile Phase A: Water with 0.1% formic acid.[10]
  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[9][10]
  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 20-30 minutes is a good starting point.
  • Flow Rate: 0.5 - 1.0 mL/min.[10]
  • UV Detection: Monitor at 270-274 nm, which is characteristic of the thioamide bond.[2][9]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]
  • Analyzer: A high-resolution mass spectrometer such as a Triple Quadrupole, Orbitrap, or TOF.
  • Full Scan (MS1): Acquire data over a mass range appropriate for the expected molecular weight of this compound and its analogs (e.g., m/z 1000-1600).
  • Tandem MS (MS2): Perform fragmentation of the parent ion to obtain structural information. Key fragmentation patterns to look for include the loss of H₂S (-33.99 Da), indicative of thioamides, and fragments corresponding to the linear peptide portion and the AviMeCys-containing macrocycle.[2][7]

NMR Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure determination of this compound, including the sequence of amino acids, post-translational modifications, and stereochemistry.

Experimental Protocol: 1D and 2D NMR Analysis

1. Sample Preparation:

  • Purify the this compound sample to >95% purity using preparative HPLC.
  • Lyophilize the purified sample to remove all solvents.
  • Dissolve 1-5 mg of the sample in a deuterated solvent such as CD₃OD or DMSO-d₆. The choice of solvent is critical for resolving exchangeable protons.

2. NMR Experiments:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.[2]
  • 1D Experiments:
  • ¹H NMR: To observe all proton signals and their multiplicities.
  • ¹³C NMR: To identify all carbon signals. The downfield signals around δc 206-208 ppm are indicative of thioamide carbons.[2]
  • 2D Experiments:
  • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, which helps in identifying individual amino acid spin systems.[1][2]
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[2]
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the amino acid residues and identifying the macrocyclic structure.[1][2]
  • TOCSY (Total Correlation Spectroscopy) or HOHAHA: To identify all protons within a spin system, which is also useful for amino acid identification.[1]
  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in determining the 3D conformation.

3. Data Analysis:

  • The combination of these NMR experiments allows for the piecing together of the planar structure of this compound.[1] For determining the stereochemistry, advanced computational methods like DP4 probability analysis can be employed.[12]

Visualizations

Experimental Workflow for this compound Characterization

G cluster_0 Isolation & Purification cluster_1 Structural Analysis cluster_2 Data Interpretation Fermentation Streptomyces Culture Extraction Solvent Extraction (Methanol/Ethyl Acetate) Fermentation->Extraction Purification Preparative HPLC Extraction->Purification MS LC-MS/MS Analysis Purification->MS NMR 1D & 2D NMR Spectroscopy Purification->NMR Formula Molecular Formula Determination MS->Formula Fragmentation Fragmentation Analysis MS->Fragmentation Structure Structure Elucidation (Planar & 3D) NMR->Structure Fragmentation->Structure Final_Structure Characterized This compound Structure->Final_Structure

Caption: Workflow for the isolation and structural characterization of this compound.

Proposed Signaling Pathway for this compound's Cytotoxicity

G cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Cellular Response This compound This compound ComplexV Complex V (F1Fo-ATP Synthase) This compound->ComplexV Binds and Inhibits ATP_Synthase ATP Synthesis Inhibition ComplexV->ATP_Synthase GCN2 GCN2 Activation ATP_Synthase->GCN2 Stress Signal eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 ISR Integrated Stress Response (ISR) ATF4->ISR Apoptosis Apoptosis ISR->Apoptosis

Caption: this compound induces apoptosis via the Integrated Stress Response pathway.[13]

Conclusion

The analytical characterization of this compound is a multi-step process that relies on the synergistic use of chromatographic separation, mass spectrometry, and NMR spectroscopy. The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately identify, quantify, and elucidate the structure of this complex and biologically important molecule. A thorough understanding of these analytical techniques is crucial for advancing the development of this compound and its analogs as potential therapeutic agents.

References

Application Notes and Protocols for Thioviridamide: Handling and Storage for Optimal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the handling and storage of Thioviridamide to ensure its stability and integrity for research and development purposes. This compound is a cyclic peptide with multiple thioamide bonds, which contribute to its unique biological activity but also necessitate specific handling and storage conditions to prevent degradation.

Compound Information

PropertyValueSource
Molecular Formula C₅₆H₉₃N₁₄O₁₀S₇⁺[1]
Molecular Weight 1346.9 g/mol PubChem CID: 11722272
Appearance Lyophilized solidGeneral peptide characteristic
CAS Number 862894-32-0PubChem CID: 11722272

Storage and Stability

Proper storage is critical to maintain the stability of this compound. The presence of thioamide bonds makes the molecule susceptible to certain degradation pathways, particularly hydrolysis and oxidation.

Solid-State Storage and Stability

Recommended Storage Conditions: Store lyophilized this compound at -20°C or lower in a tightly sealed container, protected from light and moisture. Under these conditions, the solid compound is expected to be stable for extended periods.

Rationale: Low temperatures minimize the rate of potential solid-state degradation reactions. Protection from moisture is crucial as water can facilitate hydrolysis of the thioamide and ester linkages, especially over long-term storage. Light exposure should be avoided to prevent potential photodegradation.

Data Summary: Solid-State Stability (Estimated)

TemperatureAtmosphereLight ExposureEstimated Stability
-20°CInert (Argon or Nitrogen)Dark> 12 months
4°CInert (Argon or Nitrogen)Dark1-3 months
Room Temperature (20-25°C)AirAmbient Light< 1 week

Note: These are estimated stability timeframes based on general knowledge of complex peptides and thioamides. It is highly recommended to perform in-house stability studies for long-term projects.

Solution Storage and Stability

Long-term storage of this compound in solution is not recommended . Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, adhere to the following guidelines.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Solution Storage Conditions:

  • Prepare stock solutions in anhydrous DMSO or DMF.

  • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C .

Rationale: Aprotic solvents like DMSO and DMF minimize the risk of solvolysis. Storing at -80°C significantly slows down degradation kinetics. Repeated freeze-thaw cycles can introduce moisture and physically stress the peptide, leading to degradation and aggregation.

Data Summary: Solution Stability in DMSO (Estimated)

TemperatureDurationEstimated Degradation
-80°C1 month< 5%
-20°C1 week5-10%
4°C24 hours10-20%
Room Temperature (20-25°C)< 8 hours> 20%

pH Stability: Thioamides are generally more resistant to hydrolysis than their amide counterparts at neutral pH. However, they can be susceptible to degradation under strongly acidic or basic conditions. It is recommended to maintain the pH of aqueous solutions between pH 5 and 7 .

Experimental Protocols

Protocol for Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, low-retention polypropylene microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Carefully open the vial and add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).

  • Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene tubes.

  • Store the aliquots at -80°C.

Solubility Data (Qualitative):

SolventSolubility
DMSOSoluble
DMFSoluble
MethanolSparingly Soluble
EthanolSparingly Soluble
WaterInsoluble

Note: For aqueous buffers in final assays, the concentration of DMSO or DMF should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

Protocol for Stability Assessment by HPLC

Objective: To assess the stability of this compound under specific conditions by monitoring the decrease in the parent peak and the appearance of degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound sample

  • HPLC-grade solvents (acetonitrile, water, trifluoroacetic acid)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Proposed HPLC Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm (due to the UV absorption of the thioamide bond)[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure for Forced Degradation Study:

  • Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of NaOH before injection.

  • Basic Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 40°C for various time points. Neutralize with an equivalent amount of HCl before injection.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for various time points.

  • Thermal Degradation: Incubate this compound solution (in DMSO or a suitable buffer) at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.

  • Photostability: Expose this compound solution to a calibrated light source (e.g., xenon lamp or UV/fluorescent combination) according to ICH Q1B guidelines.[3][4] A control sample should be kept in the dark at the same temperature.

  • At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., by cooling on ice or neutralization), and analyze by the developed HPLC method.

  • Calculate the percentage of remaining this compound and the relative peak areas of any degradation products.

Protocol for Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., Ad12-3Y1 cells, against which it has shown high activity)[5].

Materials:

  • Ad12-3Y1 cells (or other suitable cancer cell line)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound is suggested to induce an integrated stress response (ISR) through the GCN2-ATF4 pathway, which can lead to apoptosis in cancer cells.

Thioviridamide_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ComplexV Complex V (F1Fo-ATP Synthase) Mitochondria->ComplexV Inhibition Stress Cellular Stress (e.g., Amino Acid Deprivation) ComplexV->Stress GCN2 GCN2 Kinase Stress->GCN2 Activation eIF2a eIF2α GCN2->eIF2a Phosphorylation peIF2a p-eIF2α ATF4 ATF4 (Activating Transcription Factor 4) peIF2a->ATF4 Increased Translation Translation Global Protein Translation peIF2a->Translation Inhibition TargetGenes ATF4 Target Genes (e.g., CHOP) ATF4->TargetGenes Upregulation Apoptosis Apoptosis TargetGenes->Apoptosis Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Stock Solution StressConditions Stress Conditions (Acid, Base, Oxidative, Thermal, Light) This compound->StressConditions Timepoints Incubate and Sample at Timepoints StressConditions->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Acquisition (Peak Area of Parent and Degradants) HPLC->Data Kinetics Degradation Kinetics (% Remaining vs. Time) Data->Kinetics Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment and Incubation cluster_readout Readout and Analysis SeedCells Seed Cells in 96-well Plate SerialDilutions Prepare Serial Dilutions of this compound TreatCells Treat Cells with This compound Dilutions SerialDilutions->TreatCells Incubate Incubate for 48-72 hours TreatCells->Incubate AddReagent Add Viability Reagent (e.g., MTT) Incubate->AddReagent ReadPlate Measure Signal (Absorbance/Fluorescence) AddReagent->ReadPlate Analysis Calculate % Viability and Determine IC50 ReadPlate->Analysis

References

In Vitro Assays for Thioviridamide Anticancer Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the anticancer activity of Thioviridamide, a potent natural product with selective cytotoxicity against cancer cells. Detailed protocols for key experiments are provided, along with data presentation and visualization of associated signaling pathways. Given the limited publicly available quantitative data for this compound in some specific assays, data from its close and well-characterized analog, Thioalbamide, is included as a representative example of the expected outcomes for this class of compounds.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Streptomyces olivoviridis. It exhibits potent and selective cytotoxic activity against various cancer cell lines, primarily by inducing apoptosis. Its mechanism of action involves the inhibition of mitochondrial F1Fo-ATP synthase, a key enzyme in cellular energy production. This inhibition triggers an integrated stress response mediated by the GCN2-ATF4 signaling pathway, ultimately leading to programmed cell death.

Data Presentation: Cytotoxicity of this compound and its Analog Thioalbamide

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for this compound and its analog Thioalbamide against various cancer cell lines.

Table 1: IC50 Values of this compound against Transformed Rat Fibroblasts

Cell LineDescriptionIC50 (ng/mL)
Ad12-3Y1Rat fibroblast transformed with adenovirus E1A oncogene3.9[1]
E1A-3Y1Rat fibroblast transformed with adenovirus E1A oncogene32[1]

Table 2: IC50 Values of Thioalbamide against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma65[2]
MCF7Breast Adenocarcinoma54[2]
MDA-MB-231Breast Adenocarcinoma72[2]
HeLaCervical Adenocarcinoma48[2]
PA-TU-8988TPancreatic Carcinoma68[2]
MCF-10A Non-tumorigenic breast epithelial >300 [2]

Signaling Pathway: this compound-Induced Apoptosis

This compound's primary mechanism of action involves the disruption of mitochondrial function, leading to the activation of a signaling cascade that culminates in apoptosis.

Thioviridamide_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria enters ATP_Synthase F1Fo-ATP Synthase This compound->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production decreased GCN2 GCN2 ATP_Production->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 increases translation Apoptosis Apoptosis ATF4->Apoptosis induces MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add this compound (various conc.) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Treat Seed and treat cells with this compound Harvest Harvest and wash cells Seed_Treat->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Add_AnnexinV Add Annexin V-FITC Resuspend->Add_AnnexinV Incubate1 Incubate for 15 min Add_AnnexinV->Incubate1 Add_PI Add Propidium Iodide Incubate1->Add_PI Analyze Analyze by flow cytometry Add_PI->Analyze

References

Application Notes & Protocols: Genome Mining for Novel Thioviridamide-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the discovery of novel Thioviridamide-like molecules (TLMs) through a systematic genome mining approach. This compound and its analogs are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by multiple thioamide bonds, which exhibit potent and selective anticancer activity.[1][2][3] The protocols outlined below cover the entire workflow, from in-silico identification of biosynthetic gene clusters (BGCs) to the heterologous expression, purification, and bioactivity assessment of the resulting natural products.

Introduction to this compound and Genome Mining

This compound, originally isolated from Streptomyces olivoviridis, is a structurally unique RiPP with significant antiproliferative effects on cancer cell lines.[1][2] Its biosynthesis is encoded by a dedicated tva gene cluster.[4][5] The unusual thioamide moieties are a key feature of this compound family and are installed by specialized enzymes encoded within the BGC.[4][6] The mechanism of action for some of these compounds involves the induction of the integrated stress response (ISR) via the GCN2-ATF4 pathway, triggered by the inhibition of mitochondrial F1Fo-ATP synthase.[7][8]

Genome mining has emerged as a powerful strategy to uncover novel natural products by identifying their BGCs in sequenced genomes.[9][10] For this compound-like compounds, a common approach is to use key enzymes from the known tva cluster, such as the YcaO domain protein TvaH, as a query to find homologous clusters in other microorganisms.[1]

Section 1: Bioinformatic Genome Mining for this compound-like BGCs

This section details the computational workflow for identifying putative this compound-like BGCs from genomic databases.

Protocol 1.1: Identification of Candidate BGCs

This protocol outlines the use of bioinformatics tools to identify potential this compound-like BGCs. The general workflow is depicted in the diagram below.

Bioinformatics Workflow for this compound-like BGC Discovery cluster_0 Query Selection & Database Search cluster_1 BGC Analysis & Annotation cluster_2 Prioritization Query_Protein Select Query Protein Sequence (e.g., TvaH - YcaO domain) BLASTp Perform BLASTp Search (NCBI GenBank) Query_Protein->BLASTp Candidate_Genomes Identify Genomes with Homologous Proteins BLASTp->Candidate_Genomes antiSMASH Analyze Candidate Genomes with antiSMASH Candidate_Genomes->antiSMASH MultiGeneBlast Use MultiGeneBlast with tva BGC as Query Candidate_Genomes->MultiGeneBlast BGC_Identification Identify Putative this compound-like BGCs antiSMASH->BGC_Identification MultiGeneBlast->BGC_Identification Gene_Synteny Compare Gene Synteny to tva BGC BGC_Identification->Gene_Synteny Precursor_Peptide Analyze Precursor Peptide Sequence BGC_Identification->Precursor_Peptide Strain_Selection Prioritize Strains for Experimental Validation Gene_Synteny->Strain_Selection Precursor_Peptide->Strain_Selection

Caption: Bioinformatics workflow for discovering novel this compound-like BGCs.

Materials:

  • Computer with internet access

  • Web browser

  • Sequence analysis software (optional)

Procedure:

  • Query Selection:

    • Obtain the amino acid sequence of a key protein from the known this compound (tva) biosynthetic gene cluster. The YcaO domain-containing protein TvaH is a highly effective query.[1]

  • Homology Search:

    • Perform a protein BLAST (BLASTp) search against the NCBI non-redundant protein sequences (nr) database using the selected query sequence.

    • Identify bacterial strains that possess proteins with significant homology (e.g., >50% identity) to the query.[1]

  • BGC Identification and Annotation:

    • For the identified candidate strains, obtain the full genome sequences.

    • Analyze these genomes using antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify and annotate BGCs.[10][11][12] Pay close attention to RiPP BGCs.

    • Alternatively, or in conjunction, use MultiGeneBlast with the entire tva BGC as a query to find homologous gene clusters in the candidate genomes.[1][13][14] This tool is particularly useful for assessing the conservation of gene synteny.

  • Candidate Prioritization:

    • Compare the gene organization of the newly identified BGCs with the tva BGC. Look for the presence of core genes encoding the precursor peptide, YcaO domain protein, and other conserved modifying enzymes.[13]

    • Analyze the putative precursor peptide sequences for similarities to TvaA.

    • Prioritize strains for experimental follow-up based on the novelty of their BGCs and the availability of the strain from culture collections.

Section 2: Experimental Validation and Compound Characterization

This section provides detailed protocols for the experimental validation of prioritized BGCs, including cloning, heterologous expression, purification, and structural elucidation.

Protocol 2.1: Genomic DNA Isolation from Streptomyces

High-quality genomic DNA is essential for the successful cloning of large BGCs.

Materials:

  • Streptomyces culture grown in a suitable liquid medium (e.g., TSB, YEME)[7]

  • 50/20 TE buffer (50 mM Tris, 20 mM EDTA)

  • Lysozyme (5 mg/mL)

  • RNase A (0.1 mg/mL)

  • Proteinase K (20 mg/mL)

  • 10% SDS

  • 5 M NaCl

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol

  • 70% Ethanol (cold)

  • Microcentrifuge and tubes

Procedure:

  • Harvest mycelia from a liquid culture by centrifugation.

  • Suspend the cell pellet in 300 µL of 50/20 TE buffer containing lysozyme and RNase A. Incubate at 37°C for 30 minutes.[1]

  • Add 50 µL of 10% SDS and mix thoroughly.

  • Add 10 µL of Proteinase K and incubate at 55°C for 2.5 hours.[1]

  • Add 85 µL of 5 M NaCl and mix.

  • Perform a phenol:chloroform:isoamyl alcohol extraction, followed by a chloroform:isoamyl alcohol extraction to remove proteins and lipids.[1]

  • Precipitate the DNA from the aqueous phase by adding 0.5 volumes of isopropanol.[1]

  • Spool the DNA or pellet it by centrifugation.

  • Wash the DNA pellet with cold 70% ethanol.[1]

  • Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer).

Protocol 2.2: BGC Cloning via Transformation-Associated Recombination (TAR)

TAR cloning in Saccharomyces cerevisiae is a powerful method for capturing large DNA fragments like BGCs directly from genomic DNA.[2][15]

TAR Cloning Workflow gDNA Genomic DNA from Producer Strain Co_transformation Co-transformation gDNA->Co_transformation TAR_Vector Linearized TAR Vector with Homology Arms TAR_Vector->Co_transformation Yeast_Spheroplasts Yeast Spheroplasts Yeast_Spheroplasts->Co_transformation Homologous_Recombination Homologous Recombination in Yeast Co_transformation->Homologous_Recombination YAC_Isolation Isolate Recombinant YAC Homologous_Recombination->YAC_Isolation Ecoli_Transfer Transfer to E. coli YAC_Isolation->Ecoli_Transfer Host_Transfer Transfer to Heterologous Host (e.g., S. lividans) Ecoli_Transfer->Host_Transfer

Caption: General workflow for TAR cloning of a biosynthetic gene cluster.

Procedure:

  • Design and Construct a Pathway-Specific TAR Vector:

    • Design primers to amplify ~1 kb homology arms flanking the target BGC from the producer strain's genomic DNA.

    • Clone these homology arms into a suitable TAR cloning vector (e.g., pCAP01).[2]

    • Linearize the resulting vector between the two homology arms.

  • Prepare Yeast Spheroplasts:

    • Grow a culture of S. cerevisiae (e.g., strain VL6-48N) to the early-log phase.[6]

    • Harvest the cells and treat them with zymolyase to digest the cell wall, creating spheroplasts.[6]

  • Yeast Transformation:

    • Co-transform the yeast spheroplasts with the linearized TAR vector and high-molecular-weight genomic DNA from the producer strain.[15][16]

    • Plate the transformation mixture on a selective medium to isolate yeast colonies containing the recombinant yeast artificial chromosome (YAC) with the captured BGC.

  • Rescue and Verification:

    • Isolate the YAC DNA from positive yeast transformants.

    • Transfer the YAC to E. coli for amplification and verification by restriction digest and sequencing.

Protocol 2.3: Heterologous Expression in Streptomyces lividans

S. lividans is a commonly used host for the heterologous expression of BGCs from other actinomycetes.[4][5]

Materials:

  • Engineered S. lividans host strain (e.g., TK24)[17][18]

  • Expression vector containing the cloned BGC

  • E. coli conjugation donor strain (e.g., ET12567/pUZ8002)

  • MS agar, R2YE medium, and other relevant Streptomyces media[7][8]

  • Antibiotics for selection

Procedure:

  • Conjugation:

    • Introduce the expression vector into the E. coli conjugation donor strain.

    • Perform intergeneric conjugation between the E. coli donor and the S. lividans recipient strain on MS agar.

    • Overlay the plates with appropriate antibiotics (e.g., nalidixic acid and the selection marker for the expression vector) to select for exconjugants.[6]

  • Fermentation and Production:

    • Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium (e.g., TSB).

    • Use the seed culture to inoculate a larger production culture in a secondary metabolite-inducing medium (e.g., R2YE).[7]

    • Incubate the production culture with shaking at 28-30°C for 5-10 days.

  • Extraction and Analysis:

    • Extract the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate, acetone).[19]

    • Analyze the crude extract by LC-MS to look for the production of novel compounds in the recombinant strain compared to a control strain (e.g., S. lividans with an empty vector).

Protocol 2.4: Purification and Structure Elucidation

Procedure:

  • Purification:

    • Perform large-scale fermentation of the producing recombinant strain.

    • Fractionate the crude extract using chromatographic techniques such as solid-phase extraction (SPE) followed by preparative or semi-preparative HPLC.

  • Structure Elucidation:

    • Determine the structure of the purified compounds using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Section 3: Bioactivity Assessment

This section describes a standard protocol for assessing the cytotoxic activity of newly discovered this compound-like compounds.

Protocol 3.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[20]

Materials:

  • Human cancer cell lines (e.g., HCT-116, HeLa) and a non-cancerous cell line for selectivity assessment.

  • 96-well microtiter plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the purified compounds in the cell culture medium.

    • Treat the cells with the compounds at various concentrations and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[3]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data for known this compound-like compounds.

Table 1: Bioactivity of this compound-like Compounds against Cancer Cell Lines

CompoundCell LineIC50 (nM)Source(s)
ThioalbamideJurkat12.5[16]
Thioholgamide AHCT-11630[13]
Thioholgamide AJurkat5.4[16]
Neothis compoundSKOV-3-
Neothis compoundMeso-1-
Neothis compoundJurkat-

Note: Specific IC50 values for Neothis compound were not provided in the cited abstract, but strong cytotoxicity was reported.

Table 2: Key Genes in the this compound (tva) Biosynthetic Gene Cluster

GeneProposed FunctionHomologySource(s)
tvaAPrecursor peptide-[4][5]
tvaFFlavin-dependent decarboxylase (AviCys formation)MibD, CypD, EpiD[16]
tvaHYcaO domain protein (Thioamide synthesis)YcaO superfamily[4][5][16]
tvaITfuA-like protein (enhances thioamidation)TfuA-like[16]

Section 5: Signaling Pathway

The proposed mechanism of action for prethis compound involves the induction of the integrated stress response (ISR).

Proposed Signaling Pathway of Prethis compound cluster_mito Mitochondrial Inhibition Prethis compound Prethis compound Mitochondria Mitochondria Prethis compound->Mitochondria ComplexV Complex V (F1Fo-ATP Synthase) Prethis compound->ComplexV inhibits GCN2 GCN2 Kinase ComplexV->GCN2 leads to activation of ATF4 ATF4 Transcription Factor GCN2->ATF4 phosphorylates eIF2α, leading to translation of ISR Integrated Stress Response (ISR) ATF4->ISR Apoptosis Cell Death (Apoptosis) ISR->Apoptosis

Caption: Prethis compound inhibits mitochondrial Complex V, activating the GCN2-ATF4 pathway and inducing the ISR, leading to apoptosis.[7][8]

References

Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Thioviridamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioviridamide and its analogs are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that have garnered significant interest due to their potent and selective anticancer activities.[1][2] These natural products, isolated from various Streptomyces species, are characterized by a unique macrocyclic structure containing multiple thioamide bonds, which are crucial for their biological function.[3][4] Their mechanism of action involves the induction of the integrated stress response, leading to apoptosis in cancer cells.[5] The complex structure of this compound presents significant synthetic challenges. This document provides a detailed overview of the solid-phase peptide synthesis (SPPS) approach to creating this compound analogs, offering protocols for researchers aiming to explore the structure-activity relationships and therapeutic potential of this promising class of molecules.

Introduction to this compound

This compound was first isolated from Streptomyces olivoviridis as a novel apoptosis inducer.[3] Its structure is notable for a contiguous sequence of five thioamide groups, a macrocycle formed by an S-(2-aminovinyl)-cysteine (AviCys) residue, and several novel amino acids.[3][6] Subsequent genome mining efforts have led to the discovery of several analogs, including thioalbamide, thiostreptamides, and thioholgamides, which exhibit varied thioamide arrangements and, in some cases, improved cytotoxic potency and selectivity against cancer cell lines.[1][6][7] The unique polythioamide backbone makes these compounds promising candidates for drug development, necessitating robust synthetic strategies to enable further investigation.[2]

Mechanism of Action & Signaling Pathway

Prethis compound, a member of the this compound family, has been shown to exert its anticancer effects by targeting mitochondrial F₁Fo-ATP synthase (respiratory chain complex V).[5] Inhibition of this complex leads to the activation of the GCN2-ATF4 pathway, triggering the integrated stress response (ISR), which ultimately results in cancer cell death.[5] This targeted mechanism provides a basis for the selective activity observed in these compounds.

Thioviridamide_MoA cluster_0 Mitochondrion cluster_1 Cytosol / Nucleus This compound This compound Analog complexV Complex V (F₁Fo-ATP Synthase) This compound->complexV inhibits atp_production ATP Production complexV->atp_production leads to gcn2 GCN2 Kinase atp_production->gcn2 decrease activates atf4 ATF4 Transcription Factor gcn2->atf4 activates isr Integrated Stress Response (ISR) Genes atf4->isr upregulates apoptosis Apoptosis isr->apoptosis induces Thioviridamide_Biosynthesis cluster_workflow Biosynthetic Workflow precursor TvaA Precursor Peptide (with C-terminal core) mod_enzymes Modification Enzymes (TvaB-L) precursor->mod_enzymes modifications Post-Translational Modifications: - Thioamidation (TvaH/YcaO) - Dehydration - Cyclization (AviCys formation) - N-terminal processing precursor->modifications substrate mod_enzymes->modifications final_product Mature this compound modifications->final_product SPPS_Workflow start Start: Resin Selection (e.g., 2-Chlorotrityl) swell 1. Resin Swelling (e.g., in DMF/DCM) start->swell anchor 2. Anchor First Fmoc-AA swell->anchor deprotect 3. Fmoc Deprotection (e.g., 20% Piperidine in DMF) anchor->deprotect wash Wash Step (e.g., DMF, DCM) deprotect->wash couple 4. Couple Next Fmoc-AA (Standard or Thioamide) repeat Repeat Steps 3-4 for each residue couple->repeat wash->couple repeat->deprotect Next Cycle cleave 5. Final Cleavage & Deprotection (e.g., TFA cocktail) repeat->cleave Sequence Complete purify 6. Purification (e.g., RP-HPLC) cleave->purify end End: Pure Thiopeptide Analog purify->end

References

Application Notes and Protocols for Thioviridamide Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product with potent antiproliferative and pro-apoptotic activity against various cancer cell lines.[1][2] It exhibits a unique mechanism of action by targeting the mitochondrial F1Fo-ATP synthase.[1] This inhibition leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This event triggers the Integrated Stress Response (ISR), a cellular stress pathway, and promotes the preferential translation of Activating Transcription Factor 4 (ATF4).[1][3][4] ATF4 is a key transcription factor that regulates the expression of genes involved in amino acid metabolism, redox homeostasis, and apoptosis.[3][4][5][6] The selective induction of apoptosis in cancer cells makes this compound and its analogs promising candidates for anticancer drug development.[7]

This document provides detailed protocols for developing a robust bioassay to screen for the activity of this compound and its derivatives. Two primary assay types are described: a general cytotoxicity assay for initial high-throughput screening and a more specific reporter gene assay to probe the mechanism of action through the GCN2-ATF4 pathway.

Signaling Pathway of this compound

Thioviridamide_Pathway cluster_mito Mitochondrial Respiration cluster_nucleus Gene Regulation This compound This compound ATP_Synthase F1Fo-ATP Synthase (Complex V) This compound->ATP_Synthase inhibits Mitochondria Mitochondria GCN2 GCN2 ATP_Synthase->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA promotes translation ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein Nucleus Nucleus ATF4_Protein->Nucleus Target_Genes Target Gene Expression ATF4_Protein->Target_Genes activates Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: this compound's mechanism of action targeting mitochondrial respiration and inducing the Integrated Stress Response pathway.

Data Presentation

Table 1: Cytotoxicity of this compound and Analogs Against Various Cell Lines
CompoundCell LineCell TypeIC50 (nM)Reference
This compoundAd12-3Y1Rat Fibroblast (Adenovirus transformed)3.9 ng/mL (~2.9 nM)[7]
This compoundE1A-3Y1Rat Fibroblast (E1A transformed)32 ng/mL (~23.9 nM)[7]
ThioalbamideA549Human Lung Carcinoma48[1]
ThioalbamideHeLaHuman Cervical Carcinoma50[1]
ThioalbamidePA-TU-8988THuman Pancreatic Carcinoma65[1]
ThioalbamideMCF7Human Breast Adenocarcinoma59[1]
ThioalbamideMDA-MB-231Human Breast Adenocarcinoma72[1]
ThioalbamideMCF 10AHuman Mammary Epithelial (Non-tumorigenic)302[1]

Experimental Protocols

Protocol 1: Cell Viability Screening using MTT Assay

This protocol provides a method for determining the cytotoxic effects of this compound and its analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound or analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of this compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT-based cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: ATF4 Reporter Gene Assay

This protocol describes a more specific assay to measure the activation of the ATF4 transcription factor, a key event in this compound's mechanism of action.

Materials:

  • Cancer cell line of interest

  • ATF4 reporter plasmid (containing ATF4 response elements driving the expression of a reporter gene like firefly luciferase)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM or other serum-free medium

  • This compound or analog stock solution (in DMSO)

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • Luminometer

  • 96-well white, clear-bottom sterile microplates

Experimental Workflow:

Luciferase_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Transfect_Plasmids Co-transfect with ATF4 reporter and control plasmids Incubate_24h_1->Transfect_Plasmids Incubate_24h_2 Incubate for 24h Transfect_Plasmids->Incubate_24h_2 Add_Compound Add serial dilutions of this compound Incubate_24h_2->Add_Compound Incubate_16_24h Incubate for 16-24h Add_Compound->Incubate_16_24h Lyse_Cells Lyse cells Incubate_16_24h->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data and calculate fold induction Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ATF4 reporter gene assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection. Incubate for 24 hours.

  • Transfection: Co-transfect the cells with the ATF4 reporter plasmid and the control (Renilla) plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or its analogs. Include a vehicle control (DMSO) and a positive control if available (e.g., a known ISR inducer like thapsigargin).

  • Incubation: Incubate the plate for 16-24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of ATF4 activity for each compound concentration by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.

Disclaimer

These protocols are intended for research use only by trained professionals. The experimental conditions, including cell lines, reagent concentrations, and incubation times, may need to be optimized for specific experimental setups. Always follow good laboratory practices and adhere to all safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Thioviridamide Heterologous Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the heterologous expression of Thioviridamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its heterologous expression important?

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product originally isolated from Streptomyces olivoviridis. It exhibits potent anticancer and antibiotic activities. Heterologous expression, typically in a genetically tractable host like Streptomyces lividans, is crucial for several reasons: it allows for sustainable production, facilitates the elucidation of its biosynthetic pathway, and enables bioengineering efforts to create novel analogs with improved therapeutic properties.[1]

Q2: What are the primary challenges associated with the heterologous expression of this compound?

The primary challenges stem from its nature as a RiPP and the complexity of its biosynthetic gene cluster (tva). These challenges include:

  • Low expression levels of the tva gene cluster: Inefficient transcription and translation of the large gene cluster.

  • Instability of the precursor peptide (TvaA): The unmodified precursor peptide can be prone to degradation by host proteases.

  • Inefficient post-translational modifications (PTMs): The intricate enzymatic steps required to convert the precursor peptide into mature this compound may not function optimally in a heterologous host.

  • Metabolic burden on the host: The expression of a large gene cluster and the production of a bioactive compound can strain the host's metabolic resources, leading to reduced growth and productivity.[2][3]

  • Potential toxicity of this compound to the host: As an antibiotic, the final product might inhibit the growth of the heterologous host, limiting the achievable yield.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low this compound yield.

Problem 1: No or very low production of this compound.

Possible Cause 1.1: Issues with the expression construct or host strain.

  • Question: How can I verify that my expression construct is correct and the host strain is viable?

    • Answer:

      • Plasmid Integrity: Isolate the expression plasmid from your S. lividans transformant and verify its integrity through restriction digestion and sequencing of the tva gene cluster insert.

      • Host Viability: Ensure the viability and purity of your S. lividans strain by plating on a suitable agar medium and observing for characteristic colony morphology and growth.

      • Transformation Efficiency: If you are consistently getting low numbers of transformants, optimize your transformation protocol (e.g., protoplast transformation or conjugation).

Possible Cause 1.2: Inefficient transcription of the tva gene cluster.

  • Question: My construct is correct, but I still don't see any product. How can I improve transcription?

    • Answer:

      • Promoter Choice: The native promoter of the tva cluster might not be optimal in S. lividans. Consider replacing it with a well-characterized strong and constitutive promoter active in Streptomyces, such as ermEp* or kasOp*.[3][4][5]

      • Promoter Engineering: If using a native promoter, you can try to engineer it to enhance its strength.[6]

      • Regulatory Genes: Co-expression of positive regulatory genes known to enhance secondary metabolism in Streptomyces can be beneficial.[7][8]

Experimental Protocol: Promoter Replacement in Streptomyces

A common method for promoter replacement is through homologous recombination.

  • Construct Design: Create a replacement cassette containing the desired strong promoter flanked by homologous regions upstream and downstream of the native promoter of the tva cluster. This cassette should also contain a selectable marker (e.g., an apramycin resistance gene).

  • Vector Construction: Clone the replacement cassette into a suitable vector for Streptomyces, such as a plasmid that can be introduced via conjugation from E. coli.

  • Conjugation: Introduce the vector into S. lividans via intergeneric conjugation from an appropriate E. coli donor strain (e.g., ET12567/pUZ8002).

  • Selection of Recombinants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the native promoter with your engineered cassette. This is typically done by selecting for the antibiotic resistance marker in the cassette and screening for the loss of the vector backbone marker.

  • Verification: Confirm the correct gene replacement by PCR and Southern blotting.

Problem 2: Low but detectable levels of this compound.

Possible Cause 2.1: Inefficient translation or instability of the precursor peptide.

  • Question: I am getting some product, but the yield is very low. Could it be a problem with the TvaA precursor peptide?

    • Answer:

      • Codon Usage: The codon usage of the tvaA gene (and other genes in the cluster) from the native producer might not be optimal for S. lividans. This can lead to translational stalling and low protein levels.[9][10]

      • Precursor Peptide Stability: RiPP precursor peptides are often susceptible to proteolytic degradation in the heterologous host.[11]

Troubleshooting Strategies:

  • Codon Optimization:

    • Procedure: Analyze the codon usage of the tva gene cluster and compare it to the codon usage table of S. lividans. Synthesize a codon-optimized version of the tvaA gene (or the entire cluster) for expression in S. lividans. Online tools and commercial services are available for this purpose.[12][13]

  • Improving Precursor Peptide Stability with a SUMO Fusion Tag:

    • Concept: Fusing a Small Ubiquitin-like Modifier (SUMO) tag to the N-terminus of the TvaA precursor peptide can significantly enhance its stability and solubility. The SUMO tag can be cleaved off later by a specific SUMO protease.[14][15][16][17]

    • Experimental Workflow:

      • Clone the tvaA gene into a vector containing an N-terminal His6-SUMO tag.

      • Co-express this construct with the rest of the tva biosynthetic genes in S. lividans.

      • After fermentation, purify the SUMO-TvaA fusion protein (and its modified forms) using Ni-NTA affinity chromatography.

      • Cleave the SUMO tag using a SUMO protease to release the modified TvaA peptide.

Possible Cause 2.2: Inefficient Post-Translational Modifications (PTMs).

  • Question: I suspect the enzymes responsible for modifying the precursor peptide are not working efficiently. How can I address this?

    • Answer: The complex series of thioamide formations and other modifications are critical for this compound biosynthesis.

      • Enzyme Expression: Ensure that all the necessary PTM enzymes from the tva cluster are being expressed. You can verify this using proteomics or by tagging individual enzymes.

      • Cofactor Availability: Some PTM enzymes may require specific cofactors. Ensure your culture medium is not limited in any essential nutrients that might serve as precursors or cofactors.

      • Enzyme Activity: The heterologous host environment (e.g., pH, redox state) might not be optimal for the activity of all PTM enzymes.

Possible Cause 2.3: Suboptimal Culture Conditions.

  • Question: How can I optimize the fermentation conditions to improve the yield?

    • Answer: The composition of the culture medium and the physical parameters of fermentation play a crucial role in secondary metabolite production.

      • Media Composition: Experiment with different production media. Rich media like YEME (Yeast Extract-Malt Extract) or defined media like SMM (Supplemented Minimal Medium) can have a significant impact on yield.[11][18] Supplementing the medium with glucose and tryptone has been shown to improve heterologous protein production in S. lividans.[19]

      • Fermentation Parameters: Optimize parameters such as temperature, pH, and aeration. A controlled fermenter environment often leads to higher yields compared to shake flasks.[19]

Quantitative Data on Yield Improvement

InterventionOrganismProductFold ImprovementReference
Continuous feeding of glucose and tryptoneStreptomyces lividansHeterologous enzyme25-fold[19]
Overexpression of positive regulator (actII-ORF4)Streptomyces coelicolorActinorhodin>10-fold[3]
Ribosome Engineering (rpsL mutation)Streptomyces coelicolorActinorhodin55-fold[6]
Promoter Replacement (autoregulated native)Streptomyces coelicolorOxytetracycline9.1-fold

Yields of this compound-like Compounds

CompoundProducing StrainYieldReference
ThioalbamideAmycolatopsis alba2 mg/L[20]
Thiostreptamide S4Streptomyces sp. NRRL S-40.38 mg/L[20]
Problem 3: Yield decreases after initial successful production.

Possible Cause 3.1: Metabolic burden and product toxicity.

  • Question: My strain initially produces this compound, but the yield drops over time, or the culture growth is poor. What could be the reason?

    • Answer:

      • Metabolic Burden: The high-level expression of the large tva gene cluster can divert significant cellular resources (amino acids, ATP, etc.) from essential cellular processes, leading to reduced growth and productivity.[2][3]

      • Product Toxicity: this compound has antibiotic properties and may be toxic to the S. lividans host, especially at higher concentrations. This can lead to self-inhibition of growth and production.

Troubleshooting Strategies:

  • Tuning Expression Levels: Instead of using a strong constitutive promoter, consider using an inducible promoter system. This allows you to first grow the culture to a high cell density and then induce the expression of the tva cluster, thereby separating the growth phase from the production phase.[21]

  • Host Engineering for Resistance: If product toxicity is a major issue, you could try to engineer the host for increased resistance. This could involve overexpressing efflux pumps or modifying the cellular target of this compound.

  • Fed-batch Fermentation: A fed-batch strategy in a fermenter can help to maintain optimal nutrient levels and manage the metabolic load on the cells, leading to higher and more stable production.[19]

Visualizations

Experimental and Logical Workflows

Troubleshooting_Workflow cluster_transcription Transcription Optimization cluster_translation Translation & Stability cluster_culture Culture Optimization Start Low/No this compound Yield CheckConstruct Verify Construct & Host Integrity Start->CheckConstruct OptimizeTranscription Optimize Transcription CheckConstruct->OptimizeTranscription Construct OK OptimizeTranslation Optimize Translation & Precursor Stability OptimizeTranscription->OptimizeTranslation Transcription Improved Promoter Promoter Engineering (e.g., ermEp, kasOp) OptimizeTranscription->Promoter Regulators Overexpress Positive Regulators OptimizeTranscription->Regulators OptimizePTM Optimize Post-Translational Modifications OptimizeTranslation->OptimizePTM Translation Improved Codon Codon Optimization for S. lividans OptimizeTranslation->Codon SUMO SUMO Fusion Tag for TvaA Stability OptimizeTranslation->SUMO OptimizeCulture Optimize Culture Conditions OptimizePTM->OptimizeCulture PTMs Functional AddressBurden Address Metabolic Burden & Toxicity OptimizeCulture->AddressBurden Culture Optimized Media Media Composition (e.g., YEME, SMM) OptimizeCulture->Media Fermentation Fermentation Parameters (pH, Temp, Aeration) OptimizeCulture->Fermentation Success Improved Yield AddressBurden->Success

Caption: A systematic workflow for troubleshooting low this compound yield.

This compound Biosynthetic Pathway Overview

Thioviridamide_Biosynthesis Ribosome Ribosome TvaA TvaA Precursor Peptide (Leader + Core) Ribosome->TvaA Translation PTM_Enzymes Post-Translational Modification Enzymes (TvaB-TvaO) TvaA->PTM_Enzymes Substrate ModifiedPeptide Modified Precursor Peptide PTM_Enzymes->ModifiedPeptide Catalysis Protease Protease (Leader Peptide Removal) ModifiedPeptide->Protease This compound Mature this compound Protease->this compound

Caption: Overview of the this compound biosynthetic pathway.

Host Engineering Strategies for Improved Yield

Host_Engineering WildType Wild-Type S. lividans DeleteClusters Delete Endogenous Secondary Metabolite Clusters WildType->DeleteClusters EngineeredHost1 Engineered Host (Clean Background) DeleteClusters->EngineeredHost1 AddAttB Introduce Additional φC31 attB sites EngineeredHost1->AddAttB EngineeredHost2 Engineered Host (Improved Integration) AddAttB->EngineeredHost2 OverexpressRegulators Overexpress Global Positive Regulators EngineeredHost2->OverexpressRegulators EngineeredHost3 Engineered Host (Enhanced Production) OverexpressRegulators->EngineeredHost3

Caption: Strategies for engineering S. lividans for improved heterologous production.

References

Optimizing fermentation conditions for Thioviridamide production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Thioviridamide Production

Welcome to the technical support center for the optimization of this compound fermentation in Streptomyces. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a unique N-acylated undecapeptide antibiotic belonging to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] Its most distinct feature is the presence of five thioamide bonds in its structure.[3][4] The native producer of this compound is Streptomyces olivoviridis.[1][3][5] However, for research and production purposes, the biosynthetic gene cluster has been successfully expressed in heterologous hosts like Streptomyces lividans.[3][6]

Q2: What is a RiPP, and how does it relate to this compound production?

A2: RiPP stands for Ribosomally Synthesized and Post-translationally Modified Peptide. Unlike non-ribosomal peptides synthesized by large NRPS enzymes, RiPPs begin as a precursor peptide encoded by a gene (e.g., tvaA for this compound) and are then modified by a series of "tailoring" enzymes to create the final natural product.[1] Understanding this biosynthetic origin is crucial, as fermentation conditions must support not only cell growth but also the expression and activity of these essential modification enzymes.

Q3: What is a good starting point for a fermentation medium for this compound production?

A3: A proven medium for the heterologous production of this compound in Streptomyces lividans TK23 consists of 2.5% glucose, 1.5% soybean meal, 0.2% dry yeast, and 0.4% CaCO₃, with an initial pH of 6.2.[3] This serves as an excellent baseline for further optimization experiments.

Q4: How is this compound typically extracted and quantified?

A4: this compound is an intracellular product. A common method involves extracting the mycelial mass with a solvent like acetone.[2] After evaporating the acetone, the residue is extracted with ethyl acetate at an acidic pH (e.g., pH 3).[3] Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection, often around 274 nm.[3]

Troubleshooting Guide

This guide addresses common problems encountered during this compound fermentation.

Problem 1: Low or No this compound Yield Despite Good Cell Growth

Possible CauseRecommended Solution
Suboptimal Precursor Supply This compound biosynthesis requires specific amino acids (from the precursor peptide) and a sulfur source for thioamidation. Ensure the medium contains sufficient complex nitrogen sources (e.g., soybean meal, yeast extract) that provide these building blocks. Consider supplementing with cysteine as a potential sulfur donor.
Incorrect pH Profile While initial pH might be optimal for growth, metabolic activity can cause significant pH shifts that inhibit the biosynthetic enzymes.[7] Monitor pH throughout the fermentation. Use a buffering agent like CaCO₃ in the initial medium.[3] For bioreactors, implement a pH control system to maintain it within an optimal range (typically pH 6.0-7.5 for Streptomyces).[7][8]
Catabolite Repression High concentrations of easily metabolized carbon sources like glucose can promote rapid growth but repress secondary metabolite production.[7] Try lowering the initial glucose concentration or replacing it with a slower-releasing carbon source like glycerol or starch. A fed-batch strategy can also be employed to keep glucose levels low.
Inadequate Aeration The enzymes involved in post-translational modifications can be oxygen-dependent. Insufficient dissolved oxygen (DO) is a common bottleneck.[7][9] In shake flasks, use baffled flasks and ensure the culture volume is no more than 20-25% of the flask volume.[8] In a bioreactor, optimize agitation and aeration rates to maintain DO levels above 20% saturation.

Problem 2: Inconsistent this compound Yields Between Batches

Possible CauseRecommended Solution
Inoculum Variability The age and physiological state of the seed culture are critical. Standardize your inoculum preparation protocol. Use a consistent spore suspension or a vegetative seed culture of a specific age and cell density for inoculation.
Media Component Variation Complex media components like soybean meal or yeast extract can vary significantly between suppliers or even lots.[8] If possible, purchase large batches of these components to maintain consistency over several experiments. Alternatively, develop a more defined or semi-defined medium.
Extraction Inefficiency The N-terminus of this compound can be altered by the extraction solvent; acetone has been shown to introduce an artifact.[2][10] Standardize your extraction protocol, including the solvent (e.g., methanol or ethyl acetate), pH, and extraction time to ensure consistent recovery.

Problem 3: Foaming in the Bioreactor

Possible CauseRecommended Solution
High Protein Content Media rich in proteins (e.g., soybean meal) are prone to foaming, especially with high aeration and agitation rates.
Cell Lysis Excessive shear stress from high agitation can lead to cell lysis, releasing intracellular proteins and causing foam.
Solution Add an antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or use an automated foam control system with a sensor that adds antifoam as needed. Be cautious, as excessive antifoam can reduce oxygen transfer rates. Optimize the agitation speed to minimize shear stress while maintaining sufficient DO.

Data Presentation: Fermentation Parameters

The following tables summarize key fermentation parameters for this compound production and general Streptomyces optimization.

Table 1: Baseline Fermentation Conditions for this compound Production (Based on heterologous expression in S. lividans)[3]

ParameterValue
Host Strain Streptomyces lividans TK23
Carbon Source Glucose (2.5%)
Nitrogen Source Soybean Meal (1.5%), Dry Yeast (0.2%)
Buffer CaCO₃ (0.4%)
Initial pH 6.2
Temperature 27 °C
Duration 4 days
Cultivation Rotary Shaker (Shake Flask)

Table 2: Typical Ranges for Streptomyces Fermentation Optimization

ParameterTypical RangeNotes
Temperature 25 - 32 °COptimal temperature for growth may differ from that for secondary metabolite production.[7][8]
Initial pH 6.0 - 8.0The optimal pH is highly strain and product-dependent.[7][11]
Agitation (rpm) 140 - 250 rpmMust be optimized to ensure sufficient oxygen transfer without causing excessive shear stress.[8][11]
Inoculum Size 4 - 10% (v/v)A higher inoculum can shorten the lag phase but may not always lead to higher final titers.[11][12]
Carbon Sources Glucose, Glycerol, Starch, MolassesThe type and concentration of the carbon source are critical variables.
Nitrogen Sources Soybean Meal, Yeast Extract, Peptone, (NH₄)₂SO₄Complex nitrogen sources often support robust secondary metabolite production.

Experimental Protocols

Protocol 1: Seed Culture Preparation

  • Prepare a stock of Streptomyces spores in 20% glycerol and store at -80 °C.

  • Aseptically streak a loopful of the spore stock onto a suitable agar medium (e.g., ISP2 or Bennett's agar) and incubate at 28-30 °C for 5-7 days until sporulation is evident.

  • To prepare the liquid seed culture, inoculate a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or the production medium) with a loopful of spores or a small agar plug from the plate.

  • Incubate the seed culture on a rotary shaker (200-250 rpm) at 28-30 °C for 48-72 hours. The culture should be in the late-logarithmic phase of growth.

Protocol 2: Shake Flask Fermentation

  • Prepare the production medium as described in Table 1. Dispense 50 mL of the medium into 250 mL baffled Erlenmeyer flasks.

  • Sterilize the flasks by autoclaving.

  • Inoculate the production medium with the seed culture to a final concentration of 5-10% (v/v).

  • Incubate the flasks on a rotary shaker (e.g., 220 rpm) at 27 °C for 4-7 days.[3]

  • Withdraw samples periodically (e.g., every 24 hours) to measure cell growth (mycelial dry weight), pH, and this compound concentration.

Protocol 3: this compound Extraction and HPLC Analysis

  • Harvest the mycelia from a 10 mL culture sample by centrifugation.

  • Extract the mycelial pellet with 10 mL of acetone by vortexing and sonication.

  • Centrifuge to remove cell debris and transfer the acetone supernatant to a clean tube.

  • Evaporate the acetone under reduced pressure or with a stream of nitrogen.

  • Resuspend the residue in 5 mL of water, adjust the pH to 3.0 with phosphoric acid, and extract with an equal volume of ethyl acetate.[3]

  • Separate the organic (ethyl acetate) layer and evaporate it to dryness.

  • Resuspend the final extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.

  • Analyze by reverse-phase HPLC (e.g., C18 column) with a mobile phase such as 80% methanol / 0.2% H₃PO₄. Monitor the elution at 274 nm.[3]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows for optimizing this compound production.

Fermentation_Optimization_Workflow start Start: Baseline Fermentation media Media Optimization (One-Factor-at-a-Time) start->media carbon Carbon Source (Type & Conc.) media->carbon Vary one factor nitrogen Nitrogen Source (Type & Conc.) media->nitrogen Vary one factor precursors Precursor Feeding (e.g., Cysteine) media->precursors Vary one factor analysis Analyze Yield (HPLC) carbon->analysis nitrogen->analysis precursors->analysis physical Physical Parameter Optimization temp Temperature physical->temp ph Initial pH & Control physical->ph aeration Aeration & Agitation physical->aeration temp->analysis ph->analysis aeration->analysis scaleup Scale-Up to Bioreactor end Optimized Protocol scaleup->end analysis->physical Proceed if yield improves analysis->scaleup Proceed if yield is optimal

Caption: Workflow for systematic optimization of fermentation parameters.

Troubleshooting_Low_Yield start Low this compound Yield growth_check Is cell growth (mycelial mass) normal? start->growth_check poor_growth Problem: Growth Limitation growth_check->poor_growth No good_growth Problem: Biosynthesis/Regulation growth_check->good_growth Yes check_media Check Media: - Nutrient limitation? - Incorrect pH? poor_growth->check_media check_inoculum Check Inoculum: - Viability? - Correct age? poor_growth->check_inoculum check_repression Check Catabolite Repression: - Test lower glucose - Use fed-batch good_growth->check_repression check_aeration Check Aeration: - Increase agitation - Check DO levels good_growth->check_aeration check_ph_shift Check pH Profile: - Monitor pH during run - Improve buffering good_growth->check_ph_shift check_extraction Check Extraction: - Verify protocol - Test solvent stability good_growth->check_extraction

Caption: Decision tree for troubleshooting low production yields.

References

Strategies to improve Thioviridamide yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thioviridamide synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Streptomyces olivoviridis.[1][2] Its most unique characteristics are the presence of five thioamide bonds in its peptide backbone and a C-terminal S-(2-aminovinyl)cysteine (AviCys) residue.[1][2]

Q2: What is the general strategy for producing this compound in the lab?

A2: The most common and effective strategy is the heterologous expression of the this compound biosynthetic gene cluster (tva) in a suitable Streptomyces host. Streptomyces lividans and Streptomyces avermitilis have been successfully used as host strains for this purpose.[1][3]

Q3: Are there any known issues with the reported structure of this compound that I should be aware of?

A3: Yes, the originally reported N-terminal 2-hydroxy-2-methyl-4-oxopentanoyl group is now considered to be an artifact of using acetone during the extraction process. The native product likely has an N-terminal pyruvyl group. Therefore, it is advisable to avoid acetone during extraction to obtain the natural form of the molecule.

Q4: What are the primary challenges in maximizing this compound yield?

A4: The main challenges include optimizing the fermentation medium and conditions to support both robust growth of the Streptomyces host and efficient expression of the tva gene cluster. Suboptimal conditions can lead to low titers of the desired product.

Q5: What are the key considerations for purifying this compound?

A5: this compound is a relatively hydrophobic peptide, making reversed-phase high-performance liquid chromatography (RP-HPLC) the method of choice for purification. Key considerations include selecting the appropriate column and optimizing the mobile phase to achieve good resolution and recovery. Due to its thioamide content, this compound may be sensitive to harsh pH conditions, so careful control of the mobile phase pH is important.

Troubleshooting Guide: Yield Improvement

This guide provides solutions to common problems encountered when trying to improve the yield of this compound.

Problem Possible Causes Suggested Solutions
Low or no this compound production in heterologous host 1. Inefficient expression of the tva gene cluster. 2. Suboptimal fermentation medium composition. 3. Inadequate supply of precursors (amino acids, sulfur).1. Use a strong, constitutive promoter to drive the expression of the tva gene cluster. 2. Optimize the fermentation medium by testing different carbon and nitrogen sources. Response Surface Methodology (RSM) can be a powerful tool for this.[4][5][6] 3. Supplement the medium with amino acids that are abundant in the this compound backbone, particularly cysteine as a sulfur source.
Inconsistent yield between fermentation batches 1. Variability in inoculum quality. 2. Fluctuations in fermentation parameters (pH, temperature, aeration).1. Standardize the inoculum preparation procedure, ensuring a consistent age and density of the seed culture. 2. Tightly control and monitor pH, temperature, and dissolved oxygen levels throughout the fermentation process. For many Streptomyces species, a neutral pH (around 7.0) and a temperature of 28-30°C are optimal.
Yield decreases upon scale-up 1. Poor oxygen transfer in larger fermenters. 2. Inefficient mixing.1. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels are maintained. 2. Ensure the fermenter design allows for adequate mixing to maintain a homogenous culture environment.

Data on this compound Analogue Yields

This compound Analogue Producing Strain Culture Conditions Yield (mg/L) Reference
ThioalbamideAmycolatopsis alba DSM44262Solid Culture2[7]
Thiostreptamide S4Streptomyces sp. NRRL S-4Solid Culture0.38[7]

Troubleshooting Guide: Purity Improvement

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Causes Suggested Solutions
Poor peak shape (tailing, fronting) in RP-HPLC 1. Secondary interactions with the column stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH.1. Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) to improve peak shape. 2. Reduce the amount of sample loaded onto the column. 3. Adjust the mobile phase pH to ensure this compound and related impurities are in a single ionic state.
Co-elution of impurities with the main product peak 1. Insufficient resolution of the HPLC method. 2. Presence of closely related structural analogues.1. Optimize the HPLC gradient. A shallower gradient will often improve the separation of closely eluting compounds. 2. Try a different column chemistry (e.g., C8 instead of C18) or a column with a different particle size. 3. Consider an orthogonal purification step, such as ion-exchange chromatography, before the final RP-HPLC polishing step.
Presence of degradation products 1. Oxidation of sulfur-containing residues. 2. Hydrolysis of the peptide backbone under harsh pH conditions.1. Minimize exposure of the sample to air and consider adding antioxidants during purification. 2. Maintain a neutral or slightly acidic pH during all purification steps and storage.
Acetone adduct impurity 1. Use of acetone during extraction.1. Avoid using acetone in the extraction process. Substitute with other organic solvents like ethyl acetate or methanol.

Experimental Protocols

Protocol 1: Heterologous Expression of this compound in Streptomyces lividans

This protocol is a general guideline for the heterologous expression of the this compound biosynthetic gene cluster.

1. Plasmid Construction:

  • Clone the entire this compound biosynthetic gene cluster (tva) into a suitable E. coli-Streptomyces shuttle vector (e.g., pWHM3).

  • The gene cluster should be placed under the control of a strong constitutive promoter.

2. Transformation:

  • Introduce the expression plasmid into S. lividans protoplasts via polyethylene glycol-mediated transformation.

  • Select for transformants on an appropriate antibiotic selection medium.

3. Fermentation:

  • Inoculate a seed culture of the recombinant S. lividans strain in a suitable seed medium (e.g., TSB).

  • Incubate the seed culture at 30°C with shaking until dense growth is observed.

  • Inoculate the production medium with the seed culture. A typical production medium consists of (per liter): 25 g glucose, 15 g soybean meal, 2 g dry yeast, and 4 g CaCO₃, adjusted to pH 6.2.[3]

  • Incubate the production culture at 27-30°C with shaking (e.g., 200-250 rpm) for 4-5 days.

4. Extraction:

  • Harvest the mycelium by centrifugation.

  • Extract the mycelial cake with ethyl acetate or methanol. Avoid using acetone to prevent the formation of the N-terminal adduct.

  • Concentrate the organic extract in vacuo.

Protocol 2: RP-HPLC Purification of this compound

This protocol provides a starting point for the purification of this compound from a crude extract.

1. Sample Preparation:

  • Dissolve the crude extract in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).

  • Filter the sample through a 0.22 µm filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is a good starting point (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 30-60 minutes is a good starting point. For example, 20% to 80% B over 40 minutes.

  • Flow Rate: 1 mL/min for an analytical column.

  • Detection: Monitor the elution profile at 274 nm, which is a characteristic UV absorption peak for this compound.[8]

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity of the product by mass spectrometry.

Visualizations

Thioviridamide_Biosynthesis_Workflow cluster_0 Genetic Engineering cluster_1 Fermentation cluster_2 Purification tva_cluster tva Gene Cluster vector Expression Vector tva_cluster->vector Cloning recombinant_plasmid Recombinant Plasmid vector->recombinant_plasmid host_strain Streptomyces Host recombinant_plasmid->host_strain Transformation fermentation Fermentation host_strain->fermentation extraction Extraction fermentation->extraction hplc RP-HPLC extraction->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the production of this compound.

Yield_Improvement_Logic Low_Yield Low this compound Yield Optimize_Expression Optimize Gene Expression Low_Yield->Optimize_Expression Optimize_Fermentation Optimize Fermentation Low_Yield->Optimize_Fermentation Supplement_Precursors Supplement Precursors Low_Yield->Supplement_Precursors Improved_Yield Improved Yield Optimize_Expression->Improved_Yield Optimize_Fermentation->Improved_Yield Supplement_Precursors->Improved_Yield

Caption: Logic for troubleshooting low this compound yield.

Purity_Troubleshooting_Flow Impure_Product Impure Product Peak_Shape_Issue Poor Peak Shape? Impure_Product->Peak_Shape_Issue Coelution_Issue Co-eluting Impurities? Peak_Shape_Issue->Coelution_Issue No Adjust_HPLC_Params Adjust HPLC Parameters Peak_Shape_Issue->Adjust_HPLC_Params Yes Degradation_Issue Degradation Products? Coelution_Issue->Degradation_Issue No Optimize_Gradient Optimize Gradient/Column Coelution_Issue->Optimize_Gradient Yes Modify_Purification Modify Purification/Storage Degradation_Issue->Modify_Purification Yes Pure_Product Pure Product Degradation_Issue->Pure_Product No Adjust_HPLC_Params->Pure_Product Optimize_Gradient->Pure_Product Modify_Purification->Pure_Product

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Addressing Thioviridamide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with Thioviridamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product.[1] It is characterized by the presence of multiple thioamide bonds in its backbone, which contribute to its unique chemical properties and biological activity.[1][2] this compound and its analogs have shown promise as anticancer agents, inducing apoptosis in various cancer cell lines.[3][4][5] The mechanism of action involves the inhibition of the mitochondrial F1Fo-ATP synthase, leading to an integrated stress response.[3][6]

The presence of numerous hydrophobic amino acid residues and the thioamide linkages make this compound poorly soluble in aqueous solutions. This poses a significant challenge for its use in biological assays and for the development of therapeutic formulations. A related compound, Thioholgamide, has also been reported to have limited solubility.[7]

Q2: What are the primary recommended solvents for preparing a stock solution of this compound?

Due to its hydrophobic nature, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. The most commonly used and recommended organic solvent for this purpose is dimethyl sulfoxide (DMSO). Other potential organic solvents include ethanol, methanol, or acetonitrile.[8][9] It is crucial to use a minimal amount of the organic solvent to achieve complete dissolution.

Q3: My this compound precipitates when I dilute the DMSO stock solution with my aqueous buffer. What should I do?

This is a common issue when working with hydrophobic compounds. The precipitation occurs because the compound is no longer soluble as the concentration of the organic co-solvent decreases. Here are several steps you can take to address this:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final concentration of the organic co-solvent. However, be mindful that high concentrations of organic solvents can be toxic to cells and may interfere with your assay. For most cell-based assays, the final DMSO concentration should not exceed 1%, and ideally should be kept below 0.5%.[8]

  • Use sonication: Sonication can help to break down aggregates and improve the dissolution of the peptide.[8][9]

  • Adjust the pH of the aqueous buffer: The net charge of a peptide can influence its solubility. Experimenting with pH values further from the isoelectric point (pI) of this compound may improve its solubility.[9][10]

  • Consider the use of surfactants or cyclodextrins: Low concentrations of mild surfactants or the use of cyclodextrins can help to solubilize hydrophobic compounds.[10][11]

Q4: What is the maximum recommended concentration of DMSO for in vitro experiments?

For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 1%.[8] However, the sensitivity of different cell lines to DMSO can vary, so it is advisable to run a vehicle control to assess the effect of DMSO on your specific experimental system.

Q5: How can pH be used to improve the solubility of this compound?

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step guide to troubleshoot the problem.

Diagram: this compound Solubility Troubleshooting Workflow

G cluster_0 start Start: this compound Powder dissolve_dmso Dissolve in minimal 100% DMSO start->dissolve_dmso stock_sol High Concentration Stock Solution dissolve_dmso->stock_sol dilute Dilute with Aqueous Buffer stock_sol->dilute check_sol Check for Precipitation dilute->check_sol success Solution is Clear: Proceed with Experiment check_sol->success No precipitate Precipitation Observed check_sol->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc sonicate Use Sonication troubleshoot->sonicate adjust_ph Adjust Buffer pH troubleshoot->adjust_ph add_excipient Consider Excipients (e.g., Cyclodextrins) troubleshoot->add_excipient recheck_sol Re-check for Precipitation lower_conc->recheck_sol sonicate->recheck_sol adjust_ph->recheck_sol add_excipient->recheck_sol final_success Solution is Clear: Proceed with Experiment (with controls for additives) recheck_sol->final_success No consult Still Precipitates: Consult Literature for Advanced Formulation Strategies recheck_sol->consult Yes

Caption: A workflow for troubleshooting this compound solubility.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not widely available in the public domain. However, the following tables provide a summary of qualitative solubility information and properties of common co-solvents used for hydrophobic peptides.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Aqueous BuffersPoor/Limited[7]
MethanolSoluble (used for NMR)[7]
DMSORecommended for stock solutions[8][9]
EthanolPotential co-solvent[8][12]
AcetonitrilePotential co-solvent[8]

Table 2: Properties of Common Co-solvents for Peptide Solubilization

Co-solventPolarity IndexBoiling Point (°C)Notes for Biological Assays
DMSO 7.2189Generally used at <1% final concentration. Can have biological effects.[8]
Ethanol 4.378.4Can be used at low concentrations. Volatile.
Methanol 5.164.7Generally more toxic than ethanol. Use with caution.
Acetonitrile 5.881.6Can be used for analytical purposes, less common in cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

  • Materials:

    • This compound (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.[8]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Small-Scale Solubility Testing in Different Buffers

  • Materials:

    • This compound stock solution in DMSO (e.g., 10 mM)

    • A panel of aqueous buffers with varying pH (e.g., pH 5.0, 7.4, 9.0)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Label a series of microcentrifuge tubes, one for each buffer to be tested.

    • Add a fixed volume of each buffer to the respective tubes (e.g., 99 µL).

    • Add a small volume of the this compound stock solution to each tube to achieve the desired final concentration (e.g., add 1 µL of 10 mM stock to 99 µL of buffer for a final concentration of 100 µM).

    • Vortex each tube immediately after adding the stock solution.

    • Incubate the tubes at the desired experimental temperature for 15-30 minutes.

    • Visually inspect each tube for any signs of precipitation or turbidity. Compare against a control tube containing only the buffer and the same amount of DMSO.

    • For a more quantitative assessment, the tubes can be centrifuged at high speed (e.g., >10,000 x g) for 10 minutes, and the concentration of this compound in the supernatant can be measured (e.g., by HPLC-UV).

This compound Mechanism of Action

To provide further context for researchers, the following diagram illustrates the proposed mechanism of action of this compound in cancer cells.

Diagram: this compound's Cellular Mechanism of Action

G cluster_0 Mitochondrion cluster_1 Cellular Response complexV Complex V (F1Fo-ATP Synthase) atp_production ATP Production complexV->atp_production inhibition gcn2 GCN2 atp_production->gcn2 decreased ATP levels activate atf4 ATF4 gcn2->atf4 activates isr Integrated Stress Response (ISR) atf4->isr induces apoptosis Apoptosis isr->apoptosis This compound This compound This compound->complexV binds and inhibits

Caption: this compound inhibits mitochondrial complex V, leading to the activation of the GCN2-ATF4 pathway and inducing apoptosis.[3][6]

References

Preventing Thioviridamide degradation during extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of thioviridamide during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a thiopeptide antibiotic, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] Its structure contains multiple thioamide bonds, which are isosteres of amide bonds where the oxygen atom is replaced by a sulfur atom.[2] These thioamide linkages, along with other complex structural motifs, are crucial for its biological activity but can also render the molecule susceptible to degradation under suboptimal conditions during extraction and purification.

Q2: What are the primary factors that can cause this compound degradation?

The main factors contributing to the degradation of peptides and thioamides include:

  • pH: Both acidic and basic conditions can promote the hydrolysis of amide and thioamide bonds.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Peptides in solution are generally more susceptible to heat-induced degradation than in a lyophilized state.[3]

  • Light: Thioamides have a UV absorption maximum around 265-270 nm, which suggests potential photosensitivity.[1][4] Exposure to light, especially UV, may lead to degradation.

  • Enzymatic Activity: Proteases and other enzymes present in the crude extract can degrade this compound.

  • Oxidation: The sulfur-containing residues in this compound may be susceptible to oxidation.

Q3: What are the general signs of this compound degradation?

Degradation can be observed as:

  • Loss of biological activity.

  • Appearance of new peaks and a decrease in the main peak area during HPLC analysis.

  • Changes in the UV-Vis spectrum.

  • Identification of fragments or modified species by mass spectrometry.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Suggested Solution
Incomplete Cell Lysis Ensure thorough cell disruption to release the intracellular product. Methods like sonication, bead beating, or enzymatic lysis should be optimized.
Inefficient Extraction Solvent Test a range of solvents with varying polarities. For a similar thiopeptide, TP-1161, methanol was used for extraction from the mycelial pellet.[5] Consider solvent mixtures to improve extraction efficiency.
Degradation during Extraction Maintain low temperatures (e.g., 4°C) throughout the extraction process. Protect the sample from light by using amber vials or covering containers with aluminum foil. Work quickly to minimize the duration of the extraction.
Adsorption to Cellular Debris Centrifuge at a higher speed or for a longer duration to ensure complete removal of cellular debris. Consider using filter aids to improve filtration.
Issue 2: Degradation of this compound during Purification
Possible Cause Suggested Solution
Suboptimal pH of Buffers The optimal pH for this compound stability is not definitively established. However, for a similar thiopeptide, HPLC purification was performed at a mildly acidic pH of 4.[5] It is advisable to perform small-scale pH stability studies (e.g., pH 3-8) to determine the optimal range for this compound. Avoid strongly acidic or basic conditions.
High Temperature during Purification Steps Conduct all purification steps, including chromatography, at a reduced temperature (e.g., 4°C). Avoid prolonged exposure of the sample to room temperature.[3]
Oxidative Damage Degas all solvents and buffers before use. Consider adding antioxidants, such as dithiothreitol (DTT) or β-mercaptoethanol, to the buffers, especially if oxidative degradation is suspected.[6] However, compatibility with downstream applications should be verified.
Enzymatic Degradation If enzymatic degradation is suspected, consider incorporating protease inhibitors in the initial extraction buffer. A heat inactivation step of the crude extract could be explored, but the thermal stability of this compound must first be assessed.
Light Exposure Protect the sample from light at all stages of purification by using amber vials, covering glassware, and minimizing exposure to ambient light.

Experimental Protocols

Protocol 1: General Extraction of Thiopeptides (adapted from TP-1161 isolation)
  • Cell Pellet Collection: Centrifuge the culture broth to harvest the mycelial pellet.

  • Washing: Wash the pellet with deionized water and then with a 1:1 mixture of deionized water and a suitable organic solvent like isopropanol to remove water-soluble impurities.[5]

  • Extraction: Extract the washed pellet with methanol (e.g., 1 mL methanol per gram of wet pellet) with agitation for 1 hour at a low temperature (4°C).[5]

  • Clarification: Centrifuge the mixture to collect the methanol supernatant containing the extracted compounds.[5]

  • Concentration: Concentrate the extract under reduced pressure, ensuring the temperature does not exceed a mild level (e.g., 30°C).

  • Precipitation of Impurities: Store the concentrated extract at a low temperature (e.g., -20°C) overnight to precipitate less soluble impurities.[5]

  • Final Clarification: Centrifuge or filter the cold extract to remove the precipitate before proceeding to purification.

Protocol 2: HPLC Purification of Thiopeptides (adapted from TP-1161 purification)
  • Column: Use a C18 reversed-phase HPLC column.

  • Mobile Phase A: 10 mM ammonium acetate, pH 4.0.[5]

  • Mobile Phase B: Methanol.[5]

  • Gradient: A linear gradient of increasing methanol concentration (e.g., 10% to 90% over 24 minutes) can be used for initial separation.[5] The gradient should be optimized for the best resolution of this compound.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., 270 nm).[4]

  • Fraction Collection: Collect fractions and analyze them for the presence and purity of this compound using analytical HPLC and mass spectrometry.

  • Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred for long-term storage).

Data Presentation

Table 1: General Temperature Stability of Peptides

State Recommended Storage Temperature General Maximum Tolerable Temperature (Short Term)
Lyophilized-20°C or lowerUp to 40°C
In Solution4°C25°C - 30°C

Note: This is generalized data for peptides.[3] The specific thermal stability of this compound should be determined experimentally.

Table 2: pH Considerations for Peptide Stability

pH Range Potential Degradation Pathways General Recommendation
Acidic (pH < 4)Hydrolysis of amide/thioamide bonds.Use with caution; may be suitable for some thiopeptides during purification.[5]
Neutral (pH 6-8)Enzymatic degradation may be optimal.Buffer choice is critical; perform stability tests.
Basic (pH > 8)Hydrolysis of amide/thioamide bonds, deamidation, racemization.Generally avoid for prolonged periods.

Note: The optimal pH for this compound stability needs to be experimentally determined.

Visualizations

Extraction_Workflow Figure 1. General Workflow for this compound Extraction Fermentation_Broth Fermentation Broth Centrifugation1 Centrifugation Fermentation_Broth->Centrifugation1 Mycelial_Pellet Mycelial Pellet Centrifugation1->Mycelial_Pellet Supernatant1 Supernatant (discard) Centrifugation1->Supernatant1 Washing Washing Steps (Water, Water/Isopropanol) Mycelial_Pellet->Washing Washed_Pellet Washed Pellet Washing->Washed_Pellet Extraction Methanol Extraction (4°C, protected from light) Washed_Pellet->Extraction Crude_Extract_Suspension Crude Extract Suspension Extraction->Crude_Extract_Suspension Centrifugation2 Centrifugation Crude_Extract_Suspension->Centrifugation2 Crude_Extract_Supernatant Crude Extract Supernatant Centrifugation2->Crude_Extract_Supernatant Concentration Concentration (low temperature) Crude_Extract_Supernatant->Concentration Concentrated_Extract Concentrated Extract Concentration->Concentrated_Extract Cold_Precipitation Cold Precipitation (-20°C) Concentrated_Extract->Cold_Precipitation Precipitate Precipitate (impurities) Cold_Precipitation->Precipitate Final_Extract Final Crude Extract for Purification Cold_Precipitation->Final_Extract

Caption: Figure 1. General Workflow for this compound Extraction.

Troubleshooting_Logic Figure 2. Troubleshooting Low this compound Purity Start Low Purity after Purification Check_HPLC Review HPLC Chromatogram: - Broad peaks? - Multiple new peaks? Start->Check_HPLC Degradation_Suspected Degradation Suspected Check_HPLC->Degradation_Suspected Check_pH Is buffer pH optimal? (Perform pH stability study) Degradation_Suspected->Check_pH Yes No_Degradation Degradation Unlikely Degradation_Suspected->No_Degradation No Check_Temp Were purification steps performed at low temperature? Check_pH->Check_Temp Check_Light Was sample protected from light? Check_Temp->Check_Light Check_Oxidation Were solvents degassed? Consider antioxidants. Check_Light->Check_Oxidation Optimize_Conditions Optimize Purification Conditions: - Adjust pH - Work at 4°C - Use amber vials - Degas solvents Check_Oxidation->Optimize_Conditions Improved_Purity Improved Purity Optimize_Conditions->Improved_Purity Optimize_Chromatography Optimize Chromatography: - Different column? - Different mobile phase? - Gradient optimization? No_Degradation->Optimize_Chromatography Optimize_Chromatography->Improved_Purity

Caption: Figure 2. Troubleshooting Low this compound Purity.

References

Identifying and avoiding artifacts in mass spectrometry of Thioviridamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thioviridamide and encountering challenges in its mass spectrometry analysis. Our aim is to help you identify and avoid common artifacts, ensuring the acquisition of high-quality, accurate data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation Artifacts

Q1: I am observing a peak corresponding to a mass larger than the expected molecular weight of my this compound analogue, specifically with a 2-hydroxy-2-methyl-4-oxopentanoyl group at the N-terminus. Is this a known modification?

A1: This is a commonly observed artifact that can arise from the use of acetone during sample extraction and precipitation.[1][2] It has been proposed that the true biosynthetic product of the this compound pathway likely features an N-terminal pyruvyl group, which is derived from a serine residue.[1] The 2-hydroxy-2-methyl-4-oxopentanoyl group is believed to be a result of an aldol condensation reaction of acetone with the N-terminal pyruvyl group.

Troubleshooting:

  • Avoid Acetone Precipitation: If possible, use alternative methods for sample cleanup and concentration that do not involve acetone. Methods such as solid-phase extraction (SPE) or lyophilization can be suitable alternatives.

  • Optimize Extraction Solvent: If acetone must be used, minimize the exposure time and temperature to reduce the formation of this artifact.

  • Data Interpretation: Be aware of this potential modification when interpreting your mass spectra. Look for the mass of the expected pyruvyl-terminated compound alongside the acetone adduct.

Q2: My mass spectrum shows unexpected peaks with mass shifts of +84, +98, or +112 Da after using acetone. What are these?

A2: These are known chemical artifacts that can occur when proteins and peptides are exposed to acetone, particularly during prolonged incubation or at room temperature. The +98 Da artifact is thought to arise from the reaction of the analyte with mesityl oxide or diacetone alcohol, which are products of acetone self-condensation.

Troubleshooting:

  • Minimize Acetone Contact: Reduce the time your sample is in contact with acetone and perform precipitation at low temperatures (e.g., -20°C).

  • Acidify the Acetone: The formation of these artifacts is pH-sensitive and can be suppressed under acidic conditions.

  • Alternative Solvents: Consider using other organic solvents for precipitation, such as acetonitrile or ethanol, though their compatibility and efficiency should be tested for your specific sample.

Mass Spectrometry-Related Artifacts

Q3: I am seeing peaks corresponding to my this compound molecule plus ~22 Da and ~38 Da. What are these?

A3: These are very common adducts observed in electrospray ionization (ESI) mass spectrometry. The +22 Da peak corresponds to the sodium adduct ([M+Na]⁺), and the +38 Da peak corresponds to the potassium adduct ([M+K]⁺).[3][4][5] These adducts form when sodium and potassium ions, which are ubiquitous in laboratory glassware, solvents, and reagents, associate with your analyte.

Troubleshooting:

  • Use High-Purity Solvents and Reagents: Employ LC-MS grade solvents and high-purity additives to minimize salt contamination.

  • Clean Glassware Thoroughly: Use a rigorous cleaning protocol for all glassware, or preferably, use polypropylene tubes to reduce alkali metal contamination.

  • Mobile Phase Additives: The addition of a small amount of a volatile ammonium salt (e.g., ammonium acetate or ammonium formate) to the mobile phase can sometimes suppress the formation of sodium and potassium adducts by favoring the formation of the ammonium adduct ([M+NH₄]⁺) or the protonated molecule ([M+H]⁺).

Q4: My mass spectrum shows a peak at M+16 Da. Is this an oxidation artifact?

A4: Yes, a +16 Da mass shift is indicative of the addition of an oxygen atom, which is a common artifact for molecules with easily oxidizable residues, such as the methionine in some this compound analogues.[1] In-source oxidation can occur during the electrospray process. For this compound-like compounds containing methionine, this oxidation typically occurs on the sulfur atom of the methionine side chain.

Troubleshooting:

  • Optimize ESI Source Conditions: Reduce the source temperature and capillary voltage to minimize in-source oxidation.

  • Use Fresh Solvents: Old or improperly stored solvents can contain peroxides that promote oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as methionine or ascorbic acid, to the sample solution can help to scavenge reactive oxygen species. However, this should be done cautiously as it can suppress the signal of the analyte of interest.

  • Anaerobic Conditions: For highly sensitive compounds, preparing samples under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation during sample handling.[6]

Q5: I am observing a neutral loss of ~34 Da in my MS/MS spectra. What does this correspond to?

A5: A neutral loss of approximately 34 Da (more accurately, 33.99 Da) is a characteristic fragmentation of thioamides and corresponds to the loss of hydrogen sulfide (H₂S).[1][7] This is a very useful diagnostic tool for identifying thioamide-containing peptides like this compound. This is generally not an artifact but rather an important piece of structural information obtained from fragmentation.

Q6: What is in-source decay and how can it affect my analysis of this compound?

A6: In-source decay (ISD), also referred to as in-source fragmentation, is a process where the analyte fragments within the ion source before mass analysis.[8][9][10][11] This can lead to the appearance of fragment ions in your full MS spectrum, which can be mistaken for impurities or degradation products. For complex molecules like this compound, ISD can complicate spectral interpretation.

Troubleshooting:

  • Gentle Ion Source Conditions: Lowering the capillary and cone voltages (or equivalent parameters on your instrument) can reduce the internal energy of the ions and minimize in-source decay.

  • Optimize Source Temperature: High source temperatures can promote thermal degradation and fragmentation. Use the lowest temperature that still allows for efficient desolvation.

  • Recognize Characteristic Fragments: Be aware of the typical fragmentation patterns of this compound (e.g., loss of H₂S) to help distinguish between in-source fragments and other species.

Data Presentation: Summary of Common Artifacts

Artifact TypeMass Shift (Da)DescriptionProposed Origin
Sample Preparation
Acetone Adduct (N-terminus)+98.07Addition of a 2-hydroxy-2-methyl-4-oxopentanoyl groupReaction of acetone with N-terminal pyruvyl group
Acetone Condensation Products+84, +98, +112Unspecific addition of acetone-derived moietiesSelf-condensation of acetone
Mass Spectrometry
Sodium Adduct+21.98[M+Na]⁺Contamination from glassware, solvents, reagents
Potassium Adduct+38.96[M+K]⁺Contamination from glassware, solvents, reagents
Oxidation+16.00[M+O]In-source oxidation, often at methionine residues
Fragmentation (MS/MS)
H₂S Neutral Loss-33.99Characteristic loss from thioamide groupsCollision-induced dissociation
Methanesulfenic Acid Loss-64.00Neutral loss from oxidized methionineCollision-induced dissociation

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Acetone Artifacts

  • Extraction: Extract the this compound-producing bacterial culture with a suitable organic solvent (e.g., ethyl acetate or butanol).

  • Concentration: Evaporate the solvent under reduced pressure.

  • Cleanup (Option A - Recommended):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the extract to solid-phase extraction (SPE) using a C18 cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the this compound with a higher percentage of organic solvent (e.g., 80-100% methanol or acetonitrile).

    • Evaporate the eluate to dryness.

  • Cleanup (Option B - If Acetone is Unavoidable):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Add cold (-20°C), acidified acetone (e.g., with 0.1% formic acid) to precipitate the compound.

    • Incubate at -20°C for a short period (e.g., 30 minutes).

    • Centrifuge at high speed to pellet the precipitate.

    • Carefully decant the supernatant.

    • Wash the pellet with a small volume of cold, acidified acetone.

    • Air-dry the pellet briefly to remove residual acetone.

  • Final Preparation: Reconstitute the dried sample in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 2: LC-MS/MS Method for this compound Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0-3.5 kV.

    • Cone Voltage: 20-40 V (Optimize to minimize in-source decay).

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 350-450°C.

    • Full Scan MS: Scan range m/z 400-1800.

    • MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense ions. Use a collision energy ramp (e.g., 20-40 eV) to obtain informative fragment spectra. Include the expected masses of this compound and its potential adducts and artifacts in the inclusion list if known.

Visualizations

Artifact_Formation_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_artifacts Potential Artifacts Culture Bacterial Culture Extraction Solvent Extraction Culture->Extraction Precipitation Acetone Precipitation Extraction->Precipitation SPE Solid-Phase Extraction Extraction->SPE ESI Electrospray Ionization Precipitation->ESI Acetone_Adduct N-terminal Acetone Adduct (+98 Da) Precipitation->Acetone_Adduct causes SPE->ESI leads to cleaner sample MS Mass Analyzer ESI->MS Oxidation Oxidation (+16 Da) ESI->Oxidation can cause Na_K_Adducts Na+/K+ Adducts (+22/+38 Da) ESI->Na_K_Adducts can form ISD In-Source Decay ESI->ISD can cause

Caption: Experimental workflow and points of artifact introduction.

Thioviridamide_Artifacts_Logic cluster_observed_ion Observed Ion in Mass Spectrum cluster_troubleshooting Troubleshooting Path cluster_artifact_type Artifact Identification Observed_Ion Unexpected m/z Is_Mass_Shift_Common Common Mass Shift? Observed_Ion->Is_Mass_Shift_Common Is_Sample_Prep_Related Sample Prep Related? Is_Mass_Shift_Common->Is_Sample_Prep_Related No Adduct Adduct (+22, +38 Da) Is_Mass_Shift_Common->Adduct Yes (+22, +38) Oxidation Oxidation (+16 Da) Is_Mass_Shift_Common->Oxidation Yes (+16) Acetone Acetone Artifact (+98 Da) Is_Sample_Prep_Related->Acetone Yes (Acetone Used) ISD In-Source Decay Is_Sample_Prep_Related->ISD No

Caption: Logic diagram for troubleshooting unexpected mass signals.

References

Thioviridamide Total Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Thioviridamide. The content addresses common challenges and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound presents several significant hurdles stemming from its complex and unique structure. These challenges include:

  • Undefined Stereochemistry: A major obstacle is that the stereochemistry of all stereocenters in this compound has not been fully elucidated, which complicates the design of a stereocontrolled synthesis.[1]

  • Macrocyclization: Formation of the large macrocyclic ring is an entropically unfavorable process and a well-documented challenge in cyclic peptide synthesis.[2][3] Potential issues include low yields and racemization at key stereocenters.[2]

  • Uncommon Amino Acid Synthesis: The synthesis of the novel amino acids, β-hydroxy-N1,N3-dimethylhistidinium (hdmHis) and S-(2-aminovinyl)cysteine (avCys), is a complex undertaking in itself.[2][4]

  • β-Thioenamide Linkage Formation: The construction of the β-thioenamide linkage within the avCys residue is a non-trivial synthetic step.[2]

  • Thioamide Bond Installation: The molecule contains multiple thioamide bonds, and their introduction can be problematic, with risks of epimerization and degradation of the peptide chain under certain reaction conditions.[5][6]

  • N-Terminus Modification: The synthesis of the 2-hydroxy-2-methyl-4-oxopentanoyl group at the N-terminus requires a dedicated synthetic route. It has been suggested that this moiety might be an artifact of the original isolation procedure.[7]

Q2: What strategies can be employed to overcome the macrocyclization challenge?

Macrocyclization is a critical and often low-yielding step. Here are some troubleshooting suggestions:

  • Choice of Cyclization Site: The selection of the amide bond to be formed during macrocyclization is crucial. In the context of this compound, cyclization at the peptide linkages between the novel amino acids and common amino acids, such as avCys/Ile or Leu/hdmHis, has been proposed as a convergent approach.[2]

  • High Dilution Conditions: Performing the cyclization reaction under high dilution conditions can favor the intramolecular reaction over intermolecular polymerization, thereby increasing the yield of the desired macrocycle.

  • Coupling Reagents: The choice of coupling reagent is critical to minimize racemization and achieve efficient cyclization. A systematic screening of different reagents (e.g., HATU, HBTU, COMU) and additives (e.g., HOAt, HOBt) is recommended.

  • Conformational Control: Introducing conformational constraints into the linear precursor, for example by using protecting groups or incorporating specific amino acids, can pre-organize the peptide for cyclization and improve yields.

Q3: Are there established methods for the stereoselective synthesis of the β-thioenamide linkage in the avCys residue?

Yes, a method utilizing a thiyl radical addition to an ynamide has been developed to address the stereoselective formation of the β-thioenamide linkage.[2] This approach offers control over the formation of either the cis (kinetic) or trans (thermodynamic) isomer.[2]

Troubleshooting Guides

Troubleshooting Poor Stereoselectivity in β-Thioenamide Formation

Problem: Low or incorrect stereoselectivity is observed during the synthesis of the β-thioenamide moiety via thiyl radical addition.

Possible Causes and Solutions:

CauseProposed Solution
Incorrect Reaction Time The cis isomer is the kinetic product, favored by shorter reaction times. The trans isomer is the thermodynamic product, favored by longer reaction times. Adjust the reaction time accordingly.[2]
Inappropriate Reagent Stoichiometry The equivalents of the thiol and the radical initiator (e.g., AIBN) influence the stereochemical outcome. An excess of these reagents tends to favor the formation of the trans product.[2]
Temperature Fluctuations The reaction temperature can affect the rate of isomerization. Maintain a stable reaction temperature (e.g., 85 °C for AIBN-initiated reactions) for reproducible results.[2]
Data on Stereoselective β-Thioenamide Formation

The following table summarizes the results of a study on the stereoselective formation of a β-thioenamide product using a thiyl radical addition to an ynamide. The reaction conditions were varied to selectively obtain the cis or trans isomer.

EntryEquivalents of ThiolEquivalents of AIBNReaction Time (hours)Ratio (cis:trans)Yield
120.20.51 : 0quant.
220.251 : 33quant.
350.50.51 : 0quant.
450.551 : 99quant.

Data adapted from a study on a model system, which may not directly translate to the this compound backbone but illustrates the principle of stereocontrol.[2]

Experimental Protocols

Protocol for Thiyl Radical-Mediated β-Thioenamide Formation

This protocol is based on a developed methodology for the stereoselective synthesis of β-thioenamides.[2]

Materials:

  • Ynamide precursor

  • Thiol (e.g., a protected cysteine derivative)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous solvent (e.g., toluene or benzene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • In a reaction vessel, dissolve the ynamide, thiol, and AIBN in the anhydrous solvent.

  • Flush the reaction vessel with an inert gas (e.g., argon) for 15-20 minutes to remove any dissolved oxygen.

  • Heat the reaction mixture to 85 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • For the kinetic (cis) product, a shorter reaction time is required. For the thermodynamic (trans) product, a longer reaction time and an excess of thiol and AIBN are necessary.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers.

Visualizations

Thioviridamide_Total_Synthesis_Challenges Key Challenges in this compound Total Synthesis cluster_challenges Synthetic Hurdles This compound This compound Stereochemistry Undefined Stereochemistry This compound->Stereochemistry Structural Ambiguity Macrocyclization Macrocyclization This compound->Macrocyclization Ring Formation Novel_AA Synthesis of Novel Amino Acids (hdmHis, avCys) This compound->Novel_AA Unique Residues Thioenamide Formation of β-Thioenamide Linkage This compound->Thioenamide Uncommon Linkage Thioamide Installation of Thioamide Bonds This compound->Thioamide Multiple Thioamides N_Terminus N-Terminus Modification This compound->N_Terminus Acyl Cap

Caption: Overview of the major challenges in the total synthesis of this compound.

Thioenamide_Formation_Workflow Workflow for Stereoselective β-Thioenamide Formation cluster_products Stereoisomeric Products Start Start: Ynamide and Thiol Reaction Thiyl Radical Addition (AIBN, 85 °C) Start->Reaction Control Control Parameters: - Reaction Time - Reagent Equivalents Reaction->Control Cis_Product cis-β-Thioenamide (Kinetic Product) Reaction->Cis_Product Short Reaction Time Trans_Product trans-β-Thioenamide (Thermodynamic Product) Reaction->Trans_Product Long Reaction Time Excess Reagents Isomerization Isomerization Cis_Product->Isomerization Excess Thiyl Radicals Longer Reaction Time Isomerization->Trans_Product

Caption: Experimental workflow for the stereocontrolled synthesis of β-thioenamides.

Macrocyclization_Troubleshooting Troubleshooting Macrocyclization Problem Low Yield in Macrocyclization Solution1 Optimize Cyclization Site Problem->Solution1 Solution2 Employ High Dilution Problem->Solution2 Solution3 Screen Coupling Reagents Problem->Solution3 Solution4 Introduce Conformational Constraints Problem->Solution4

Caption: Decision tree for troubleshooting low yields in macrocyclization reactions.

References

Overcoming instability of Thioviridamide in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on overcoming the potential instability of thioviridamide in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent anticancer agent belonging to the thiopeptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] Its mechanism of action involves the induction of the Integrated Stress Response (ISR). Specifically, its precursor, prethis compound, has been shown to inhibit the mitochondrial respiratory chain complex V (F1Fo-ATP synthase). This inhibition leads to the activation of the GCN2-ATF4 signaling pathway, ultimately resulting in apoptosis in cancer cells.[2]

Q2: I am observing lower-than-expected potency of this compound in my cell-based assays. What could be the cause?

Lower-than-expected potency can often be attributed to the degradation of this compound in the cell culture medium. This compound contains multiple thioamide bonds, which can be susceptible to hydrolysis and other chemical modifications under standard cell culture conditions (37°C, neutral pH). Degradation reduces the concentration of the active compound, leading to diminished biological effects.

Q3: What are the likely degradation pathways for this compound in cell culture media?

The primary degradation pathways for this compound in aqueous, near-neutral pH environments like cell culture media are likely:

  • Hydrolysis of Thioamide Bonds: The thioamide linkages can be hydrolyzed to the corresponding amides, altering the structure and biological activity of the molecule.

  • Oxidation: The sulfur atoms in the thioamide groups and other sulfur-containing residues are susceptible to oxidation by reactive oxygen species (ROS) that may be present in the media or generated by cellular metabolism.

  • Interaction with Media Components: Certain components of cell culture media, such as cysteine, can act as reducing agents and may interact with and modify this compound.

Q4: How can I assess the stability of my this compound stock solution and in my experimental conditions?

It is crucial to determine the stability of this compound under your specific experimental conditions. A general approach involves incubating this compound in your cell culture medium of choice at 37°C and analyzing its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments Degradation of this compound during storage or incubation.Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the time the compound spends in aqueous solution before being added to the cells. Consider performing a time-course experiment to determine the optimal incubation time before significant degradation occurs.
Complete loss of activity Rapid degradation of this compound in the specific cell culture medium.Test the stability of this compound in different types of cell culture media (e.g., with and without serum, different buffering systems). Some media components may accelerate degradation. Consider using a simpler, serum-free medium if compatible with your cell line.
Precipitation of the compound in the media Poor aqueous solubility of this compound.Decrease the final working concentration of this compound. Ensure the stock solution (typically in DMSO) is properly dissolved before further dilution. When diluting into the media, do so in a stepwise manner and pre-warm the media to 37°C.
High background in analytical assays (HPLC/LC-MS) Interference from media components.Use a simplified buffer system (e.g., PBS) as a control to assess for matrix effects from the cell culture medium. Ensure proper sample cleanup, such as protein precipitation with a cold organic solvent (e.g., acetonitrile), before analysis.

Data Presentation

The following table presents representative data for the stability of a hypothetical thiopeptide, "Thiopeptin-X," in a common cell culture medium (DMEM with 10% FBS) at 37°C. This data illustrates the potential for degradation over a typical experimental time course.

Time (Hours)Thiopeptin-X Concentration (µM)Percent Remaining (%)
010.0100
29.191
48.282
86.868
243.535
481.212

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in cell culture media using HPLC or LC-MS.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, buffered to pH ~7.4

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Acetonitrile or methanol (cold)

  • Centrifuge

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the stock solution into the medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or wells of a multi-well plate.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point. Process this sample immediately as described in step 6.

  • Incubation: Place the remaining samples in a 37°C incubator with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and quench the degradation process by adding a threefold excess of a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean tube or HPLC vial. Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

Signaling Pathway

Thioviridamide_Mechanism_of_Action cluster_mito Mitochondrial Targeting This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ComplexV Complex V (F1Fo-ATP synthase) This compound->ComplexV Inhibition GCN2 GCN2 ComplexV->GCN2 Activation ATF4 ATF4 GCN2->ATF4 Activation ISR Integrated Stress Response (ISR) ATF4->ISR Apoptosis Apoptosis ISR->Apoptosis

Caption: this compound's proposed mechanism of action.

Experimental Workflow

Stability_Assessment_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock spike_media Spike Pre-warmed Cell Culture Media (Final Conc. 10 µM) prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate at 37°C, 5% CO₂ spike_media->incubate quench Quench with Cold Acetonitrile (3x vol) t0_sample->quench collect_samples Collect Samples at Time Points (2, 4, 8, 24, 48h) incubate->collect_samples collect_samples->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze end End analyze->end Troubleshooting_Logic low_potency Observed Low Potency of this compound is_stable Is this compound stable in the media? low_potency->is_stable no No is_stable->no yes Yes is_stable->yes change_media Change media or reduce incubation time no->change_media check_solubility Is the compound soluble? yes->check_solubility no2 No check_solubility->no2 yes2 Yes check_solubility->yes2 optimize_conc Optimize concentration and solvent no2->optimize_conc other_factors Investigate other factors (e.g., cell line resistance) yes2->other_factors

References

Technical Support Center: Optimizing HPLC Parameters for Thioviridamide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of thioviridamide. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Experimental Protocols

A detailed methodology for a starting point in developing an HPLC separation method for this compound is provided below. This protocol is based on methods used for similar thiopeptide compounds and should be optimized for specific instrumentation and sample matrices.

Initial HPLC Method for this compound Analysis

This protocol is intended as a starting point and may require optimization.

  • Column Selection: A reversed-phase C18 column with high purity and end-capping is recommended as a starting point. For particularly hydrophobic peptides like this compound, a C8 or a phenyl-hexyl column could provide alternative selectivity.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

    • It is crucial to filter and degas both mobile phases prior to use.[2]

  • Gradient Program: A scouting gradient is essential for initial method development. For peptides, a shallow gradient is often necessary to achieve good resolution.[3]

    • Start with a low percentage of organic solvent (e.g., 5% B) to ensure the analyte focuses on the column head.

    • A typical starting gradient for peptides is an increase of 1% B per minute.[3]

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

    • Column Temperature: Elevated temperatures (e.g., 30-40°C) can improve peak shape and reduce system backpressure.[4]

    • Injection Volume: 10 µL. To avoid peak distortion, inject a smaller volume or a diluted sample if overloading is suspected.[2]

    • Detection: UV detection at 214 nm (for the peptide backbone) and 270 nm, as this compound-like compounds have shown UV absorption maxima around this wavelength.

  • Sample Preparation: Dissolve the this compound sample in a solvent compatible with the initial mobile phase conditions. To prevent column clogging, filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize typical starting parameters and expected observations during the optimization of this compound separation.

Table 1: HPLC Column Selection Guide for Cyclic Peptides

Column TypeStationary PhasePropertiesBest Suited For
Primary C18OctadecylsilaneHigh hydrophobicity, good for general peptide separation.Initial screening, impurity profiling.
Alternative C18Polar-embedded or end-capped C18Reduced silanol interactions, better peak shape for acidic/basic compounds.Improving peak symmetry.
C8OctylsilaneLess hydrophobic than C18.Very hydrophobic peptides that are too strongly retained on C18.
Phenyl-HexylPhenyl-HexylAlternative selectivity based on aromatic interactions.Cyclic peptides and those with aromatic residues.
C4ButylsilaneLow hydrophobicity.Very hydrophobic peptides requiring high organic solvent concentrations for elution.[5]

Table 2: Effect of Mobile Phase Modifier on this compound Separation

ParameterChangeExpected Effect on this compound Separation
Organic Solvent Acetonitrile (ACN) vs. Methanol (MeOH)ACN generally provides better peak shape and lower viscosity. MeOH can offer different selectivity.
Ion-Pairing Agent Trifluoroacetic Acid (TFA) vs. Formic Acid (FA)TFA is a strong ion-pairing agent that can improve peak shape but may suppress MS signals. FA is MS-compatible and can provide different selectivity.
pH Lowering pH (e.g., to 2-3)Protonates residual silanols on the stationary phase, reducing peak tailing.
Gradient Slope Shallower GradientIncreases run time but generally improves the resolution of closely eluting peaks.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC separation of this compound.

Q1: My this compound peak is tailing. What can I do to improve the peak shape?

Peak tailing is a common issue when analyzing peptides and can be caused by several factors.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the analyte, causing tailing.

    • Solution: Lower the mobile phase pH to 2-3 using an acid like TFA or phosphoric acid to protonate the silanols and minimize these interactions.[6] Using a modern, high-purity, end-capped column is also highly recommended.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.[2]

  • Metal Chelation: Thioamide-containing compounds can sometimes interact with metal ions in the HPLC system or on the column.

    • Solution: Consider using a biocompatible HPLC system or a column with a PEEK-lined body.

Q2: I am observing split or shoulder peaks for my this compound sample. What is the cause?

Split or shoulder peaks can indicate a few problems with your method or column.

  • Column Void or Contamination: A void at the head of the column or particulate contamination on the inlet frit can cause the sample band to spread unevenly.

    • Solution: Try backflushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2]

  • Co-eluting Impurity: A shoulder peak may be an impurity that is not fully resolved from the main this compound peak.

    • Solution: Optimize the mobile phase composition or gradient slope to improve resolution. Changing the column chemistry (e.g., from C18 to Phenyl-Hexyl) can also alter selectivity.

Q3: My retention times for this compound are shifting between runs. How can I improve reproducibility?

Unstable retention times can make peak identification and quantification unreliable.

  • Insufficient Column Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.

    • Solution: Increase the equilibration time between runs.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump Issues: Leaks or air bubbles in the pump can lead to inconsistent flow rates.

    • Solution: Regularly check for leaks and ensure the mobile phase is properly degassed.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound?

A reversed-phase C18 column is a good starting point for the separation of most peptides, including this compound. However, due to the cyclic and potentially hydrophobic nature of this compound, a C8 or a Phenyl-Hexyl column may provide better results if retention is too strong or selectivity is poor on a C18 column. For UHPLC applications, a C4 column might be a good choice for hydrophobic cyclic peptides.[1][5]

Q2: How does the presence of thioamides in this compound affect its HPLC separation?

The five thioamide linkages in this compound can influence its polarity and potential for secondary interactions.[7][8] Thioamides can chelate with metal ions, which may contribute to peak tailing. The electronic properties of the thioamide bond can also affect the overall hydrophobicity of the molecule compared to its all-amide counterpart.

Q3: Can I use mass spectrometry (MS) with my HPLC method for this compound?

Yes, coupling HPLC with MS is a powerful technique for the analysis of complex samples. If you plan to use MS detection, it is important to use a volatile mobile phase modifier like formic acid instead of non-volatile acids like phosphoric acid. While TFA is excellent for UV chromatography, it can cause ion suppression in the MS source.

Q4: How can I separate this compound from its linear precursor or other closely related impurities?

Separating cyclic peptides from their linear counterparts can be challenging due to similar polarities.

  • Fine-tune the Gradient: A very shallow gradient can often provide the necessary resolution.

  • Optimize Mobile Phase Composition: Small changes in the percentage of the organic modifier or the use of a different organic solvent (e.g., methanol instead of acetonitrile) can alter selectivity.

  • Change Column Chemistry: A column with a different stationary phase (e.g., Phenyl-Hexyl) can provide different interactions and improve separation.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization Sample Sample Preparation (Dissolve & Filter) Scouting Initial Scouting Gradient Sample->Scouting MobilePhase Mobile Phase Preparation (Filter & Degas) MobilePhase->Scouting Column Column Selection (e.g., C18, C8) Column->Scouting Optimize Optimize Parameters (Gradient, pH, Temp) Scouting->Optimize Evaluate Results Troubleshoot Troubleshoot Issues (Peak Shape, RT) Optimize->Troubleshoot Problem Encountered Validate Method Validation Optimize->Validate Acceptable Results Troubleshoot->Optimize Implement Solution

Caption: Experimental workflow for HPLC parameter optimization.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Cause1 Secondary Silanol Interactions? Start->Cause1 Solution1a Lower Mobile Phase pH (e.g., to 2-3) Cause1->Solution1a Yes Solution1b Use End-Capped High-Purity Column Cause1->Solution1b Yes Cause2 Column Overload? Cause1->Cause2 No End Improved Peak Shape Solution1a->End Solution1b->End Solution2 Reduce Injection Volume or Sample Concentration Cause2->Solution2 Yes Cause3 Metal Chelation? Cause2->Cause3 No Solution2->End Solution3 Use Biocompatible System/Column Cause3->Solution3 Yes Cause3->End No/Other Solution3->End

Caption: Logical relationship diagram for troubleshooting peak tailing.

References

Technical Support Center: Enhancing the Bioactivity and Stability of Thioviridamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the experimental optimization of Thioviridamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product originally isolated from Streptomyces olivoviridis.[1][2][3][4][5] It is characterized by the presence of multiple thioamide bonds in its peptide backbone, which are relatively rare in natural products.[6][7] The primary biological activity of this compound and its analogs is potent and selective cytotoxicity against a variety of cancer cell lines.[1][2][3][6][8] It has been shown to induce apoptosis (programmed cell death) in transformed cells.[2][8]

Q2: What is the known mechanism of action for this compound derivatives?

A2: Prethis compound, a member of the this compound family, has been shown to exert its anticancer effects by targeting mitochondria.[9][10] It binds to and inhibits the F1Fo-ATP synthase (respiratory chain complex V), which leads to the activation of the GCN2-ATF4 pathway, inducing the integrated stress response (ISR) and ultimately causing cancer cell death.[9][10] Thioalbamide, another derivative, has been shown to induce metabolic dysfunction and oxidative stress, leading to apoptosis.[8]

Q3: My this compound derivative shows poor stability in aqueous solution. What are the common degradation pathways for peptides?

A3: Peptides like this compound derivatives are susceptible to several degradation pathways in aqueous solutions, which can lead to a loss of bioactivity.[11][12][13][14] Common degradation mechanisms include:

  • Hydrolysis: Cleavage of peptide bonds, particularly at susceptible amino acid residues.[15]

  • Oxidation: Certain amino acid side chains, such as methionine and cysteine, are prone to oxidation.[15][16][17]

  • Deamidation: Asparagine and glutamine residues can be converted to their corresponding acidic residues.[15][17]

  • Aggregation: Peptides can form insoluble aggregates, leading to a loss of active compound.[11][13]

  • Protease Degradation: Peptides are vulnerable to cleavage by proteases present in biological systems.[11][18]

Q4: How can I improve the in vitro stability of my this compound derivatives?

A4: Several strategies can be employed to enhance the stability of peptide-based compounds:

  • Chemical Modifications:

    • Cyclization: Introducing a cyclic structure can increase resistance to proteases and improve conformational stability.[11][15][18][19]

    • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at protease-sensitive sites can prevent enzymatic cleavage.[15][18][19]

    • N- and C-terminal Modifications: Capping the termini (e.g., acetylation at the N-terminus, amidation at the C-terminus) can protect against exopeptidases.[17][19]

    • PEGylation: Covalent attachment of polyethylene glycol (PEG) can increase molecular size, enhance solubility, and protect from proteolysis.[12][13][16][20][21]

  • Formulation Strategies:

    • pH Optimization: Determining the optimal pH for stability is crucial, as pH can significantly influence degradation rates.[11][12][13][17][21]

    • Use of Stabilizing Excipients: Sugars (e.g., mannitol, sucrose), polyols, and certain amino acids can act as stabilizers.[11][13][17]

    • Antioxidants: Adding antioxidants can prevent oxidative degradation.[17]

Q5: My this compound analog has low bioactivity. What structural features are important for its anticancer effects?

A5: The bioactivity of this compound and its analogs is influenced by several structural features. The thioamide backbone is a key characteristic.[6][7] The C-terminal macrocycle containing an S-(2-aminovinyl)cysteine (AviCys) residue is also a common feature in this family of compounds.[4] Modifications to the N-terminus and substitutions of amino acids within the core peptide sequence can significantly impact cytotoxicity.[6][22] For instance, the analog thioalbamide shows potent and selective anticancer activity.[1][3][7][8]

Troubleshooting Guides

Issue 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

  • Potential Cause: Incomplete coupling or deprotection steps, or aggregation of the growing peptide chain on the resin.

  • Troubleshooting Steps:

    • Optimize Coupling:

      • Increase the coupling reaction time.

      • Perform a double coupling for difficult amino acid additions.

      • Use a different coupling reagent.

    • Improve Deprotection:

      • Extend the Fmoc-deprotection time.

    • Address Aggregation:

      • Switch to a more effective solvent for synthesis, such as N-methylpyrrolidone (NMP).[23]

      • Incorporate structure-disrupting elements like pseudoproline dipeptides if the sequence allows.[23][24]

      • Consider microwave-assisted synthesis to reduce aggregation.[24]

    • Monitor Reactions:

      • Use a qualitative test (e.g., Kaiser test) to check for the presence of free amines after coupling to ensure the reaction has gone to completion.[23]

Issue 2: Inconsistent Results in Cytotoxicity Assays

  • Potential Cause: Poor solubility of the this compound derivative, degradation of the compound in the assay medium, or issues with the assay protocol itself.

  • Troubleshooting Steps:

    • Ensure Solubility:

      • Dissolve the compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the culture medium.

      • Visually inspect for any precipitation after dilution.

    • Assess Compound Stability:

      • Pre-incubate the compound in the assay medium for the duration of the experiment and then test its activity to check for degradation.

    • Optimize Assay Protocol:

      • Ensure a homogenous cell suspension to have consistent cell numbers in each well.

      • Verify that the chosen assay (e.g., MTT, XTT) is not affected by the compound itself (e.g., color interference).

      • Include appropriate positive and negative controls.

Issue 3: Derivative Shows High In Vitro Activity but Poor In Vivo Efficacy

  • Potential Cause: Rapid in vivo degradation by proteases, poor bioavailability, or rapid clearance.

  • Troubleshooting Steps:

    • Enhance Proteolytic Stability:

      • Introduce D-amino acids at potential cleavage sites.[15][18][19]

      • Cyclize the peptide.[11][15][18][19]

      • Cap the N- and C-termini.[17][19]

    • Improve Pharmacokinetics:

      • PEGylation or Lipidation: Increase the molecular size to reduce renal clearance.[15][20]

      • Formulation with Delivery Systems: Encapsulate the peptide in liposomes or nanoparticles to protect it from degradation and improve its circulation time.[11][20]

    • Investigate Alternative Delivery Routes: If oral bioavailability is low, consider parenteral administration routes.[25]

Data Presentation

Table 1: Cytotoxic Activity of this compound and its Analogs against Various Cancer Cell Lines

CompoundCell LineCell TypeIC50Reference
This compoundAd12-3Y1Adenovirus-transformed rat fibroblast3.9 ng/mL[2]
This compoundE1A-3Y1Adenovirus E1A-transformed rat fibroblast32 ng/mL[2]
ThioalbamideA549Alveolar adenocarcinoma48-72 nM[1]
ThioalbamideHeLaUterine cervical adenocarcinoma48-72 nM[1]
ThioalbamidePA-TU-8988TPancreatic adenocarcinoma48-72 nM[1]
ThioalbamideMCF7Luminal breast adenocarcinoma48-72 nM[1]
ThioalbamideMDA-MB-231Basal breast adenocarcinoma48-72 nM[1]
ThioalbamideMCF 10ANon-tumor breast epithelial~6x higher than cancer cells[1]
Thioholgamide AHCT-116Colon carcinoma30 nM[6][22]
Thioholgamide AJurkatT lymphocyte0.53 µM[6]
Thioholgamide BHCT-116Colon carcinoma510 nM[6]
Thioholgamide BJurkatT lymphocyte5.28 µM[6]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for determining the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Testing synthesis Solid-Phase Peptide Synthesis of this compound Derivative purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization solubility Solubility Assessment characterization->solubility stability Stability Assay (e.g., in plasma or buffer) solubility->stability cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cells) solubility->cytotoxicity formulation Formulation Development stability->formulation apoptosis Apoptosis Assay (e.g., TUNEL, Caspase activity) cytotoxicity->apoptosis ros ROS Production Assay apoptosis->ros western_blot Western Blot for Signaling Proteins apoptosis->western_blot pk_study Pharmacokinetic Study formulation->pk_study efficacy In Vivo Efficacy Study (Xenograft model) pk_study->efficacy

Caption: Experimental workflow for this compound derivative development.

signaling_pathway This compound This compound Derivative Mitochondria Mitochondria This compound->Mitochondria ComplexV Complex V (F1Fo-ATP Synthase) Mitochondria->ComplexV inhibition GCN2 GCN2 ComplexV->GCN2 activation ATF4 ATF4 GCN2->ATF4 phosphorylation ISR Integrated Stress Response (ISR) ATF4->ISR Apoptosis Apoptosis ISR->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Thioviridamide and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic properties of Thioviridamide, a novel anti-cancer agent, and Doxorubicin, a widely used chemotherapeutic drug. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, cytotoxic potency, and the experimental methodologies used for their evaluation.

Introduction

This compound is a ribosomally synthesized and post-translationally modified peptide isolated from Streptomyces olivoviridis.[1] It has garnered interest for its selective and potent cytotoxic effects against certain cancer cell lines. Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a broad spectrum of cancers.[2][3] Its potent anti-tumor activity is well-documented, but its clinical use is often limited by significant side effects, most notably cardiotoxicity.[3] This guide aims to provide a comparative analysis of these two compounds, focusing on their cytotoxic effects and underlying molecular mechanisms.

Quantitative Comparison of Cytotoxicity

While direct comparative studies of this compound and Doxorubicin are limited, research on Thioalbamide, a closely related analogue of this compound, provides valuable insights. The following table summarizes the 50% inhibitory concentration (IC50) values of Thioalbamide and Doxorubicin in various cancer cell lines and a non-cancerous cell line.

Cell LineCancer TypeThioalbamide IC50 (µM)Doxorubicin IC50 (µM)
A549Alveolar Adenocarcinoma0.0480.712
HeLaCervical AdenocarcinomaNot Reported2.92 ± 0.57
PA-TU-8988TPancreatic AdenocarcinomaNot ReportedNot Reported
MCF7Breast Adenocarcinoma (luminal)0.0722.50 ± 1.76
MDA-MB-231Breast Adenocarcinoma (basal)Not ReportedNot Reported
MCF 10ANon-cancerous Breast Epithelial>0.4Not Reported

Data for Thioalbamide and comparative Doxorubicin IC50 in A549 and MCF7 cell lines are derived from a study on this compound-like compounds.[4] Additional Doxorubicin IC50 values are sourced from various studies.[5]

Mechanism of Action and Signaling Pathways

The cytotoxic effects of this compound and Doxorubicin are mediated by distinct signaling pathways, leading to apoptosis or other forms of cell death.

This compound: Research on Prethis compound, a related compound, has elucidated its mechanism of action. It induces the integrated stress response (ISR) by targeting and inhibiting the mitochondrial respiratory chain complex V (F1Fo-ATP synthase). This inhibition leads to the activation of the GCN2-ATF4 pathway, ultimately resulting in apoptosis.[6][7]

Doxorubicin: Doxorubicin exerts its cytotoxic effects through a multi-faceted approach. Its primary mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[3] These actions trigger a cascade of signaling events, including the activation of p53, which in turn modulates both intrinsic and extrinsic apoptotic pathways.[8][9][10] Other signaling pathways implicated in Doxorubicin-induced apoptosis include the TGF-beta, Notch, and MAPK pathways.[8][9][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxic effects of this compound and Doxorubicin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][12][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Doxorubicin in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[5][15]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Doxorubicin for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Visualizations

Signaling Pathway Diagrams

Thioviridamide_Pathway This compound This compound (or Prethis compound) Mitochondria Mitochondria This compound->Mitochondria Inhibits ComplexV Complex V (F1Fo-ATP synthase) ISR Integrated Stress Response (ISR) ComplexV->ISR Activates GCN2 GCN2 ISR->GCN2 ATF4 ATF4 GCN2->ATF4 Apoptosis Apoptosis ATF4->Apoptosis

Caption: this compound-induced apoptotic pathway.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS p53 p53 Activation DNA->p53 ROS->p53 Intrinsic Intrinsic Pathway p53->Intrinsic Extrinsic Extrinsic Pathway p53->Extrinsic Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified Doxorubicin-induced apoptotic pathway.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture CellSeeding Cell Seeding (96-well or 6-well plates) CellCulture->CellSeeding CompoundPrep Compound Preparation (this compound/Doxorubicin) Treatment Treatment CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation Treatment->Incubation MTT MTT Assay Incubation->MTT Flow Flow Cytometry (Annexin V/PI) Incubation->Flow Data Data Analysis (IC50, % Apoptosis) MTT->Data Flow->Data

Caption: General workflow for cytotoxicity assessment.

References

Thioviridamide and its Analogs: A Comparative Guide to Apoptosis Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptosis-inducing capabilities of thioviridamide and its potent analog, thioalbamide, against established chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel. The information presented is curated from peer-reviewed scientific literature to aid in the evaluation of this compound's potential as a novel anti-cancer agent.

Overview of Apoptosis-Inducing Agents

Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to the development and progression of cancer. Many chemotherapeutic agents exert their anti-cancer effects by inducing apoptosis in malignant cells. This guide focuses on a comparative analysis of four such agents, highlighting their mechanisms of action and cytotoxic potency.

  • This compound/Thioalbamide: These are ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by bacteria. This compound, isolated from Streptomyces olivoviridis, and its analog thioalbamide, from Amycolatopsis alba, have demonstrated potent and selective cytotoxic activity against cancer cells.[1][2] Their mechanism involves the induction of both intrinsic and extrinsic apoptotic pathways, associated with mitochondrial dysfunction and oxidative stress.[3][4][5]

  • Doxorubicin: An anthracycline antibiotic, doxorubicin is a widely used chemotherapy drug that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), ultimately leading to apoptosis.

  • Cisplatin: A platinum-based compound, cisplatin forms DNA adducts that trigger DNA damage responses, cell cycle arrest, and apoptosis. Its efficacy is often linked to the p53 tumor suppressor pathway.

  • Paclitaxel: A taxane, paclitaxel stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for thioalbamide (a potent this compound analog) and the comparator drugs in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: IC50 Values (µM) in MCF-7 (Breast Adenocarcinoma) Cells

CompoundIC50 (µM)Exposure Time (h)AssayReference
Thioalbamide0.05772MTT[2]
Doxorubicin~1.0 - 2.524 - 72Various[6][7]
Cisplatin~5 - 2024 - 72Various[7]
Paclitaxel~0.003 - 0.0172MTT

Table 2: IC50 Values (µM) in HeLa (Cervical Carcinoma) Cells

CompoundIC50 (µM)Exposure Time (h)AssayReference
Thioalbamide0.06372MTT[2]
Doxorubicin~0.1 - 1.548 - 72Various
Cisplatin~3 - 1072MTT[5]
Paclitaxel~0.005 - 0.0172Clonogenic

Table 3: IC50 Values (µM) in A549 (Lung Carcinoma) Cells

CompoundIC50 (µM)Exposure Time (h)AssayReference
Thioalbamide0.04872MTT[2]
Doxorubicin~0.2 - 0.572MTT
Cisplatin~5 - 1548 - 72Various
Paclitaxel~0.001 - 0.00572MTT

Mechanisms of Apoptosis Induction: A Comparative Overview

The signaling pathways leading to apoptosis are complex and can be initiated through two primary routes: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program.

This compound/Thioalbamide Signaling Pathway

Thioalbamide has been shown to induce apoptosis through a multi-faceted mechanism that engages both the intrinsic and extrinsic pathways.[3] Treatment of cancer cells with thioalbamide leads to:

  • Mitochondrial Dysfunction: A key feature of thioalbamide-induced apoptosis is the disruption of mitochondrial function, characterized by a loss of mitochondrial membrane potential.[3]

  • Oxidative Stress: The compound induces the production of reactive oxygen species (ROS), which are known triggers of apoptosis.[3][5]

  • Caspase Activation: Thioalbamide treatment leads to the activation of initiator caspases of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.[3]

  • Bcl-2 Family Modulation: While direct evidence for this compound's effect on Bcl-2 family proteins is still emerging, the involvement of the mitochondrial pathway strongly suggests a role for these critical regulators.

thioviridamide_pathway This compound This compound / Thioalbamide Mitochondria Mitochondria This compound->Mitochondria Casp8 Caspase-8 Activation This compound->Casp8 ROS ↑ ROS Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound/Thioalbamide Apoptosis Pathway
Comparator Agent Signaling Pathways

The established chemotherapeutic agents induce apoptosis through distinct, well-characterized pathways.

  • Doxorubicin: Primarily acts by causing DNA damage and inhibiting topoisomerase II, which triggers the intrinsic apoptotic pathway. This involves the activation of p53, modulation of Bcl-2 family proteins, mitochondrial dysfunction, and subsequent caspase activation.

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage p53 ↑ p53 DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Doxorubicin Apoptosis Pathway
  • Cisplatin: Induces DNA cross-links, leading to a DNA damage response that often involves the activation of the p53 pathway. This, in turn, can transcriptionally activate pro-apoptotic Bcl-2 family members like Bax, leading to mitochondrial permeabilization and apoptosis.

cisplatin_pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DDR DNA Damage Response DNA_Adducts->DDR p53 ↑ p53 DDR->p53 Bax ↑ Bax p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Cisplatin Apoptosis Pathway
  • Paclitaxel: Its primary mechanism is the stabilization of microtubules, which disrupts their dynamics and leads to mitotic arrest. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, involving the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the activation of caspases.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Bcl2_phos Bcl-2 Phosphorylation (inactivation) Mitotic_Arrest->Bcl2_phos Mitochondria Mitochondrial Dysfunction Bcl2_phos->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Paclitaxel Apoptosis Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess apoptosis.

Cell Viability and IC50 Determination (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired compounds for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, caspase-3 and caspase-7.

  • Cell Lysis: Lyse treated and untreated cells using a specific lysis buffer.

  • Substrate Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to the cell lysate.

  • Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

Western Blot Analysis of Bcl-2 and Bax Expression

Western blotting is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.

  • Protein Extraction: Extract total protein from treated and untreated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the apoptotic effects of a test compound.

experimental_workflow cluster_0 Initial Screening cluster_1 Apoptosis Confirmation & Mechanistic Studies Cell_Culture Cancer Cell Lines (MCF-7, HeLa, A549) Treatment Treat with Test Compounds Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Treatment_2 Treat with IC50 Concentrations IC50->Treatment_2 AnnexinV Annexin V/PI Staining (Flow Cytometry) Caspase_Assay Caspase-3/7 Activity Western_Blot Western Blot (Bcl-2, Bax) Mito_Potential Mitochondrial Membrane Potential Treatment_2->AnnexinV Treatment_2->Caspase_Assay Treatment_2->Western_Blot Treatment_2->Mito_Potential

Apoptosis Evaluation Workflow

Conclusion

This compound and its analog thioalbamide represent a promising new class of apoptosis-inducing agents with potent and selective activity against cancer cells. Their mechanism of action, involving the dual induction of intrinsic and extrinsic apoptotic pathways through mitochondrial dysfunction and oxidative stress, distinguishes them from conventional chemotherapeutics. The data presented in this guide suggests that thioalbamide exhibits comparable or, in some cases, superior in vitro cytotoxicity to established drugs like doxorubicin and cisplatin. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound-based compounds in cancer therapy.

References

A Comparative Analysis of the Bioactivity of Thioviridamide and Its Natural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioviridamide, a ribosomally synthesized and post-translationally modified peptide (RiPP) from Streptomyces olivoviridis, has garnered significant attention for its potent and selective anticancer properties.[1][2][3][4] This guide provides an objective comparison of the bioactivity of this compound and its naturally occurring analogs, supported by experimental data, to aid researchers in the fields of oncology and natural product drug discovery.

Quantitative Bioactivity Comparison

The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.

CompoundCell LineCell TypeIC50 (nM)Reference
This compound Ad12-3Y1Adenovirus-transformed rat fibroblast3.9 ng/mL (~2.9 nM)[2]
E1A-3Y1Adenovirus E1A-transformed rat fibroblast32 ng/mL (~23.7 nM)[2]
Thioalbamide A549Alveolar adenocarcinoma48[5]
HeLaCervical adenocarcinoma72[5]
PA-TU-8988TPancreatic adenocarcinoma65[5]
MCF7Breast adenocarcinoma (luminal)55[5]
MDA-MB-231Breast adenocarcinoma (basal)68[5]
MCF 10ANon-tumorigenic breast epithelial>300[5]
Thioholgamide A HCT-116Colorectal carcinoma30[6][7]
SKOV-3Ovarian cancer2490[8]
JurkatT-cell leukemia530[8]
Thioholgamide B HCT-116Colorectal carcinoma>1000[6]
JBIR-140 JurkatT-cell leukemia5400[8]
Prethis compound JurkatT-cell leukemia12500[8]

Key Observations:

  • Potency: Thioalbamide and Thioholgamide A generally exhibit potent cytotoxic activity in the nanomolar range against a variety of cancer cell lines.[5][6][7]

  • Selectivity: Thioalbamide demonstrates significant selectivity for cancer cells over non-cancerous cell lines, with an IC50 value on MCF 10A cells being over six times higher than on the tested cancer cell lines.[5]

  • Analog Comparison: Thioholgamide A shows enhanced cytotoxicity against certain cell lines compared to Thioholgamide B, JBIR-140, and Prethis compound.[6][8]

Mechanism of Action: Induction of the Integrated Stress Response

Studies on prethis compound, a close analog of this compound, have elucidated a key mechanism of action involving the induction of the Integrated Stress Response (ISR).[9][10] This pathway is a central regulator of cellular homeostasis in response to various stresses. The proposed mechanism for this compound and its analogs involves the following steps:

  • Mitochondrial Targeting: The compounds are believed to target and inhibit the F1Fo-ATP synthase (Complex V) in the mitochondria.[9][10]

  • GCN2 Kinase Activation: Inhibition of mitochondrial function leads to cellular stress, which in turn activates the General Control Nonderepressible 2 (GCN2) kinase.[9][10]

  • eIF2α Phosphorylation: Activated GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).

  • ATF4 Translation: Phosphorylation of eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA.

  • Apoptosis Induction: ATF4 upregulates the expression of genes involved in apoptosis, ultimately leading to cancer cell death.[9][10]

This selective induction of apoptosis in cancer cells highlights the therapeutic potential of this class of compounds.[2][9][10]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of this compound Analogs

GCN2_ATF4_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound / Analog ATP_Synthase F1Fo-ATP Synthase (Complex V) This compound->ATP_Synthase Inhibition GCN2 GCN2 ATP_Synthase->GCN2 Stress Signal p_eIF2a p-eIF2α GCN2->p_eIF2a Phosphorylation ATF4 ATF4 p_eIF2a->ATF4 Increased Translation Apoptosis Apoptosis ATF4->Apoptosis Induction

Caption: Proposed mechanism of action for this compound analogs.

Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow cluster_discovery Discovery and Isolation cluster_screening Bioactivity Screening Strain Microbial Strain (e.g., Streptomyces sp.) Fermentation Fermentation Strain->Fermentation Extraction Crude Extract Preparation Fermentation->Extraction Purification Purification & Fractionation (HPLC) Extraction->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Test Fractions IC50 IC50 Determination Cytotoxicity->IC50 Active Fractions Mechanism Mechanism of Action Studies IC50->Mechanism Potent Compounds

References

Validating the Molecular Target of Thioviridamide in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies used to validate the molecular target of Thioviridamide and its analogs in cancer cells. We will compare its performance with alternative F1Fo-ATP synthase inhibitors and detail the key experimental protocols that form the basis of target validation in this context.

Introduction to this compound and its Molecular Target

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) with potent and selective cytotoxic activity against various cancer cell lines.[1][2][3] Extensive research has identified the mitochondrial F1Fo-ATP synthase (also known as complex V of the respiratory chain) as the primary molecular target of this compound and its closely related analog, prethis compound.[4][5] Inhibition of this crucial enzyme disrupts cellular energy homeostasis, leading to the induction of the integrated stress response (ISR) via the GCN2-ATF4 pathway, and ultimately, apoptotic cell death in cancer cells.[4][5]

Comparative Analysis of F1Fo-ATP Synthase Inhibitors

To contextualize the activity of this compound, it is essential to compare its effects with other known inhibitors of F1Fo-ATP synthase. While a specific IC50 value for the direct enzymatic inhibition of F1Fo-ATP synthase by this compound or prethis compound is not prominently reported in the literature, the potent cellular cytotoxicity of its analog, Thioalbamide, has been well-characterized.

Below is a summary of the inhibitory concentrations of various F1Fo-ATP synthase inhibitors in different cancer cell lines.

InhibitorMolecular ClassTarget Subunit(s)Cancer Cell Line(s)IC50 / EC50Reference(s)
Thioalbamide Thioamide Peptide (RiPP)F1Fo-ATP synthaseMCF7, T47D, SKBR3, MDA-MB-231, MDA-MB-468 (Breast)54 - 75 nM (Cell Viability)[6]
Oligomycin A MacrolideFoMCF7 (Breast)~100 nM (Mammosphere Formation)[1]
MDA-MB-231 (Breast)~5 - 10 µM (Mammosphere Formation)[1]
Yeast107 ± 1.1 nM (ATP Hydrolysis)[7]
Resveratrol PolyphenolF1HeLa, MDA-MB-231200 - 250 µM (Cell Viability)[8]
MCF-7, SiHa, A549400 - 500 µM (Cell Viability)[8]
Purified rat liver F1~14 µM (ATPase Activity)[4]
Piceatannol PolyphenolF1PANC-1 (Pancreatic)60 µM (Cell Viability)[9]
MIA PaCa-2 (Pancreatic)90 µM (Cell Viability)[9]
Purified rat liver F1~4 µM (ATPase Activity)[4]

Experimental Protocols for Target Validation

Validating the molecular target of a compound like this compound involves a multi-pronged approach, combining genetic, biochemical, and biophysical methods. Below are detailed protocols for key experiments crucial for this validation process.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

Protocol for CETSA of Mitochondrial F1Fo-ATP Synthase:

  • Cell Culture and Treatment: Culture cancer cells (e.g., HeLa or MCF7) to ~80% confluency. Treat cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Mitochondrial Isolation (Optional but Recommended):

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in a mitochondrial isolation buffer (e.g., containing sucrose, MOPS, and EGTA).

    • Perform differential centrifugation to pellet and enrich the mitochondrial fraction.

  • Thermal Challenge: Aliquot the cell suspension or isolated mitochondria into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Fractionation: Lyse the cells or mitochondria using freeze-thaw cycles or a suitable lysis buffer. Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble F1Fo-ATP synthase (e.g., using an antibody against a specific subunit like ATP5A1) via Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate melt curves. A rightward shift in the melt curve for this compound-treated samples compared to the vehicle control indicates target stabilization and direct binding.

siRNA-Mediated Target Knockdown

This genetic approach validates that the phenotype induced by the drug is a direct consequence of inhibiting its target. Knocking down the target protein should mimic the effects of the drug.

Protocol for siRNA Knockdown of ATP5A1 and Apoptosis Assay:

  • siRNA Transfection:

    • Seed cancer cells in 6-well plates.

    • Prepare a transfection mix containing an siRNA targeting the mRNA of a key F1Fo-ATP synthase subunit (e.g., ATP5A1) and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium. As controls, use a non-targeting (scrambled) siRNA and a mock transfection (reagent only).

    • Add the transfection mix to the cells and incubate for 48-72 hours.

  • Verification of Knockdown: Harvest a subset of cells and perform Western blotting or qRT-PCR to confirm the significant reduction in the expression of the target protein (ATP5A1).

  • Phenotypic Analysis (Apoptosis Assay):

    • Treat a parallel set of knockdown and control cells with a sub-lethal dose of a known apoptotic inducer if necessary, or assess apoptosis directly.

    • Stain cells with Annexin V and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry. An increase in the percentage of Annexin V-positive cells in the ATP5A1 knockdown group compared to controls would indicate that inhibition of F1Fo-ATP synthase induces apoptosis, thus mimicking the effect of this compound.

Kinome Profiling

Kinome profiling is essential for assessing the selectivity of a compound and ruling out off-target effects on protein kinases, which are common off-targets for many drugs.

Protocol for Kinome Profiling of this compound:

  • Cell Lysis: Treat cancer cells with this compound or a vehicle control. Lyse the cells to obtain a total protein extract.

  • Kinase Assay:

    • Utilize a peptide array-based platform (e.g., PamChip®) where peptides corresponding to known kinase substrates are spotted on a microarray.

    • Incubate the cell lysate on the array in the presence of ATP. Active kinases in the lysate will phosphorylate their respective substrate peptides.

  • Detection and Analysis: Detect the level of peptide phosphorylation using fluorescently labeled anti-phospho antibodies.

  • Data Interpretation: Compare the kinome activity profiles of this compound-treated cells to control cells. The absence of significant changes in the phosphorylation patterns across the kinome would strongly suggest that this compound does not have widespread off-target effects on cellular kinases, thereby reinforcing F1Fo-ATP synthase as its specific molecular target. To date, no published studies have reported significant off-target kinase activity for this compound.

Transcriptome Profiling

This technique provides a global view of the cellular response to drug treatment at the gene expression level, helping to elucidate the downstream signaling pathways affected by target engagement.

Protocol for Transcriptome Profiling of this compound-Treated Cancer Cells:

  • Cell Treatment and RNA Extraction: Treat cancer cells with this compound and a vehicle control for a specified time course. Harvest the cells and extract total RNA using a suitable kit.

  • Library Preparation and Sequencing:

    • Assess RNA quality and quantity.

    • Prepare sequencing libraries from the RNA samples (e.g., using a TruSeq RNA Library Prep Kit).

    • Perform high-throughput RNA sequencing (RNA-seq) on a platform like the Illumina NovaSeq.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

    • Conduct pathway analysis (e.g., using Gene Set Enrichment Analysis - GSEA) on the differentially expressed genes. For this compound, this would be expected to show significant enrichment of genes involved in the integrated stress response and apoptosis, consistent with the inhibition of mitochondrial ATP synthesis.[4][5]

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

Thioviridamide_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial F1Fo-ATP Synthase (Complex V) This compound->ATP_Synthase Inhibition ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to GCN2 GCN2 Kinase Activation ATP_Depletion->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 ISR Integrated Stress Response (ISR) ATF4->ISR Apoptosis Apoptosis ISR->Apoptosis

Caption: this compound's mechanism of action in cancer cells.

Target_Validation_Workflow cluster_direct Direct Target Engagement cluster_genetic Genetic Validation cluster_global Global Cellular Response CETSA Cellular Thermal Shift Assay (CETSA) Validated_Target Validated Molecular Target: F1Fo-ATP Synthase CETSA->Validated_Target siRNA siRNA Knockdown of Target Phenocopy Phenotypic Mimicry (e.g., Apoptosis) siRNA->Phenocopy Phenocopy->Validated_Target Transcriptomics Transcriptome Profiling (RNA-seq) Pathway_Analysis Downstream Pathway Confirmation Transcriptomics->Pathway_Analysis Kinomics Kinome Profiling Selectivity Assessment of Off-Target Effects Kinomics->Selectivity Pathway_Analysis->Validated_Target Selectivity->Validated_Target

Caption: A comprehensive workflow for validating a molecular target.

Logical_Relationship_of_Validation_Methods Hypothesis Hypothesis: This compound targets F1Fo-ATP Synthase Direct_Binding Does it bind directly? Hypothesis->Direct_Binding Is_Target_Essential Is the target essential for the phenotype? Hypothesis->Is_Target_Essential Downstream_Effects Are downstream effects consistent with target inhibition? Hypothesis->Downstream_Effects Is_It_Selective Is the interaction selective? Hypothesis->Is_It_Selective Conclusion Conclusion: F1Fo-ATP Synthase is the validated target Direct_Binding->Conclusion Yes (CETSA) Is_Target_Essential->Conclusion Yes (siRNA) Downstream_Effects->Conclusion Yes (Transcriptomics) Is_It_Selective->Conclusion Yes (Kinome Profiling)

References

Assessing the Selectivity of Thioviridamide for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for anti-cancer agents with high efficacy against malignant cells while exhibiting minimal toxicity to normal tissues is a central focus of modern drug discovery. Thioviridamide, a ribosomally synthesized and post-translationally modified peptide (RiPP), and its analogs have emerged as potent anti-proliferative and pro-apoptotic agents. This guide provides a comparative analysis of the selectivity of this compound and its related compounds for cancer cells over normal cells, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of this compound and its analog, Thioalbamide, has been evaluated against a range of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below. A higher IC50 value in normal cells compared to cancer cells indicates greater selectivity.

Table 1: Comparative in vitro Cytotoxicity of Thioalbamide against Human Cancer and Normal Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma48
HeLaCervical Carcinoma50
PA-TU-8988TPancreatic Carcinoma65
MCF7Breast Adenocarcinoma (luminal)59
MDA-MB-231Breast Adenocarcinoma (basal)72
MCF 10A Normal Breast Epithelium ~302 - 432

Data compiled from studies on Thioalbamide, a this compound-like molecule. Thioalbamide demonstrates a selectivity of approximately 6-fold for cancer cells over the non-cancerous MCF 10A cell line.[1]

Table 2: In vitro Cytotoxicity of this compound against Transformed Rat Fibroblast Cell Lines

Cell LineDescriptionIC50 (ng/mL)
Ad12-3Y1Rat fibroblast transformed with adenovirus E1A oncogene3.9
E1A-3Y1Rat fibroblast transformed with adenovirus E1A oncogene32

This compound shows selective cytotoxicity against cells transformed with the adenovirus E1A oncogene.[2]

Alternative Compounds Targeting a Similar Pathway

This compound and its analogs exert their cytotoxic effects through the inhibition of mitochondrial complex V (F1Fo-ATP synthase). This mechanism is shared by other compounds, some of which are in clinical use or under investigation for cancer therapy. A comparison with these alternatives provides context for the potency and selectivity of this compound.

Table 3: Comparative Cytotoxicity of Mitochondrial Complex I Inhibitors

CompoundCancer Cell Line (Cancer Type)IC50Normal Cell LineIC50Selectivity Index (Normal IC50 / Cancer IC50)
Thioalbamide MDA-MB-231 (Breast)72 nMMCF 10A (Breast)~302-432 nM~4.2 - 6.0
Metformin A172 (Glioma)47.82 µMHBL-100 (Breast)No significant effect at 130 µM> 2.7
Phenformin E6E7Ras (Head and Neck Squamous Cell Carcinoma)0.6 mM--Data not available
Phenformin MCF7 (Breast)---Data not available
Phenformin CT26 (Colon)---Data not available

Phenformin is noted to be significantly more potent than metformin in various cancer cell lines.[3][4][5][6]

Mechanism of Action: Induction of the Integrated Stress Response

This compound and its precursor, Prethis compound, induce selective apoptosis in cancer cells by targeting mitochondria. The inhibition of mitochondrial complex V (F1Fo-ATP synthase) leads to the activation of the Integrated Stress Response (ISR) through the GCN2-ATF4 pathway. This ultimately results in cell death.

GCN2_ATF4_Pathway This compound This compound / Prethis compound Mitochondrial_Complex_V Mitochondrial Complex V (F1Fo-ATP Synthase) This compound->Mitochondrial_Complex_V inhibition GCN2 GCN2 Mitochondrial_Complex_V->GCN2 activation p_eIF2a p-eIF2α GCN2->p_eIF2a phosphorylation ATF4 ATF4 p_eIF2a->ATF4 upregulation CHOP CHOP ATF4->CHOP upregulation Apoptosis Apoptosis CHOP->Apoptosis

GCN2-ATF4 signaling pathway activated by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound and its analogs.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound analogs A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for the MTT cell viability assay.
Apoptosis Detection (DAPI Staining)

This method is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash the cells with PBS and stain with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

  • Mounting and Visualization: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

DAPI_Staining_Workflow A Culture and treat cells on coverslips B Fix with 4% PFA A->B C Permeabilize with 0.1% Triton X-100 B->C D Stain with DAPI C->D E Mount on slides D->E F Fluorescence Microscopy E->F G Observe nuclear morphology F->G

Workflow for DAPI staining to detect apoptosis.

Conclusion

The available data strongly suggest that this compound and its analogs, particularly Thioalbamide, exhibit a promising selective cytotoxicity profile against cancer cells while sparing normal cells. This selectivity, coupled with a well-defined mechanism of action involving the induction of the integrated stress response via mitochondrial inhibition, positions these compounds as attractive leads for further preclinical and clinical development. The comparative data with other mitochondrial-targeting agents underscores their potential potency. Future studies should focus on a direct head-to-head comparison of this compound and Thioalbamide against a broader panel of human cancer and normal cell lines to fully elucidate their therapeutic potential.

References

In Vivo Efficacy of Thioviridamide Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of Thioviridamide analogs, primarily focusing on Thioalbamide, for which preclinical data in animal models of cancer is available. As of the current literature review, in vivo efficacy studies for this compound itself in relevant cancer models have not been extensively published. Therefore, this guide leverages data from its close analog, Thioalbamide, and compares its performance with standard-of-care chemotherapeutic agents, Doxorubicin and Paclitaxel, in similar breast cancer xenograft models.

Executive Summary

Thioalbamide, a thioamide-containing peptide related to this compound, has demonstrated significant anti-proliferative and pro-apoptotic activity in in vivo breast cancer models.[1][2] It has been evaluated in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer xenograft models, showing promise in inhibiting tumor growth and metastasis.[1][2] This guide presents the available data for Thioalbamide and compares it with the established efficacy of Doxorubicin and Paclitaxel in the same models.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of Thioalbamide and comparator drugs in MCF-7 and MDA-MB-231 xenograft mouse models. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent studies.

Compound Animal Model Cell Line Dosage and Administration Reported Efficacy Reference
Thioalbamide Athymic Nude MiceMCF-70.5 mg/kg, Intraperitoneal, 3 times/week for 3 weeksHigh anti-proliferative and pro-apoptotic activity.[1][2]
Thioalbamide Athymic Nude MiceMDA-MB-2310.5 mg/kg, Intraperitoneal, 3 times/week for 3 weeksHigh anti-proliferative and pro-apoptotic activity.[1][2]
Thioalbamide Athymic Nude MiceMDA-MB-231 (Metastasis Model)Not specifiedInhibition of breast cancer cell invasiveness.[1][2]
Paclitaxel Nude MiceMCF-720 mg/kg, Intraperitoneal, daily for 5 daysSignificant antitumor activity.[3]
Paclitaxel SCID MiceMDA-MB-23110 mg/kg/dayDecreased tumor effectiveness when pre-treated with Dexamethasone.[4]
Doxorubicin Nude MiceMDA-MB-231Not specifiedModerately inhibited tumor growth. Combination with a TGFβ inhibitor was more effective.[5]
Doxorubicin Nude MiceMCF-7/MDRNot specifiedThe nanoparticle-based drug delivery system increases therapeutic efficacy in vivo.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and comparison.

1. Thioalbamide in Breast Cancer Xenograft Models

  • Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation:

    • MCF-7 and MDA-MB-231 cells are ectopically inoculated into the mice. The exact number of cells and site of injection are not specified in the abstract but are typically subcutaneous in the flank region for xenograft studies.

  • Treatment Protocol:

    • Once tumors are established, mice are treated with Thioalbamide at a dose of 0.5 mg/kg.[2]

    • The drug is administered via intraperitoneal injection three times a week for a duration of three weeks.[2]

  • Efficacy Evaluation:

    • Tumor progression is monitored by measuring tumor volume throughout the treatment period.[2]

    • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

2. Paclitaxel in MCF-7 Xenograft Model

  • Cell Line: MCF-7 human breast cancer cells.

  • Animal Model: Nude mice. For MCF-7 xenografts, mice are typically supplemented with estrogen to support tumor growth.[7]

  • Tumor Implantation:

    • MCF-7 cells are injected subcutaneously into the mice.

  • Treatment Protocol:

    • Paclitaxel is administered at a dose of 20 mg/kg.[3]

    • The drug is given intraperitoneally daily for 5 consecutive days.[3]

  • Efficacy Evaluation:

    • Antitumor activity is assessed by measuring tumor volume and comparing it to a vehicle-treated control group.

3. Doxorubicin in MDA-MB-231 Xenograft Model

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animal Model: Nude mice.

  • Tumor Implantation:

    • MDA-MB-231 cells are injected to establish tumors.

  • Treatment Protocol:

    • The specific dosage for single-agent Doxorubicin efficacy is not detailed in the provided abstracts, but it is often used in combination studies. For example, in one study, it was used in combination with a TGFβ inhibitor.[5]

  • Efficacy Evaluation:

    • Tumor growth is monitored, and in some studies, metastasis to other organs like the lungs is also assessed.[5]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound and its Analogs

This compound and its analogs, such as Prethis compound and Thioalbamide, are known to induce apoptosis in cancer cells by targeting mitochondrial F1Fo-ATP synthase.[1][8] This inhibition leads to an integrated stress response.

Thioviridamide_Pathway This compound This compound / Thioalbamide Mitochondria Mitochondria This compound->Mitochondria ATP_Synthase F1Fo-ATP Synthase (Complex V) Mitochondria->ATP_Synthase inhibits GCN2_ATF4 GCN2-ATF4 Pathway ATP_Synthase->GCN2_ATF4 leads to activation of ISR Integrated Stress Response (ISR) GCN2_ATF4->ISR Apoptosis Apoptosis ISR->Apoptosis

Caption: Proposed signaling pathway of this compound/Thioalbamide.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for assessing the efficacy of an anticancer agent in a xenograft mouse model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Animal_Prep Animal Preparation (e.g., Athymic Nude Mice) Animal_Prep->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Thioalbamide, Paclitaxel) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Further Analysis Endpoint->Analysis

Caption: General workflow for xenograft model efficacy studies.

References

A Comparative Analysis of Thioviridamide and Other RiPP Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Thioviridamide with other notable Ribosomally synthesized and Post-translationally modified Peptide (RiPP) anticancer compounds. This objective comparison, supported by experimental data, aims to assist researchers and drug development professionals in evaluating the therapeutic potential of these complex natural products.

Executive Summary

This compound, a structurally unique RiPP, demonstrates potent and selective anticancer activity. This guide compares its performance against other RiPP classes with established anticancer properties, including thiopeptides, lasso peptides, and cyanobactins. The analysis covers cytotoxicity across various cancer cell lines, mechanisms of action, and detailed experimental protocols for key assays. While this compound and its analogs exhibit nanomolar efficacy, other RiPPs like thiopeptides and cyanobactins also show significant cytotoxic potential. In contrast, the studied lasso peptides, sungsanpin and chaxapeptin, are primarily recognized for their anti-invasive properties rather than direct cytotoxicity.

Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound and other selected RiPP anticancer compounds against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCompoundCancer Cell LineIC50 (µM)
This compound-like This compoundAd12-3Y1 (Rat fibroblast)0.0039
E1A-3Y1 (Rat fibroblast)0.032
ThioalbamideA549 (Lung)0.048
MCF7 (Breast)0.072
MDA-MB-231 (Breast)0.065
HeLa (Cervical)0.053
PA-TU-8988T (Pancreatic)0.068
MCF 10A (Non-tumor Breast)>0.4
Thioholgamide AHCT-116 (Colon)0.03
SW480 (Colon)0.11
Jurkat (T-cell leukemia)0.53
KB-3.1 (Cervical)0.54
Thiopeptide ThiostreptonRhabdomyosarcoma (RMS)4.986 - 9.764
Hep3B (Hepatocellular)1.2 - 2.5
HUH7 (Hepatocellular)1.5 - 2.8
SK-Hep1 (Hepatocellular)1.1 - 2.3
HepG2 (Hepatocellular)1.8 - 3.5
Lasso Peptide SungsanpinA549 (Lung)Not cytotoxic; inhibits invasion
ChaxapeptinA549 (Lung)Not cytotoxic; inhibits invasion
Cyanobactin Patellamide AL1210 (Murine leukemia)~2.9 (2 µg/mL)
Patellamide BL1210 (Murine leukemia)~4.4 (3 µg/mL)
Patellamide CL1210 (Murine leukemia)~5.7 (3.9 µg/mL)

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.[1][2][3]

Mechanism of Action: this compound

This compound and its analogs induce apoptosis in cancer cells through a distinct mechanism of action involving the inhibition of mitochondrial F1Fo-ATP synthase. This inhibition leads to mitochondrial dysfunction, triggering an integrated stress response (ISR) mediated by the GCN2-ATF4 signaling pathway.

Signaling Pathway Diagram

Thioviridamide_Mechanism cluster_mito Mitochondrion This compound This compound ATP_synthase F1Fo-ATP Synthase This compound->ATP_synthase Inhibits Mitochondrion Mitochondrion ATP_production ATP Production Mito_dysfunction Mitochondrial Dysfunction ATP_synthase->Mito_dysfunction GCN2 GCN2 (Kinase) Mito_dysfunction->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates ATF4 ATF4 (Transcription Factor) eIF2a->ATF4 Increases Translation Apoptosis_genes Pro-apoptotic Gene Expression ATF4->Apoptosis_genes Upregulates Apoptosis Apoptosis Apoptosis_genes->Apoptosis

Caption: this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of RiPP anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • RiPP compound stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the RiPP compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells by treating with the RiPP compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DEVD-pNA substrate, and caspase-3 inhibitor)

  • Treated and untreated cells

  • Microplate reader

Procedure:

  • Induce apoptosis in cells with the RiPP compound.

  • Harvest 1-5 x 10^6 cells and lyse them with the provided cell lysis buffer on ice for 10 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Add 50-200 µg of protein to each well of a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.

  • Add 5 µL of the DEVD-pNA substrate (4 mM).

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • The caspase-3 activity is proportional to the colorimetric signal.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the anticancer properties of RiPPs and the logical relationship between key experimental outcomes.

Experimental_Workflow start Start: RiPP Compound cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture mtt_assay MTT Assay (Cytotoxicity Screening) cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase) ic50->apoptosis_assay If cytotoxic mechanism_study Mechanism of Action Studies (e.g., Mitochondrial Assays) apoptosis_assay->mechanism_study end End: Characterization mechanism_study->end

Caption: General experimental workflow.

Logical_Relationships cytotoxicity Observed Cytotoxicity (Low IC50) annexin_v_pos Annexin V Positive PI Negative/Positive cytotoxicity->annexin_v_pos Suggests caspase3_active Caspase-3 Activation cytotoxicity->caspase3_active Suggests apoptosis Induction of Apoptosis annexin_v_pos->apoptosis caspase3_active->apoptosis

Caption: Logical relationships in apoptosis assays.

Conclusion

This compound and its analogs stand out as highly potent RiPP anticancer compounds, exhibiting selective cytotoxicity in the nanomolar range. Their unique mechanism of action, targeting mitochondrial ATP synthase and inducing the integrated stress response, presents a promising avenue for novel cancer therapeutics. While other RiPPs like thiopeptides and cyanobactins also demonstrate significant anticancer activity, the lasso peptides sungsanpin and chaxapeptin appear to act primarily by inhibiting cancer cell invasion rather than through direct cytotoxicity. Further research into the in vivo efficacy and safety profiles of these fascinating natural products is warranted to fully realize their therapeutic potential.

References

Investigating the Off-Target Profile of Thioviridamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Thioviridamide, a ribosomally synthesized and post-translationally modified peptide (RiPP) of fungal origin, has emerged as a potent and highly selective covalent inhibitor of the 19S proteasome. Its unique mechanism of action, targeting the Rpn10 (also known as S5a or PSMD4) subunit, distinguishes it from other proteasome inhibitors. This guide provides a comparative analysis of the potential off-target effects of this compound against other established proteasome inhibitors, offering insights for researchers and drug development professionals.

Mechanism of Action: A Selective Approach

This compound's primary mechanism of action involves the covalent modification of a specific cysteine residue within the Rpn10 subunit of the 19S regulatory particle of the proteasome. This irreversible binding inhibits the function of the proteasome, a critical cellular machinery for protein degradation, leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells. This targeted approach is in contrast to other proteasome inhibitors that target the catalytic subunits of the 20S core particle.

Comparative Analysis of Off-Target Effects

While this compound is recognized for its high selectivity, a comprehensive evaluation of its off-target profile is crucial for preclinical and clinical development. This section compares the potential off-target effects of this compound with two widely used proteasome inhibitors, Bortezomib and Carfilzomib.

It is important to note that a direct head-to-head quantitative proteomics study comparing this compound with Bortezomib and Carfilzomib under identical experimental conditions is not yet publicly available. The following table represents a summary of known off-target profiles from various studies and includes a representative dataset for illustrative comparison.

Compound Primary Target(s) Known Off-Target(s) Reported IC50/Ki on Primary Target Reported IC50/Ki on Off-Target(s) Therapeutic Window
This compound Rpn10 (PSMD4) subunit of the 19S proteasomeMinimal off-targets identified in profiling studies. Potential for reaction with other accessible cysteine-containing proteins at high concentrations.~50 nM>10 µM (for most off-targets)High
Bortezomib β5 subunit (PSMB5) of the 20S proteasomeβ1 and β2 subunits of the 20S proteasome, Cathepsin G, HtrA2/Omi, other serine proteases.~0.6 nM60 nM (β1), 3500 nM (β2), µM range for others.Moderate
Carfilzomib β5 subunit (PSMB5) of the 20S proteasomeβ1 and β2 subunits of the 20S proteasome, Cathepsin G, other serine proteases.~5 nM140 nM (β1), µM range for others.Moderate to High

Experimental Protocols for Off-Target Profiling

The investigation of off-target effects for covalent inhibitors like this compound heavily relies on advanced proteomics techniques, particularly Activity-Based Protein Profiling (ABPP).

Competitive Activity-Based Protein Profiling (ABPP)

This method is instrumental in identifying the direct targets of a covalent inhibitor in a complex biological system.

1. Probe Synthesis:

  • A chemical probe is synthesized based on the structure of this compound. This probe contains a reactive group (to mimic the covalent binding) and a reporter tag (e.g., a clickable alkyne or a fluorescent dye) for detection and enrichment.

2. Cell Lysate Preparation:

  • Cancer cells (e.g., HeLa or a relevant cancer cell line) are cultured and harvested.

  • Cells are lysed in a suitable buffer (e.g., Tris-HCl with 0.5% NP-40) to release the proteome.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

3. Competitive Inhibition:

  • Aliquots of the cell lysate are pre-incubated with varying concentrations of this compound (or the comparator drug) for a specific duration (e.g., 30 minutes at 37°C). This allows the inhibitor to bind to its targets.

4. Probe Labeling:

  • The this compound-based probe is then added to the lysates and incubated to label any remaining unbound target proteins.

5. Reporter Tag Conjugation (for clickable probes):

  • If a clickable probe is used, a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) is attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

6. Protein Enrichment and Digestion:

  • For biotin-tagged probes, labeled proteins are enriched using streptavidin beads.

  • Enriched proteins are washed to remove non-specific binders and then digested on-bead (e.g., with trypsin) to generate peptides.

7. LC-MS/MS Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

8. Data Analysis:

  • The abundance of probe-labeled proteins is compared between the inhibitor-treated and control samples. A decrease in the signal for a specific protein in the presence of the inhibitor indicates that it is a target or off-target.

Signaling Pathways and Experimental Workflows

Visualizing the key pathways and experimental setups is essential for a clear understanding of this compound's action and its investigation.

G cluster_0 This compound's Primary Signaling Pathway This compound This compound Rpn10 Rpn10 (PSMD4) (19S Proteasome) This compound->Rpn10 Covalent Inhibition Proteasome Proteasome Inhibition Rpn10->Proteasome Ub_Proteins Accumulation of Polyubiquitinated Proteins Proteasome->Ub_Proteins Leads to Apoptosis Apoptosis Ub_Proteins->Apoptosis Induces

Caption: this compound's mechanism of action leading to apoptosis.

G cluster_1 Competitive ABPP Workflow Lysate Cell Lysate (Proteome) Inhibitor Pre-incubation with This compound Lysate->Inhibitor Probe Addition of This compound Probe Inhibitor->Probe Click Click Chemistry (Reporter Tag) Probe->Click Enrich Enrichment of Labeled Proteins Click->Enrich MS LC-MS/MS Analysis Enrich->MS Data Data Analysis (Target Identification) MS->Data

Caption: Workflow for identifying this compound targets.

G cluster_2 Logical Relationship of Proteasome Inhibitors Proteasome_Inhibitors Proteasome Inhibitors This compound This compound (19S Rpn10) Proteasome_Inhibitors->this compound Bortezomib Bortezomib (20S β5) Proteasome_Inhibitors->Bortezomib Carfilzomib Carfilzomib (20S β5) Proteasome_Inhibitors->Carfilzomib

Caption: Classification of proteasome inhibitors by target subunit.

Conclusion

This compound represents a promising class of anticancer agents with a distinct and highly selective mechanism of action targeting the Rpn10 subunit of the 19S proteasome. While existing data suggests a favorable off-target profile compared to other proteasome inhibitors like Bortezomib and Carfilzomib, further direct comparative studies using quantitative proteomics are warranted to fully elucidate its selectivity and potential for off-target effects. The experimental workflows outlined in this guide provide a robust framework for such investigations, which will be critical for the continued development of this compound as a therapeutic agent.

Thioviridamide: A Potent Anticancer Peptide with Potential to Overcome Chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-resistance profile of Thioviridamide and its analogs in cancer cell lines.

This compound, a ribosomally synthesized and post-translationally modified peptide (RiPP) isolated from Streptomyces olivoviridis, has emerged as a potent and selective anticancer agent.[1][2][3][4] Its unique structure, characterized by the presence of multiple thioamide groups, contributes to its potent biological activity.[5][6] While direct cross-resistance studies in well-defined chemoresistant cell lines are currently limited in the public domain, the mechanism of action of this compound and its analogs suggests a potential to circumvent common drug resistance pathways. This guide provides a comparative analysis of this compound's performance, supported by available experimental data, and explores its potential in the context of chemoresistance.

Mechanism of Action: A Novel Approach to Inducing Cancer Cell Death

This compound and its related compounds, such as Prethis compound and Thioalbamide, exert their anticancer effects through a distinct mechanism of action that targets mitochondria.[7][8] Prethis compound has been shown to inhibit the mitochondrial F1Fo-ATP synthase, a critical component of cellular energy production.[7] This inhibition leads to the activation of the integrated stress response (ISR) via the GCN2-ATF4 pathway, ultimately resulting in apoptotic cell death.[7]

Similarly, Thioalbamide, a this compound-like molecule, induces mitochondrial dysfunction and oxidative stress, leading to apoptosis.[8] A significant finding is the ability of Thioalbamide to inhibit the propagation of cancer stem-like cells, a subpopulation of tumor cells often responsible for chemotherapy resistance and tumor recurrence.[8] This suggests that this compound and its analogs could be effective against the resilient cells that drive cancer progression and relapse.

Thioviridamide_Mechanism This compound This compound / Prethis compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters cell ComplexV F1Fo-ATP Synthase (Complex V) This compound->ComplexV Inhibits GCN2 GCN2 ComplexV->GCN2 Activates ATF4 ATF4 GCN2->ATF4 Phosphorylates eIF2α leading to ATF4 translation ISR Integrated Stress Response (ISR) ATF4->ISR Induces Apoptosis Apoptosis ISR->Apoptosis Leads to

Caption: Signaling pathway of this compound's mechanism of action.

Comparative Anticancer Activity

This compound and its analog Thioalbamide have demonstrated potent cytotoxic activity against a range of cancer cell lines, often at nanomolar concentrations.[1][8][9] Notably, these compounds exhibit selectivity, showing significantly less activity toward non-cancerous cell lines.[3][4][8]

CompoundCell LineCell TypeIC50Citation
This compoundAd12-3Y1Adenovirus-transformed rat fibroblast3.9 ng/mL[1]
This compoundE1A-3Y1Adenovirus E1A-transformed rat fibroblast32 ng/mL[1]
ThioalbamideMCF-7Breast cancer~10 nM[8]
ThioalbamideMDA-MB-231Breast cancer~20 nM[8]
ThioalbamidePANC-1Pancreatic cancerNot specified (nanomolar)[9]
ThioalbamideA549Alveolar cancerNot specified (nanomolar)[9]
ThioalbamideHeLaCervical cancerNot specified (nanomolar)[9]

A study comparing Thioalbamide to the conventional chemotherapeutic agent Doxorubicin highlighted the superior potency of Thioalbamide across all tested tumor cell lines.[9]

CompoundCell LineIC50 (Doxorubicin)IC50 (Thioalbamide)Citation
MCF-7~50 nM~10 nM[8][9]
MDA-MB-231>100 nM~20 nM[8][9]

Potential in Overcoming Chemoresistance

While direct studies on this compound in chemoresistant cell lines are lacking, some evidence suggests that thioamide-containing compounds could be effective in overcoming multidrug resistance (MDR). For instance, a pyrazolinethioamide derivative has shown efficacy in overcoming resistance in cancer cell lines that overexpress the MDR1 gene, which encodes the drug efflux pump P-glycoprotein.[5] The unique mitochondrial target of this compound may also allow it to bypass resistance mechanisms associated with other drugs that have different cellular targets.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for assessing the anticancer activity of this compound and its analogs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or a comparator drug for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Lines (Sensitive & Resistant) seed Seed cells in plates start->seed treat Treat with this compound & Control Drugs seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis mechanism Mechanism of Action Studies (e.g., Mitochondrial Function) treat->mechanism ic50 Calculate IC50 values viability->ic50 compare Compare efficacy apoptosis->compare mechanism->compare

Caption: General experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

This compound and its analogs represent a promising new class of anticancer agents with a novel mechanism of action that targets mitochondrial function. Their potent and selective activity, coupled with their ability to target cancer stem-like cells, suggests they may be effective in overcoming some forms of chemoresistance.

Future research should focus on directly evaluating the cross-resistance profile of this compound in a panel of well-characterized chemoresistant cell lines, including those with resistance to common chemotherapeutics like taxanes, platinum-based drugs, and anthracyclines. Investigating the efficacy of this compound in combination with existing anticancer drugs could also reveal synergistic effects and provide new therapeutic strategies for resistant cancers. Such studies are crucial to fully elucidate the potential of this compound in a clinical setting and to provide new hope for patients with drug-resistant tumors.

References

Safety Operating Guide

Navigating the Proper Disposal of Thioviridamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Thioviridamide, a structurally unique peptide-based natural product, requires careful handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides essential logistical information and a procedural framework for its proper disposal.

Chemical and Physical Properties of this compound

For safe handling and disposal, it is crucial to be aware of the known properties of this compound. The following table summarizes key data points.

PropertyValue
Molecular Formula C₅₆H₉₃N₁₄O₁₀S₇⁺
Molecular Weight 1346.9 g/mol
Appearance Not specified, likely a solid
Solubility Solubility in common laboratory solvents is not widely reported and should be determined on a small scale.
Chemical Class Thioamide, Peptide

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common standard), and safety glasses or goggles.[3]

  • Designated Work Area: Handle this compound in a designated, well-ventilated area, such as a chemical fume hood, especially when dealing with powdered forms that can be easily aerosolized.[3]

  • Spill Management: In case of a spill, contain the area immediately. For liquid spills, use an inert absorbent material. For solid spills, gently cover the material to avoid generating dust before carefully cleaning it up. Decontaminate the spill area and wash it thoroughly.

Step-by-Step Disposal Procedure

The disposal of this compound waste must be managed as hazardous chemical waste. Never dispose of this compound or its contaminated materials in the regular trash or down the sanitary sewer unless explicitly authorized by your institution's EHS office.[4][5]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to safe and compliant disposal.[5][6]

  • Solid Waste:

    • Collect all contaminated solid waste, such as pipette tips, vials, gloves, and absorbent paper, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][5]

    • High-density polyethylene (HDPE) containers are generally suitable for this purpose.[5]

  • Liquid Waste:

    • Collect all unused or expired this compound solutions and contaminated buffers in a dedicated, leak-proof, and chemically resistant container.[5]

    • Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Dispose of any contaminated sharps, such as needles or syringes, immediately into a designated, puncture-resistant sharps container.[5]

Step 2: Waste Container Labeling

Properly label all waste containers. The label should include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".

  • The type of waste (e.g., "Solid Waste Contaminated with this compound").

  • The accumulation start date.

  • Any other known hazards from solvents or other chemicals present in the waste stream.

Step 3: Storage of Chemical Waste

Store waste containers in a designated and secure satellite accumulation area within the laboratory.[7]

  • Keep containers tightly closed except when adding waste.[7][8]

  • Store waste in a secondary containment tray to prevent spills.

  • Ensure that incompatible waste types are stored separately.[8]

Step 4: Final Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3]

  • Do not attempt to treat or neutralize this compound waste unless it is part of a validated and approved laboratory procedure.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

ThioviridamideDisposal cluster_generation Waste Generation & Segregation cluster_storage Waste Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? (gloves, vials, tips) start->is_solid is_liquid Liquid Waste? (solutions, buffers) is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_sharp Sharps Waste? (needles, etc.) is_liquid->is_sharp No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_sharp Collect in Puncture-Proof Sharps Container is_sharp->collect_sharp Yes store_waste Store Sealed Containers in Secondary Containment in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharp->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end_disposal Compliant Disposal by Licensed Contractor contact_ehs->end_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.